4-Chloropyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-1-2-6-7-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRJGGJXFXWQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601424 | |
| Record name | 4-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17180-92-6 | |
| Record name | 4-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Data of 4-Chloropyridazine
To our valued scientific community,
This document is intended to serve as a comprehensive technical guide on the spectroscopic characterization of 4-Chloropyridazine. As a senior application scientist, the goal is to provide not just raw data, but a deeper understanding of how this data is generated and interpreted, empowering researchers in their drug development and scientific endeavors.
It is with transparency that we must report that despite extensive searches of publicly available spectral databases, including the Spectral Database for Organic Compounds (SDBS), and a thorough review of scientific literature, the complete raw spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound (CAS No. 17180-92-6) is not readily accessible. This can occur for various reasons, including the compound being a niche intermediate, or the data residing in proprietary databases.
However, the principles of spectroscopic analysis are universal. Therefore, this guide will proceed by outlining the established methodologies and providing a detailed, expert-driven interpretation of the expected spectroscopic data for this compound, based on the known effects of its structural components—the pyridazine ring and the chlorine substituent. This approach will provide a robust framework for any researcher who synthesizes or acquires this compound to perform their own analysis.
The Strategic Importance of this compound
This compound is a heterocyclic aromatic compound. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1] Its derivatives are integral to the synthesis of a wide array of compounds with potential therapeutic applications. The addition of a chlorine atom at the 4-position significantly alters the electronic properties of the ring, making it a versatile intermediate for further functionalization through nucleophilic substitution reactions, a key strategy in the synthesis of novel drug candidates.[2][3]
The Analytical Workflow: A Multi-faceted Approach
The unambiguous structural elucidation of a molecule like this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.
Caption: Integrated workflow for the structural verification of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The "Why": Mapping Proton Environments
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It operates on the principle that protons in different electronic environments will resonate at different frequencies when placed in a strong magnetic field. The chemical shift (δ), signal splitting (multiplicity), and coupling constants (J) provide a detailed map of the proton connectivity.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering proton signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the spectrum using a standard pulse sequence. A higher field strength provides better signal dispersion and simplifies interpretation.
Expected Data and Interpretation
The this compound molecule has three aromatic protons. Their expected chemical shifts are influenced by the electronegativity of the two nitrogen atoms and the chlorine atom, which generally deshield adjacent protons, shifting their signals downfield.
Caption: Structure of this compound with proton numbering.
Table 1: Expected ¹H NMR Data for this compound
| Proton | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Rationale |
| H3 | ~9.2 | Doublet | ~2.5 | Adjacent to N1 and C4-Cl; highly deshielded. |
| H5 | ~7.8 | Doublet of Doublets | J₅,₆ ≈ 5.0, J₃,₅ ≈ 2.5 | Coupled to both H6 and H3. |
| H6 | ~9.0 | Doublet | ~5.0 | Adjacent to N1; deshielded. |
The H3 proton is expected to be the most downfield due to the influence of the adjacent nitrogen and the C-Cl group. H6 will also be significantly downfield due to the adjacent nitrogen. H5 will be the most upfield of the three, appearing as a doublet of doublets due to coupling with both H3 and H6.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The "Why": Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, giving a direct count of non-equivalent carbons. The chemical shifts are highly sensitive to the electronic environment, providing clues about hybridization and attached functional groups.
Experimental Protocol
The sample preparation is identical to that for ¹H NMR. The acquisition, however, requires a different set of pulse program parameters optimized for the ¹³C nucleus. Due to the low natural abundance of ¹³C, a greater number of scans are typically required to achieve a good signal-to-noise ratio.
Expected Data and Interpretation
This compound has four unique carbon atoms. The carbons directly bonded to the electronegative nitrogen and chlorine atoms will be significantly deshielded and appear at higher chemical shifts (downfield).
Caption: Structure of this compound with carbon numbering.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected δ (ppm) | Rationale |
| C3 | ~152 | Directly bonded to two nitrogen atoms (in proximity). |
| C4 | ~140 | Attached to chlorine; significant deshielding. |
| C5 | ~125 | Standard aromatic carbon, least deshielded. |
| C6 | ~155 | Directly bonded to a nitrogen atom. |
The carbons adjacent to the nitrogen atoms (C3 and C6) are expected to have the largest chemical shifts. The carbon bearing the chlorine atom (C4) will also be downfield. C5, being the furthest from the heteroatoms, should have the most upfield signal in the aromatic region.
Infrared (IR) Spectroscopy
The "Why": Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Specific bonds and functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence or absence.
Experimental Protocol
-
Sample Preparation: For a solid sample like this compound, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a transparent disk.
-
Data Acquisition: The pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded.
Expected Data and Interpretation
The IR spectrum will confirm the presence of the aromatic ring and the carbon-chlorine bond.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 3100-3000 | C-H stretch (aromatic) | Medium | Confirms the presence of aromatic C-H bonds. |
| 1600-1450 | C=C & C=N ring stretching | Medium-Strong | Characteristic of the pyridazine aromatic ring system. |
| 1200-1000 | C-H in-plane bending | Medium | Further evidence of the aromatic structure. |
| 850-750 | C-Cl stretch | Strong | A key indicator for the presence of the chlorine substituent. |
The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the overall molecular structure of this compound.
Mass Spectrometry (MS)
The "Why": Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation patterns, offers valuable clues about its structure.
Experimental Protocol
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.
-
Ionization: A common method for small molecules is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.
Expected Data and Interpretation
The key features to look for in the mass spectrum of this compound are the molecular ion peak and the characteristic isotopic pattern of chlorine.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion | Significance |
| 114 & 116 | [M]⁺ & [M+2]⁺ | Molecular ion peaks. The ~3:1 intensity ratio is the characteristic isotopic signature of one chlorine atom (³⁵Cl:³⁷Cl). |
| 79 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 52 | [C₄H₄N₂ - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridazine ring. |
The molecular weight of this compound (C₄H₃ClN₂) is 114.53 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ at m/z 114 (corresponding to the ³⁵Cl isotope) and an [M+2]⁺ peak at m/z 116 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1. This isotopic pattern is definitive proof of the presence of a single chlorine atom.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Conclusion: An Integrated Approach to Certainty
While the specific, recorded spectra for this compound remain elusive in public databases, a comprehensive understanding of spectroscopic principles allows for a robust prediction of its analytical signature. The combination of ¹H and ¹³C NMR to map the carbon-hydrogen framework, IR spectroscopy to identify key functional groups, and mass spectrometry to confirm the molecular weight and elemental composition provides a rigorous, self-validating methodology for the structural confirmation of this important synthetic intermediate. This guide provides the expected data and interpretive logic to empower researchers to confidently analyze this compound in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Ascendant Pyridazine Core: A Technical Guide to 4-Chloropyridazine Derivatives and Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, with an ever-present demand for novel molecular scaffolds that can address complex biological targets with high efficacy and selectivity. Among the heterocyclic cores that have garnered significant attention, the pyridazine nucleus, and specifically its 4-chloro substituted variants, has emerged as a privileged structure. Its unique electronic properties, synthetic tractability, and ability to engage in a multitude of biological interactions have positioned it as a cornerstone in the design of next-generation therapeutics. This in-depth guide provides a comprehensive exploration of 4-chloropyridazine derivatives and their analogs, from fundamental chemical principles to their application in modern drug discovery, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.
The this compound Scaffold: A Privileged Core in Medicinal Chemistry
The this compound moiety is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a chlorine atom at the C4 position. This specific arrangement of atoms imparts a unique set of physicochemical properties that are highly advantageous for drug design. The two nitrogen atoms act as hydrogen bond acceptors and contribute to the overall polarity and solubility of the molecule. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent renders the pyridazine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key feature that allows for the facile and diverse functionalization of the core structure, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological activity.
The strategic placement of the chlorine atom at the C4 position provides a versatile handle for the introduction of various substituents, including aryl, heteroaryl, amino, and alkoxy groups. This allows for the modulation of key drug-like properties such as potency, selectivity, and pharmacokinetic profiles. The inherent planarity of the pyridazine ring also allows it to effectively participate in π-stacking interactions with biological targets, a common feature in the binding of small molecules to proteins and enzymes.
Synthetic Strategies for this compound Derivatives
The synthetic accessibility of this compound derivatives is a major driver of their widespread use in drug discovery. A variety of robust and scalable synthetic methodologies have been developed to construct and functionalize this important scaffold.
Synthesis of the this compound Core
The foundational this compound core can be synthesized through several routes. A common approach involves the chlorination of pyridazinone precursors, which are readily available starting materials.
Diagram of the General Synthetic Workflow for this compound Derivatives
Caption: General workflow for the synthesis and development of this compound derivatives.
Functionalization via Nucleophilic Aromatic Substitution (SNAr)
As previously mentioned, the electron-deficient nature of the this compound ring makes it highly susceptible to SNAr reactions. This is the most widely employed strategy for introducing a diverse array of functional groups at the C4 position. The reaction proceeds via a Meisenheimer intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the electronic properties of the pyridazine ring.
Experimental Protocol: General Procedure for SNAr of this compound with an Amine
-
Dissolution: Dissolve the this compound derivative (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq).
-
Reaction: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-pyridazine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of aryl and heteroaryl substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are invaluable tools. These reactions offer a high degree of control and functional group tolerance, allowing for the synthesis of complex biaryl and heteroaryl structures.
Diagram of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The versatility of the this compound scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.
Anticancer Agents
This compound derivatives have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and survival.
-
PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Inhibitors of PARP-1 have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several potent PARP-1 inhibitors incorporating the this compound scaffold have been developed.[1][2] These compounds typically mimic the nicotinamide portion of the NAD+ cofactor, binding to the catalytic site of the enzyme.
Table 1: Biological Activity of Selected this compound-based PARP-1 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Hybrid 3c | PARP-1 | Comparable to Olaparib | [2] |
| Hybrid 3d | PARP-1 | Comparable to Olaparib | [2] |
| Hybrid 3e | PARP-1 | Comparable to Olaparib | [2] |
| Pyridopyridazinone 8a | PARP-1 | 36 | [3] |
-
Kinase Inhibitors: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The this compound core has been successfully employed in the design of inhibitors targeting various kinases, including ALK5 and DYRK1A.[4][5]
Diagram of PARP-1 Inhibition in DNA Repair
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermochemical Landscape of 4-Chloropyridazine: Bridging Data Gaps in Drug Development
Foreword: The Thermodynamic Imperative in Modern Drug Discovery
In the intricate tapestry of pharmaceutical research and drug development, a profound understanding of a molecule's fundamental physicochemical properties is not merely academic—it is a cornerstone of rational design, process safety, and ultimate clinical success. 4-Chloropyridazine, a key heterocyclic scaffold, is increasingly utilized in the synthesis of novel therapeutic agents, particularly in oncology.[1] Its derivatives have shown promise as potent anticancer agents, underscoring the need for a comprehensive characterization of their foundational building blocks.[1] This guide addresses a critical knowledge gap: the thermochemical data of this compound. While its synthetic utility is well-documented, a thorough public record of its enthalpy of formation, entropy, and heat capacity is conspicuously absent. Such data is indispensable for predicting reaction spontaneity, equilibrium constants, and thermal stability—all of which are vital for safe and efficient scale-up from the laboratory to industrial production.[2]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a practical framework for determining the thermochemical properties of this compound and similar heterocyclic compounds. We will delve into the established experimental methodologies and cutting-edge computational approaches, offering not just the "what" but the critical "why" behind each technique. By equipping the scientific community with this knowledge, we aim to empower more robust, safe, and efficient drug development pipelines.
The Uncharted Territory: Thermochemical Properties of this compound
A comprehensive literature search reveals a scarcity of experimentally determined thermochemical data for this compound. To date, no definitive values for its standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), or molar heat capacity (Cp) have been published. This absence of data necessitates a predictive and methodological approach, which this guide will provide. The following sections will detail the gold-standard experimental and computational techniques that can be employed to accurately determine these crucial parameters.
Experimental Determination of Thermochemical Data
The experimental determination of a compound's thermochemical properties is a meticulous process that relies on precise calorimetric measurements. For a solid organic compound like this compound, a combination of techniques is required to obtain a complete thermodynamic profile.
Enthalpy of Formation: The Power of Combustion Calorimetry
The standard enthalpy of formation in the condensed state is most accurately determined via combustion calorimetry.[3] This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.
Causality of Experimental Choices: For a chlorinated nitrogen-containing heterocyclic compound like this compound (C₄H₃ClN₂), a rotating-bomb calorimeter is often preferred over a static-bomb calorimeter.[4] This is to ensure that the combustion products, particularly hydrochloric acid (HCl) formed from the chlorine atom, are dissolved in a solution placed within the bomb, leading to a well-defined final state.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of high-purity this compound (mass accurately determined) is placed in a crucible within the combustion bomb. A small amount of a suitable auxiliary substance with a known enthalpy of combustion (e.g., benzoic acid) may be used to ensure complete combustion.
-
Bomb Sealing and Pressurization: A measured amount of water or an arsenious oxide solution is added to the bomb to dissolve the acidic combustion products. The bomb is then sealed and pressurized with high-purity oxygen.
-
Calorimeter Assembly: The sealed bomb is placed in a calorimeter vessel containing a precisely measured quantity of water. The entire assembly is housed in an isothermal jacket to minimize heat exchange with the surroundings.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse, and the temperature change of the water in the calorimeter is monitored with high precision.
-
Data Analysis: The energy equivalent of the calorimeter is determined using a standard substance (e.g., benzoic acid). The gross heat of combustion of this compound is then calculated. Corrections, known as Washburn corrections, are applied to account for the formation of nitric acid and hydrochloric acid, and to adjust the final state to standard conditions.[3] The standard enthalpy of combustion is then used to derive the standard enthalpy of formation using Hess's Law.
Self-Validating System: The protocol's integrity is maintained by calibrating the calorimeter with a certified standard, ensuring the purity of the sample through techniques like differential scanning calorimetry (DSC), and verifying the completeness of combustion by analyzing the gaseous and liquid products.
Enthalpy of Sublimation: Knudsen Effusion Method
To determine the gas-phase enthalpy of formation, the enthalpy of sublimation must be measured. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids as a function of temperature.[5][6]
Experimental Protocol: Knudsen Effusion Mass Loss
-
Cell Preparation: A small, accurately weighed amount of this compound is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.
-
High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
Effusion and Mass Loss Measurement: Molecules of this compound effuse through the orifice into the vacuum. The rate of mass loss is measured over time.
-
Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen-Hertz-Langmuir equation.
-
Enthalpy of Sublimation Determination: The experiment is repeated at several temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[7]
Diagram of the Knudsen Effusion Experimental Workflow:
Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.
Heat Capacity and Purity Assessment: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure the heat capacity of a substance as a function of temperature. It also serves as an excellent method for assessing sample purity.[8][9][10]
Experimental Protocol: Heat Capacity Measurement by DSC
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).
-
Baseline Measurement: An empty sample pan and lid are run through the desired temperature program to obtain a baseline.
-
Standard Measurement: A sapphire standard with a well-known heat capacity is run under the same conditions.
-
Sample Measurement: An accurately weighed sample of this compound is placed in a hermetically sealed aluminum pan and subjected to the same temperature program.
-
Heat Capacity Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals of the sample, the baseline, and the sapphire standard.[11]
Diagram of the DSC Heat Capacity Measurement Process:
Caption: Process for determining heat capacity using Differential Scanning Calorimetry.
Computational Thermochemistry: An In Silico Approach
In the absence of experimental data, high-level quantum chemical calculations provide a powerful means of predicting thermochemical properties with remarkable accuracy.[12] Composite methods like Gaussian-n (G3, G4) theories are particularly well-suited for this purpose.[13][14]
Gaussian-4 (G4) Theory for High-Accuracy Predictions
G4 theory is a composite method that approximates a very high-level calculation by a series of lower-level calculations.[13][15] It has been shown to predict enthalpies of formation for a wide range of organic molecules with a mean absolute deviation of less than 1 kcal/mol from experimental values.[16]
Computational Workflow: G4 Theory
-
Geometry Optimization: The molecular structure of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a suitable basis set (e.g., 6-31G(2df,p)).[13]
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T)) with larger basis sets.
-
Energy Extrapolation and Corrections: The energies are extrapolated to the basis set limit, and several empirical corrections are added to account for remaining deficiencies in the calculations.
-
Enthalpy of Formation Calculation: The total G4 energy is used in an atomization or isodesmic reaction scheme to calculate the standard enthalpy of formation.[17]
Diagram of the G4 Computational Protocol:
Caption: A simplified workflow for calculating the enthalpy of formation using G4 theory.
Synthesizing the Data: A Complete Thermochemical Profile
By combining the results from experimental and computational methods, a comprehensive and validated thermochemical dataset for this compound can be established.
| Thermochemical Property | Experimental Method | Computational Method |
| ΔfH°(solid, 298.15 K) | Rotating-Bomb Combustion Calorimetry | G4 (gas) + ΔH°sub(exp) |
| ΔH°sub(298.15 K) | Knudsen Effusion Method | - |
| ΔfH°(gas, 298.15 K) | From ΔfH°(solid) and ΔH°sub | G4 Theory |
| Cp(solid, T) | Differential Scanning Calorimetry (DSC) | - |
Conclusion: Empowering Future Research
The thermochemical data of this compound represents a fundamental dataset that is crucial for the continued development of its derivatives as therapeutic agents. While direct experimental values are currently unavailable in the public domain, this guide provides a clear and robust roadmap for their determination. By employing the synergistic combination of combustion calorimetry, the Knudsen effusion method, differential scanning calorimetry, and high-level computational methods like G4 theory, researchers can confidently establish the thermochemical landscape of this important heterocyclic compound. This knowledge will not only facilitate safer and more efficient chemical synthesis but will also contribute to a deeper understanding of the structure-activity relationships that govern the therapeutic potential of the broader class of pyridazine-based pharmaceuticals.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scranton.edu [scranton.edu]
- 6. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. infinitalab.com [infinitalab.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]
- 16. pubs.aip.org [pubs.aip.org]
- 17. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]
Methodological & Application
Synthesis of 4-Chloropyridazine derivatives for medicinal chemistry
Title: Strategic Synthesis of 4-Chloropyridazine Derivatives: A Guide for Medicinal Chemists
Abstract: The pyridazine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] The strategic introduction of a chlorine atom, particularly creating a this compound motif or more commonly, a 6-chloropyridazine derivative ready for functionalization, serves as a critical handle for molecular elaboration through nucleophilic substitution. This guide provides an in-depth analysis of the synthesis of key chloropyridazine intermediates and their subsequent derivatization. We will explore the underlying chemical principles, provide field-tested, step-by-step protocols, and discuss the rationale behind experimental choices to empower researchers in drug discovery.
The Pyridazine Scaffold: A Privileged Structure in Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a bioisostere of other heterocycles that has proven invaluable in the development of novel therapeutics.[2][3] This structural motif is present in drugs targeting a wide array of diseases, including cancer, inflammation, hypertension, and microbial infections.[4][5]
The electron-deficient nature of the pyridazine ring, caused by the electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. This inherent reactivity is expertly exploited by medicinal chemists. By installing a good leaving group, such as chlorine, on the ring, the scaffold is primed for diversification. The 3,6-dichloropyridazine intermediate is a particularly versatile and common starting point for building molecular complexity, allowing for sequential and regioselective substitution reactions to generate libraries of potential drug candidates.[6][7]
Core Synthetic Strategy: From Simple Precursors to a Versatile Intermediate
The most common and industrially scalable route to chloropyridazine derivatives begins with readily available maleic anhydride. The synthesis proceeds in two primary stages: initial heterocycle formation followed by chlorination.
Workflow Overview: Synthesis of 3,6-Dichloropyridazine
The following diagram illustrates the high-level workflow from a common starting material to the key chlorinated intermediate.
Caption: General workflow for the synthesis of 3,6-dichloropyridazine.
Protocol 1: Synthesis of 3,6-Dichloropyridazine (141-30-0)
This two-step protocol details the synthesis of the pivotal 3,6-dichloropyridazine intermediate, a foundational building block for a multitude of derivatives.
Part A: Synthesis of Pyridazine-3,6-diol (Maleic Hydrazide)
Principle: This reaction involves the condensation of maleic anhydride with hydrazine hydrate. An acidic environment facilitates the initial reaction and subsequent cyclization to form the stable pyridazine-3,6-diol, often referred to as maleic hydrazide.
Materials:
-
Maleic Anhydride (1 mol, 98 g)
-
Hydrazine Hydrate (80% solution, 1.3 mol, ~72.5 mL)
-
Hydrochloric Acid (30% solution, ~120 mL)
-
Cold Ethanol (for washing)
-
500 mL Three-necked flask equipped with a reflux condenser and mechanical stirrer
Procedure:
-
To a 500 mL three-necked flask, add the hydrazine hydrate (72.5 mL).[8]
-
Carefully and slowly, add the hydrochloric acid (120 mL) dropwise while stirring. The reaction is exothermic; maintain the temperature below 10 °C using an ice bath.
-
Once the addition is complete, add the maleic anhydride (98 g) in portions to the stirred solution.[8]
-
After all the maleic anhydride is added, heat the mixture to reflux at approximately 110 °C and maintain for 3-4 hours.[8]
-
Cool the reaction mixture. Crystallization of the product should occur.
-
Filter the resulting solid using suction filtration and wash the filter cake 3-4 times with cold ethanol to remove impurities.
-
Dry the white/yellow-white solid to obtain pyridazine-3,6-diol. Expected yield is typically high (>90%).
Part B: Chlorination of Pyridazine-3,6-diol
Principle: The hydroxyl groups of the pyridazine-3,6-diol are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction transforms the diol into the highly reactive 3,6-dichloropyridazine.
Materials:
-
Pyridazine-3,6-diol (0.2 mol, ~22.4 g)
-
Phosphorus Oxychloride (POCl₃) (excess, e.g., 5-6 equivalents, ~160 mL)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round bottom flask (appropriate size, e.g., 500 mL) with reflux condenser
Procedure:
-
In a round bottom flask under a nitrogen atmosphere, charge the pyridazine-3,6-diol (125 g, 1115 mmol, example scale from literature).[9]
-
Carefully add phosphorus oxychloride (POCl₃) (520 mL, 5576 mmol) at room temperature.[9] Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to 80 °C and maintain overnight with stirring.[9]
-
After the reaction is complete (monitor by TLC), carefully concentrate the mixture under reduced pressure to remove the excess POCl₃. This will leave a thick residue.
-
Cool the residue and dilute it with ethyl acetate (1 L).
-
In a separate large container with vigorous stirring, prepare an ice-cold saturated solution of sodium bicarbonate. Slowly and carefully quench the ethyl acetate mixture by adding it to the bicarbonate solution. This will neutralize the acidic residue and can cause significant gas evolution. Ensure the pH of the aqueous layer is ~8.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine as a solid. The expected yield is high (e.g., 85%).[9]
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on 3,6-dichloropyridazine are excellent leaving groups. The electron-deficient nature of the pyridazine ring makes the carbon atoms attached to the chlorines highly electrophilic and susceptible to attack by nucleophiles. This reaction is the cornerstone of derivatization and is known as Nucleophilic Aromatic Substitution (SNAr).[10][11]
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing a chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
Caption: Simplified SₙAr mechanism on the chloropyridazine scaffold.
Regioselectivity
When using 3,6-dichloropyridazine, the two positions are chemically equivalent. However, once the first substitution occurs, the electronic properties of the ring change, which can influence the position and reactivity of the second substitution. For unsymmetrical chloropyridazines, the site of nucleophilic attack is governed by the electronic effects of the other substituents on the ring.[12]
Protocol 2: Synthesis of 3-amino-6-chloropyridazine
This protocol demonstrates a common SNAr reaction: the amination of 3,6-dichloropyridazine. This is a key step in producing precursors for drugs like sulfamethoxypyridazine.[7][13]
Principle: One of the chlorine atoms of 3,6-dichloropyridazine is displaced by an amino group using ammonia as the nucleophile. The reaction is typically performed under pressure and heat to facilitate the substitution.
Materials:
-
3,6-Dichloropyridazine (1 g, 6.71 mmol)
-
Aqueous Ammonia (e.g., 28-30% solution, 8 mL)
-
1,4-Dioxane (2 mL)
-
Pressure-resistant reaction vessel
Procedure:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).[7] The dioxane serves as a co-solvent to improve the solubility of the starting material.
-
Seal the vessel securely.
-
Heat the reaction mixture to 100 °C in an oil bath or heating mantle behind a safety shield.
-
Maintain the temperature and stir the mixture overnight (approx. 12-16 hours).
-
After the reaction period, cool the vessel to room temperature. Caution: Do not open the vessel while it is hot or under pressure.
-
Upon cooling, a solid product should precipitate from the solution.
-
Collect the solid by suction filtration.
-
Wash the solid with cold water to remove any residual ammonia or salts.
-
The resulting product is 3-amino-6-chloropyridazine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) if required. The reported yield for this type of reaction is typically in the moderate to good range (e.g., 62%).[7]
Building Complexity: A Case Study
To illustrate the power of this platform, consider the synthesis of chalcone-hybridized chloropyridazines, which have been investigated as potential anticancer agents.[6][14]
Synthetic Route Example:
-
Step 1 (SNAr): 3,6-Dichloropyridazine is reacted with 4-hydroxybenzaldehyde using a base like potassium carbonate (K₂CO₃) in a suitable solvent (e.g., isopropanol). The phenoxide ion acts as the nucleophile, displacing one of the chlorides to form 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.[6]
-
Step 2 (Condensation): The resulting aldehyde is then reacted with a substituted acetophenone in a Claisen-Schmidt condensation reaction (typically using a base like KOH in ethanol) to yield the final chalcone-pyridazine hybrid.[6]
This multi-step sequence highlights how the initial chloropyridazine intermediate is strategically functionalized to build a complex molecule with potential therapeutic value.
Data Presentation: Representative SNAr Reactions
The versatility of the chloropyridazine scaffold is demonstrated by its reaction with a wide range of nucleophiles.
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Aqueous Ammonia | Dioxane, 100°C, Pressure | 3-Amino-6-chloropyridazine | 62% | [7] |
| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde | K₂CO₃, Isopropanol, Reflux | 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde | 50-70% | [6] |
| 3,6-Dichloropyridazine | Aniline | DMF/Toluene, Reflux | 3-Anilino-6-chloropyridazine | N/A | [3] |
| 3-Chloropyridazine Derivative | Hydrazine Hydrate | Reflux | 3-Hydrazinylpyridazine Derivative | N/A | [15] |
Conclusion and Future Perspectives
The synthesis of chloropyridazine derivatives is a robust and highly adaptable platform for medicinal chemistry. The foundational route from maleic anhydride provides a cost-effective and scalable supply of the key 3,6-dichloropyridazine intermediate. Mastery of the subsequent Nucleophilic Aromatic Substitution (SNAr) reaction empowers chemists to rapidly generate diverse libraries of compounds for biological screening. Understanding the principles of reactivity and regioselectivity is paramount for the rational design of these synthetic routes. Future work will continue to expand the toolbox of reactions for functionalizing the pyridazine core, enabling the exploration of ever more complex and potent therapeutic agents.
References
- 1. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine and its derivatives | PPTX [slideshare.net]
- 4. sarpublication.com [sarpublication.com]
- 5. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 9. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 11. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 14. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Reactivity of 4-Chloropyridazine in Nucleophilic Aromatic Substitution
An Application Guide for Researchers
Introduction: The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry and materials science.[1] Its unique electronic properties, particularly its π-deficient nature, make it an excellent substrate for a variety of chemical transformations.[1] Among its derivatives, 4-chloropyridazine stands out as a versatile and highly reactive building block. The chlorine atom at the C4 position is exceptionally labile, making the molecule an ideal electrophile for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the mechanistic underpinnings, practical protocols, and strategic considerations for employing this compound in SNAr reactions, aimed at researchers and professionals in drug development.
Part 1: The Mechanistic Foundation of this compound's Reactivity
The high reactivity of this compound in SNAr is not arbitrary; it is a direct consequence of the electronic properties imparted by the diazine ring. The two adjacent, electronegative nitrogen atoms exert a powerful electron-withdrawing effect through both induction and resonance, significantly reducing the electron density of the aromatic ring.[2] This π-deficiency renders the carbon atoms, particularly those ortho and para to the nitrogen atoms (C3, C4, C6), highly electrophilic and susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step, addition-elimination mechanism.[3][4][5]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C4), breaking the aromaticity of the ring and forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4][5][6]
-
Elimination of the Leaving Group: The aromaticity is restored as the leaving group, the chloride ion, is expelled. This step is typically fast.
The stability of the Meisenheimer complex is the key determinant of the reaction rate.[3] For this compound, the negative charge of this intermediate is effectively stabilized by delocalization onto the electronegative nitrogen atoms of the pyridazine ring, lowering the activation energy of the first step and facilitating the reaction.[7][8]
Caption: The SNAr mechanism of this compound.
Part 2: Application Protocols for SNAr Reactions
The choice of nucleophile, solvent, base, and temperature are critical parameters that dictate the success of an SNAr reaction. Below are detailed, field-proven protocols for common classes of nucleophiles.
General Experimental Workflow
A standardized workflow ensures reproducibility and simplifies optimization.
Caption: A generalized workflow for SNAr reactions.
Protocol 2.1: Substitution with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines is one of its most common and robust applications, yielding 4-aminopyridazine derivatives.[9][10]
Objective: To synthesize N-benzyl-4-aminopyridazine.
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.), finely powdered
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and DMF (approx. 0.2 M concentration relative to the substrate).
-
Reagent Addition: Add benzylamine, followed by potassium carbonate.
-
Causality Note: K₂CO₃ is an effective inorganic base for scavenging the HCl generated during the reaction. Using at least two equivalents ensures the reaction goes to completion and prevents the protonation of the amine nucleophile.[11]
-
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes).
-
Experience Note: Quenching in water precipitates inorganic salts and allows for efficient extraction of the organic product into a non-polar solvent like EtOAc.
-
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-aminopyridazine.
Protocol 2.2: Substitution with S-Nucleophiles (Thiols)
Thiols and their corresponding thiolates are exceptionally potent nucleophiles and react readily with this compound.[12][13][14] These reactions are often faster and occur under milder conditions than those with amines or alcohols.[2]
Objective: To synthesize 4-(phenylthio)pyridazine.
Materials:
-
This compound (1.0 equiv.)
-
Thiophenol (1.05 equiv.)
-
Sodium Hydroxide (NaOH) (1.1 equiv.) as a 1M aqueous solution
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
Step-by-Step Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve thiophenol in ethanol. Cool the solution in an ice bath (0 °C). Add the 1M NaOH solution dropwise to deprotonate the thiol, forming the sodium thiophenolate in situ.
-
Causality Note: The thiolate anion is a much stronger nucleophile than the neutral thiol.[15] Pre-forming it or generating it in situ with a suitable base is crucial for an efficient reaction.
-
-
Setup: In a separate flask, dissolve this compound in ethanol.
-
Reaction: Slowly add the this compound solution to the cold thiophenolate solution. Allow the reaction to warm to room temperature and stir. Monitor by TLC (typically complete in 1-4 hours).
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane (3x volumes).
-
Washing and Drying: Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or flash chromatography.
Protocol 2.3: Substitution with O-Nucleophiles (Alcohols)
Reactions with alcohols require more forcing conditions due to the lower nucleophilicity of alkoxides compared to amines or thiolates. A strong base is required to generate a sufficient concentration of the alkoxide nucleophile.
Objective: To synthesize 4-phenoxypyridazine.
Materials:
-
This compound (1.0 equiv.)
-
Phenol (1.2 equiv.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 equiv.)
-
Anhydrous DMF or THF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
Step-by-Step Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH in anhydrous DMF. Cool to 0 °C. Add a solution of phenol in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.
-
Trustworthiness Note: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating alcohols. It is highly reactive with water; therefore, anhydrous conditions are absolutely essential for safety and reaction success.
-
-
Reaction: Add a solution of this compound in anhydrous DMF to the sodium phenoxide solution at 0 °C. Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC (may require 6-24 hours).
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Extract the mixture with diethyl ether (3x volumes).
-
Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part 3: Data Summary and Alternative Strategies
Comparative Reaction Conditions
The following table summarizes typical conditions for the SNAr of this compound, providing a quick reference for experimental design.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yields |
| N-Nucleophiles | Morpholine | K₂CO₃, DIPEA | DMF, DMSO, EtOH | 80 - 120 | 75 - 95% |
| S-Nucleophiles | Ethanethiol | NaH, NaOH, K₂CO₃ | THF, EtOH | 0 - RT | 80 - 98% |
| O-Nucleophiles | Phenol | NaH, KOBu | DMF, THF | 60 - 100 | 40 - 70% |
Yields are approximate and highly dependent on the specific substrate and precise conditions.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Insufficiently active nucleophile, inadequate base strength, or low temperature.
-
Solution: Switch to a stronger base (e.g., NaH for O-nucleophiles), increase the reaction temperature, or change to a higher-boiling polar aprotic solvent like DMSO.
-
-
Side Product Formation:
-
Cause: Hydrolysis of this compound due to adventitious water.
-
Solution: Use anhydrous solvents and reagents, especially when working with strong bases like NaH. Run reactions under an inert atmosphere.
-
-
Difficulty in Purification:
-
Cause: Residual high-boiling solvents like DMF or DMSO.
-
Solution: Perform thorough aqueous washes during work-up. For DMSO, multiple water washes are necessary. A final wash with brine helps break emulsions and remove water from the organic layer.
-
Beyond SNAr: Palladium-Catalyzed Cross-Coupling
While SNAr is a powerful tool, it is primarily limited to the formation of C-heteroatom bonds. For the synthesis of C-C bonds, palladium-catalyzed cross-coupling reactions are the methods of choice.[16][17] Reactions like the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (for C-N bond formation) are indispensable for further functionalizing the pyridazine core.[16][18] Although chloropyridazines are more challenging substrates than their bromo or iodo counterparts, modern catalyst systems with specialized ligands can effectively activate the C-Cl bond for oxidative addition to the palladium center.[16][18]
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. yufengchemicals.com [yufengchemicals.com]
- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 8. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazines. Part IV. Reaction of alkoxydichloropyridazines and di-alkoxychloropyridazines with amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Thiol - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. nobelprize.org [nobelprize.org]
- 18. electronicsandbooks.com [electronicsandbooks.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 4-Chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridazine scaffold is a privileged pharmacophore, integral to numerous therapeutic agents. Its functionalization via cross-coupling reactions is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-chloropyridazine. We delve into the mechanistic nuances, address the specific challenges posed by this electron-deficient heteroaryl chloride, and present field-proven strategies for catalyst selection, reaction optimization, and execution. The protocols herein are designed as robust, self-validating systems to empower researchers in the synthesis of novel 4-arylpyridazine derivatives for drug discovery and development.
Introduction: The Challenge and Opportunity of this compound
The Suzuki-Miyaura reaction is a powerful and versatile tool for forging carbon-carbon bonds.[1][2] Its application in pharmaceutical synthesis is widespread due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][3] However, the coupling of heteroaryl chlorides, particularly electron-deficient systems like this compound, presents a significant synthetic hurdle.
The primary challenge lies in the first and often rate-determining step of the catalytic cycle: the oxidative addition of the palladium catalyst to the C-Cl bond.[2] Compared to their bromide and iodide counterparts, aryl chlorides have a stronger C-X bond, making them less reactive.[4] Furthermore, the electron-deficient nature of the pyridazine ring and the potential for the nitrogen lone pairs to coordinate with and deactivate the palladium catalyst can further impede the reaction.[3]
Despite these challenges, successfully mastering the Suzuki-Miyaura coupling of this compound unlocks a direct and modular route to a diverse library of 4-arylpyridazines, a structural motif of high interest in medicinal chemistry. This guide provides the technical foundation and practical protocols to achieve this transformation efficiently and reliably.
The Catalytic Cycle: A Mechanistic Perspective
Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura reaction. The process is a sequence of three primary steps centered on a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is the most challenging step for chloro-heterocycles.[2]
-
Transmetalation: The aryl group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the desired 4-arylpyridazine product and regenerating the active Pd(0) catalyst.
Key Parameters and Optimization Strategies
Success in coupling this compound hinges on the judicious selection of four key components: the palladium catalyst (precursor and ligand), the base, the solvent, and the temperature.
Catalyst System: The Engine of the Reaction
The choice of the palladium source and, more critically, the ligand is the single most important factor for activating the C-Cl bond.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ can be used directly, combinations of a Pd(II) or Pd(0) source with a specific ligand often provide superior activity and stability.
-
Ligands: For challenging substrates like this compound, standard ligands like triphenylphosphine (PPh₃) may require harsh conditions or provide low yields.[2] More advanced ligands are typically necessary:
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as XPhos and SPhos are highly effective for coupling aryl chlorides.[1][5][6] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition, while their electron-donating nature facilitates this step.[5][7] XPhos, in particular, has shown high efficiency for coupling heteroaryl chlorides.[1][5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating highly active and robust catalysts.[8][9] They are particularly adept at activating C-Cl bonds and are an excellent choice for this substrate class.[8][9][10] PEPPSI-type precatalysts are commercially available and convenient options.
-
The Role of the Base
The base is crucial for activating the boronic acid to facilitate transmetalation.[11] The choice of base can significantly impact yield and side reactions.
-
Inorganic Bases: Aqueous solutions of K₂CO₃ or K₃PO₄ are the most common and effective choices. K₃PO₄ is a stronger base and is often preferred for less reactive chlorides. Cs₂CO₃ can also be highly effective, though it is more expensive.
-
Fluoride Sources: Bases like KF or CsF can be used, particularly when base-sensitive functional groups are present.
-
Organic Bases: While less common for this application, organic bases can be employed in specific circumstances, particularly in anhydrous conditions.
Solvent Selection
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are excellent choices. They are often used with an aqueous solution of the base, creating a biphasic system.[3][12]
-
Aromatic Solvents: Toluene is another common choice, particularly for higher-temperature reactions.
-
Alcoholic Co-solvents: The addition of ethanol or isopropanol can sometimes improve solubility and reaction rates.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Note: These are generalized methods based on best practices for structurally analogous and challenging heteroaryl chlorides.[12][13][14] Optimization of catalyst, ligand, base, and temperature for specific boronic acids is highly recommended.
Protocol 1: General Screening Protocol using a Buchwald Ligand (XPhos)
This protocol is a versatile starting point, employing a highly effective and broadly applicable catalyst system.
Materials:
-
This compound
-
Arylboronic Acid (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (2.5 eq.), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 to 5:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The total concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Protocol for Challenging Couplings using an NHC Precatalyst
This protocol is recommended when Protocol 1 gives low yields or for particularly electron-poor or sterically hindered boronic acids.
Materials:
-
This compound
-
Arylboronic Acid (1.2 - 1.5 equivalents)
-
PEPPSI™-IPr Catalyst (--INVALID-LINK--palladium(II) dichloride) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous)
-
Water (degassed)
-
Microwave reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.3 eq.), K₂CO₃ (2.5 eq.), and the PEPPSI™-IPr catalyst (3 mol%).
-
Solvent Addition: Add anhydrous THF and degassed water to the vial in a 10:1 ratio.
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30-90 minutes. Alternatively, heat in a conventional oil bath at 80-100 °C for 6-24 hours.
-
Monitoring & Work-up: Follow steps 5 and 6 from Protocol 1.
-
Purification: Purify the crude product as described in step 7 of Protocol 1.
Data Presentation: Expected Outcomes & Optimization Parameters
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of challenging chloro-heterocycles, which can be used as a guide for optimizing the reaction of this compound. Yields are highly dependent on the electronic and steric nature of the boronic acid partner.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield Range | Reference/Analogy |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-24 | 60-95% | Coupling of other heteroaryl chlorides[5][6] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 40-85% | General conditions for chloropyridines[12][15] |
| PEPPSI™-IPr | K₂CO₃ | THF/H₂O | 80-120 | 2-18 | 65-98% | Highly active for C-Cl activation[8][10] |
| Pd/C with Ligand* | K₂CO₃ | Dioxane | 110 | 12-24 | 50-90% | Heterogeneous catalysis option[2] |
*Note: For Pd/C catalysis with 4-chloropyridines, a bulky phosphine ligand like 2-(dicyclohexylphosphino)biphenyl was found to be essential.[2]
Workflow and Logic Diagram
The process of developing a successful coupling protocol follows a logical progression from initial screening to final optimization.
Figure 2: A logical workflow for Suzuki-Miyaura coupling optimization.
Conclusion and Future Perspectives
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success requires moving beyond traditional Pd(PPh₃)₄ systems and embracing modern, highly active catalysts based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes. By carefully selecting the catalyst, base, and solvent, and by systematically optimizing the reaction conditions, researchers can efficiently synthesize a vast array of 4-arylpyridazines. The protocols and strategies outlined in this guide provide a solid foundation for these efforts, enabling the rapid generation of novel chemical entities crucial for advancing drug discovery programs.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Chloropyridazine in Modern Agrochemical Synthesis
Abstract
The pyridazine moiety is a privileged scaffold in the discovery of novel agrochemicals, conferring a unique combination of metabolic stability, target affinity, and favorable environmental profiles. Among the various pyridazine-based synthons, 4-chloropyridazine stands out as a versatile and highly reactive building block. This document provides an in-depth guide for research scientists and development professionals on the strategic application of this compound in the synthesis of next-generation herbicides and fungicides. We will explore the fundamental principles governing its reactivity, present detailed, field-tested protocols for key transformations, and discuss the causality behind critical experimental choices.
Introduction: Why this compound?
The six-membered pyridazine ring, characterized by two adjacent nitrogen atoms, is a core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Its inclusion in a molecule can significantly influence properties such as polarity, solubility, and the ability to form hydrogen bonds with biological targets.
This compound is particularly valuable due to the specific electronic properties conferred by the diazine system. The two electronegative nitrogen atoms create an electron-deficient (π-deficient) aromatic ring. This electron withdrawal is most pronounced at the α (3,6) and γ (4,5) positions relative to the nitrogen atoms, rendering the carbon atoms at these positions highly electrophilic. Consequently, the chlorine atom at the C4 position is an excellent leaving group, making the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. This predictable and efficient reactivity is the cornerstone of its utility in constructing complex agrochemical candidates.
Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary transformation involving this compound is the SNAr reaction. Unlike SN1 or SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Addition: A nucleophile (e.g., from an alcohol, thiol, or amine) attacks the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The electron-withdrawing nature of the pyridazine nitrogens is critical for stabilizing this intermediate.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.
This powerful and regioselective reaction allows for the facile introduction of a wide array of functional groups at the C4 position, which is central to building a diverse library of potential agrochemicals.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.
Application in Herbicide Synthesis
The pyridazine core is present in several commercial herbicides. The ability to readily modify the C4 position of this compound allows for the fine-tuning of herbicidal activity, selectivity, and spectrum. A common strategy involves introducing thioether or ether linkages, which are known to be effective in various herbicidal classes.
Protocol 1: Synthesis of a 4-(Aryloxy)pyridazine Precursor
This protocol describes a general procedure for the synthesis of a 4-(aryloxy)pyridazine derivative, a common scaffold in herbicide development, via a Williamson ether-like SNAr reaction.
Objective: To displace the chlorine atom of this compound with a substituted phenol to form a diaryl ether linkage.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Expert Insight: Anhydrous K₂CO₃ is a crucial and cost-effective base for deprotonating the phenol. Using at least 2.0 equivalents ensures the reaction goes to completion. The inert atmosphere prevents oxidation of the phenol and degradation of the solvent.
-
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the this compound.
-
Expert Insight: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). c. Extract the aqueous phase three times with ethyl acetate.
-
Expert Insight: Pouring the DMF solution into water precipitates the organic product while dissolving the inorganic salts. Multiple extractions with EtOAc are necessary to ensure complete recovery of the product. d. Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Expert Insight: The brine wash helps to remove residual water from the organic layer. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-(4-methoxyphenoxy)pyridazine.
Caption: Experimental workflow for the synthesis of a 4-(aryloxy)pyridazine herbicide precursor.
Application in Fungicide Synthesis
Nitrogen-containing heterocycles are a cornerstone of modern fungicide development, often targeting essential fungal enzymes like sterol 14α-demethylase. The introduction of amine functionalities onto the pyridazine scaffold using this compound is a key strategy for creating novel fungicide candidates. The resulting amino-pyridazine derivatives can be further functionalized to optimize their biological activity.
Protocol 2: Synthesis of a 4-(Alkylamino)pyridazine Precursor
This protocol outlines the synthesis of a 4-(alkylamino)pyridazine, a versatile intermediate for building more complex fungicides.
Objective: To perform an SNAr reaction between this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Cyclopropylamine (1.5 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Reagent Addition: Add the amine (cyclopropylamine, 1.5 eq) to the solution, followed by the slow addition of the base (triethylamine, 2.5 eq).
-
Expert Insight: A non-nucleophilic organic base like Et₃N or DIPEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess of both the amine and base is used to ensure the reaction proceeds efficiently.
-
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 40-50 °C. The reaction is often complete within 2-4 hours. Monitor progress by TLC.
-
Causality: Gentle heating can increase the reaction rate without promoting significant side reactions.
-
-
Work-up: a. Remove the solvent under reduced pressure. b. Redissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. c. Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any remaining HCl salts. d. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product, 4-(cyclopropylamino)pyridazine, can often be used in the next step without further purification. If necessary, purify via silica gel chromatography.
Data Summary: Nucleophilic Partners for this compound
The versatility of this compound is highlighted by the range of nucleophiles it can react with to generate diverse chemical scaffolds.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Product Class |
| Alcohols/Phenols | 4-Methoxyphenol | K₂CO₃, NaH | DMF, DMSO | Aryl/Alkyl Ethers |
| Thiols/Thiophenols | Thiophenol | K₂CO₃, NaH | DMF, THF | Aryl/Alkyl Thioethers |
| Primary Amines | Cyclopropylamine | Et₃N, DIPEA | ACN, THF | Secondary Amines |
| Secondary Amines | Piperidine | Et₃N, DIPEA | ACN, DCM | Tertiary Amines |
| Azoles | Imidazole | NaH | DMF | N-Aryl-Azoles |
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It is classified as toxic if swallowed, in contact with skin, or if inhaled.
-
Solvents: Anhydrous solvents like DMF, THF, and ACN are flammable and should be handled with care, away from ignition sources. DMF is a reproductive toxin.
-
Bases: Potassium carbonate is an irritant. Sodium hydride (NaH) is a flammable solid that reacts violently with water; it must be handled under an inert atmosphere. Triethylamine and DIPEA are corrosive and have strong odors.
Conclusion
This compound is a powerful and versatile building block for agrochemical synthesis. Its predictable reactivity in nucleophilic aromatic substitution reactions provides a reliable platform for accessing a wide range of pyridazine-containing herbicides and fungicides. The protocols and principles outlined in this guide offer a solid foundation for researchers to leverage this key intermediate in the design and execution of innovative agrochemical discovery programs.
Application Notes and Protocols: The 4-Chloropyridazine Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of the 4-Chloropyridazine Scaffold
The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including a π-deficient nature and the presence of basic nitrogen atoms capable of forming key hydrogen bonds, make it an attractive core for designing ligands that interact with a variety of biological targets.[1][2] The introduction of a chlorine atom at the 4-position of the pyridazine ring creates a versatile synthetic handle, the this compound scaffold, which has been instrumental in the development of a new generation of targeted therapeutics. This reactive site allows for facile derivatization through nucleophilic substitution reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.
These application notes provide a comprehensive guide for researchers and drug development professionals on the strategic use of the this compound scaffold. We will delve into detailed synthetic protocols for the preparation of key intermediates and final compounds, robust methodologies for evaluating their biological activity, and a discussion of the rationale behind these experimental designs. The focus will be on two prominent areas where this scaffold has shown significant promise: oncology, particularly in the development of PARP-1 and kinase inhibitors, and in the creation of novel anti-inflammatory agents.
I. Synthesis of this compound Derivatives: A Modular Approach
The synthetic utility of the this compound scaffold lies in its susceptibility to modification, allowing for the systematic elaboration of its structure to achieve desired biological activities. A common and effective strategy involves a modular approach, where a core intermediate is first synthesized and then further functionalized.
Protocol 1: Synthesis of a Key Intermediate: 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde
This protocol details the synthesis of a crucial building block used in the creation of various biologically active molecules, including PARP-1 inhibitors. The reaction involves the nucleophilic aromatic substitution of a chlorine atom on 3,6-dichloropyridazine with a hydroxyl group from 4-hydroxybenzaldehyde.
Rationale: The choice of 3,6-dichloropyridazine as a starting material provides two reactive sites. By carefully controlling the reaction conditions, a selective mono-substitution can be achieved. The resulting product retains a reactive chlorine atom for further diversification while introducing a benzaldehyde group that can be readily modified, for instance, through condensation reactions to form chalcones or other conjugated systems.[2]
Materials:
-
3,6-Dichloropyridazine
-
4-Hydroxybenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for work-up and filtration
-
Recrystallization solvents (e.g., ethanol, isopropanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,6-dichloropyridazine (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable volume of isopropanol to the flask to ensure adequate stirring of the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any remaining potassium carbonate and other water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde as a solid.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques:
-
¹H NMR: To verify the proton environment of the synthesized compound.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
General Workflow for Synthesis of 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde:
Caption: Synthetic workflow for a key this compound intermediate.
Protocol 2: Derivatization via Claisen-Schmidt Condensation
The intermediate synthesized in Protocol 1 can be further elaborated, for example, through a Claisen-Schmidt condensation to produce chalcone derivatives, which have shown promise as PARP-1 inhibitors.[2]
Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and creating α,β-unsaturated ketones (chalcones). The aldehyde group of the 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde intermediate readily reacts with a variety of acetophenones in the presence of a base. This modularity allows for the synthesis of a library of compounds with diverse substitutions on the chalcone moiety, facilitating structure-activity relationship (SAR) studies.
Materials:
-
4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde (from Protocol 1)
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: Dissolve 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (1.0 eq) and the desired substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of KOH or NaOH with stirring.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. A precipitate usually forms as the reaction proceeds.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a beaker of ice-water.
-
Acidify the mixture with dilute HCl to neutralize the excess base.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
-
Purification: The crude chalcone derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS.
II. Biological Evaluation of this compound Derivatives
The biological activity of newly synthesized this compound derivatives must be thoroughly evaluated to determine their therapeutic potential. The following protocols outline key in vitro assays for assessing anticancer activity, with a focus on PARP-1 inhibition.
Protocol 3: In Vitro Anticancer Activity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability and is a standard preliminary screening method for anticancer compounds.[3]
Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cytotoxicity. It is a high-throughput and cost-effective method for initial screening of a library of compounds to identify promising candidates for further investigation.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT cell viability assay.
Protocol 4: PARP-1 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to quantify the inhibitory activity of the synthesized compounds against the PARP-1 enzyme.
Rationale: Since the this compound scaffold is a key component of several PARP-1 inhibitors, it is crucial to directly assess the enzymatic inhibition of promising compounds identified in the cell-based screening. This assay provides a direct measure of the compound's potency against its intended molecular target.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (histones and nicked DNA)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
PARP-1 assay buffer
-
Test compounds
-
Fluorometric detection reagents (e.g., a kit that measures NAD⁺ consumption)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of PARP-1 enzyme, activated DNA, and NAD⁺ in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well black plate, add the test compound dilutions, PARP-1 enzyme, and activated DNA. Incubate at room temperature for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NAD⁺ to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves an enzymatic step that converts the remaining NAD⁺ into a fluorescent product.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence signal is inversely proportional to the PARP-1 activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
PARP-1 Inhibition and Cancer Cell Apoptosis Pathway:
Caption: Mechanism of action of this compound based PARP-1 inhibitors.
III. Quantitative Data Summary
The following table summarizes representative data for a series of hypothetical this compound derivatives to illustrate the type of quantitative information that should be generated and analyzed.
| Compound ID | Modification on Chalcone Moiety | Cell Viability IC₅₀ (µM) (HeLa cells) | PARP-1 Inhibition IC₅₀ (nM) |
| CPD-1 | 4-Methoxy | 5.2 | 15.8 |
| CPD-2 | 4-Chloro | 2.8 | 8.3 |
| CPD-3 | 3,4-Dimethoxy | 8.1 | 25.4 |
| CPD-4 | Unsubstituted | 12.5 | 42.1 |
Data Interpretation: The data in the table would be used to establish a structure-activity relationship (SAR). For example, the lower IC₅₀ values for CPD-2 suggest that an electron-withdrawing group (chloro) on the chalcone moiety enhances both cytotoxic activity and PARP-1 inhibition compared to an electron-donating group (methoxy in CPD-1) or an unsubstituted ring (CPD-4). This information is critical for guiding the design of the next generation of more potent inhibitors.
IV. Conclusion and Future Directions
The this compound scaffold is a highly valuable platform in modern drug discovery, offering a synthetically accessible and readily diversifiable core for the development of targeted therapies. The protocols outlined in these application notes provide a solid foundation for the synthesis and biological evaluation of novel this compound derivatives. By combining modular synthesis with robust in vitro screening, researchers can efficiently explore the chemical space around this privileged scaffold to identify potent and selective inhibitors of key biological targets, such as PARP-1 and various kinases. Future work in this area will likely focus on expanding the repertoire of reactions to further functionalize the pyridazine ring, exploring new biological targets for this scaffold, and optimizing the pharmacokinetic properties of lead compounds to advance them into preclinical and clinical development.
References
Protocol for amination of 4-Chloropyridazine
An In-depth Technical Guide to the Amination of 4-Chloropyridazine
Authored by: Senior Application Scientist
Date: January 4, 2026
Abstract
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group onto this heterocyclic system is a critical transformation, yielding versatile intermediates for drug discovery and development. This guide provides a comprehensive overview of the primary synthetic strategies for the amination of this compound, a key precursor. We delve into the mechanistic underpinnings of both classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig amination. Detailed, field-proven protocols are provided for each method, supplemented by a comparative analysis of reaction parameters, troubleshooting advice for common experimental challenges, and a guide to product purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this essential synthetic transformation.
Introduction: The Significance of Aminopyridazines
4-Aminopyridazine and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents.[1][2] The presence of the amino group provides a handle for further functionalization, enabling the construction of complex molecules with diverse pharmacological profiles, including anti-inflammatory agents and potential inhibitors of key enzymes like phosphodiesterase 10A (PDE10A).[1]
The conversion of this compound to its aminated counterpart is a pivotal step in accessing this chemical space. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes it susceptible to nucleophilic attack, facilitating the displacement of the chloro substituent.[3][4] This guide will explore the two most prevalent and effective methodologies for achieving this transformation: direct nucleophilic aromatic substitution and the more versatile palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[5][6]
Mechanistic Rationale: Understanding the C-N Bond Formation
A thorough understanding of the underlying reaction mechanisms is paramount for successful reaction design, optimization, and troubleshooting. The amination of this compound proceeds primarily through two distinct pathways.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process. The electron-withdrawing effect of the ring nitrogens renders the carbon atoms of the pyridazine ring electrophilic, activating the C-Cl bond towards nucleophilic attack.
-
Nucleophilic Attack: The amine nucleophile attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[7]
-
Elimination & Aromatization: The aromatic system is restored through the expulsion of the chloride leaving group, yielding the final 4-aminopyridazine product.
This pathway is often favored for reactive amines and can be performed under relatively simple, metal-free conditions.[3][8] The reaction rate is influenced by the nucleophilicity of the amine and the stability of the Meisenheimer intermediate.[7]
Caption: SNAr mechanism workflow.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or substrates sensitive to harsh conditions, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[5][6] This cross-coupling reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a phosphine ligand and a base. The catalytic cycle is a well-established sequence of events.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[9]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, which releases the 4-aminopyridazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
The choice of ligand is critical, as it influences the stability, reactivity, and steric environment of the palladium center throughout the cycle.[11]
Caption: The Buchwald-Hartwig catalytic cycle.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step instructions for the two primary amination strategies. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[12][13][14]
Protocol 1: Direct Amination (SNAr)
This protocol is suitable for primary and secondary aliphatic amines.
Materials & Equipment:
-
This compound
-
Amine (e.g., morpholine, piperidine) (2-3 equivalents)
-
Solvent (e.g., Ethanol, N-Methyl-2-pyrrolidone (NMP), or neat)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Add the solvent (if not running neat) followed by the amine (2.0-3.0 eq). Using an excess of the amine can drive the reaction to completion and also serve as a base to neutralize the HCl generated.[15]
-
Reaction Conditions: Attach the reflux condenser and heat the mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine and the solvent used.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be isolated by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexanes), and dried.
-
Alternatively, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove excess amine and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 4-aminopyridazine derivative.[16]
Protocol 2: Buchwald-Hartwig Amination
This protocol is highly effective for a broader range of amines, including anilines and less nucleophilic amines. It requires strictly anhydrous and anaerobic conditions.[9]
Materials & Equipment:
-
This compound (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BrettPhos, 1.1-1.2 eq relative to Pd)[17]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), 1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or oven-dried reaction vial with a septum
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syracuses and needles
-
Standard equipment for workup and purification
Procedure:
-
Inert Atmosphere Setup: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, ligand, and base to the reaction vessel.
-
Add the this compound.
-
Seal the vessel with a septum.
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 2.
-
Degassing (Optional but Recommended): Subject the mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Buchwald-Hartwig reactions are often faster than SNAr, with typical reaction times ranging from 1-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Data Summary and Optimization Strategies
The choice between SNAr and Buchwald-Hartwig amination depends on the substrate scope, functional group tolerance, and desired reaction conditions.
| Parameter | Direct SNAr | Buchwald-Hartwig Amination |
| Amine Scope | Good for aliphatic amines | Excellent for aliphatic, aryl, and heteroaryl amines |
| Catalyst | None | Palladium precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) |
| Base | Amine (excess) or none | Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) |
| Solvent | Ethanol, NMP, neat | Anhydrous Toluene, Dioxane, THF |
| Temperature | 80 - 140 °C | 80 - 110 °C |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
| Typical Yields | 40 - 85% | 70 - 95% |
| Key Advantage | Simplicity, cost-effective | Broad scope, high yields, milder conditions |
| Key Limitation | Limited to reactive amines | Requires inert conditions, catalyst cost |
Troubleshooting & Optimization
-
Low Conversion (SNAr): If the reaction stalls, consider increasing the temperature, switching to a higher boiling point solvent like NMP, or extending the reaction time.
-
Low Conversion (Buchwald-Hartwig): This is a common issue with less reactive aryl chlorides.[9]
-
Catalyst System: Screen different generations of Buchwald precatalysts and ligands. Sterically hindered biarylphosphine ligands like BrettPhos are often effective.[6]
-
Base: Ensure the base is strong enough and sufficiently soluble. NaOtBu is generally effective, but K₃PO₄ or Cs₂CO₃ can be milder alternatives.
-
Inert Atmosphere: Oxygen can irreversibly deactivate the Pd(0) catalyst. Ensure all reagents are dry and the system is rigorously deoxygenated.[9]
-
-
Side Reactions (Buchwald-Hartwig):
-
Hydrodehalogenation: The replacement of the chlorine with hydrogen is a known side reaction.[9] This can be minimized by using a slight excess of the amine (1.2-1.5 eq) and ensuring strictly anhydrous conditions.
-
-
Purification Difficulties:
-
Aminopyridazines can be basic and may streak on silica gel columns. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape and separation.
-
For highly polar products, cation-exchange chromatography can be an effective purification method.[18]
-
Overall Workflow and Characterization
The successful synthesis of 4-aminopyridazine derivatives requires a systematic approach from reaction setup to final analysis.
Caption: From reaction setup to final product.
Upon purification, the identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches.
Safety and Handling
-
This compound: This compound is toxic if swallowed and causes skin and eye irritation.[19] Handle with care in a fume hood, avoiding inhalation and direct contact.[12][14]
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.
-
Bases: Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle under inert conditions.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.[13]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[12][13][14][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 16. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing a 4-Chloropyridazine Scaffold
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potent anticancer agents using 4-chloropyridazine derivatives as key building blocks. We will delve into the strategic design, detailed synthetic protocols, and mechanistic underpinnings of these compounds, focusing on a molecular hybridization approach to create dual-action therapeutic candidates. The protocols herein describe the synthesis of 4-chloropyridazinoxyphenyl-chalcone hybrids, which have shown significant promise as inducers of apoptosis and inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair.[1]
Introduction: The Rationale for this compound in Anticancer Drug Design
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies that can overcome challenges such as drug resistance and adverse side effects.[1] The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, offers unique physicochemical properties that make it an attractive scaffold for drug design. The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.[1]
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. This approach can lead to compounds with improved affinity, enhanced efficacy, and a lower propensity for developing resistance.[1] In this guide, we focus on the conjugation of a 4-chloropyridazinoxyphenyl moiety with various chalcones. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are known for their diverse pharmacological activities, including anticancer properties.[1]
The resulting hybrid molecules are designed to target two key pathways in cancer cells:
-
Apoptosis Induction: Triggering programmed cell death is a cornerstone of cancer therapy.
-
PARP-1 Inhibition: Blocking the DNA repair mechanisms of cancer cells can lead to their selective destruction, particularly in tumors with existing DNA repair deficiencies.[1]
This document will provide a step-by-step guide to synthesize these promising anticancer agents, from the initial precursor synthesis to the final hybrid compounds, along with insights into their mechanism of action.
Synthetic Strategy and Workflow
The overall synthetic strategy involves a multi-step process, beginning with the synthesis of a key aldehyde intermediate, followed by a Claisen-Schmidt condensation to form the final chalcone hybrids.
Caption: Overall workflow for the synthesis and evaluation of this compound-chalcone hybrids.
Detailed Experimental Protocols
Synthesis of Intermediate 1: 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde
This protocol describes the synthesis of the key aldehyde intermediate through a nucleophilic aromatic substitution reaction.
Materials:
-
3,6-Dichloropyridazine
-
4-Hydroxybenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in isopropanol, add 3,6-dichloropyridazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde as a solid.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the pyridazine and benzaldehyde protons are expected. The aldehyde proton (CHO) should appear as a singlet around δ 9.9-10.0 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₁H₇ClN₂O₂).
General Protocol for the Synthesis of 4-Chloropyridazinoxyphenyl-Chalcone Hybrids (Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed condensation of the aldehyde intermediate with various substituted acetophenones to yield the final chalcone derivatives.
Materials:
-
4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate 1)
-
Substituted Acetophenone (e.g., acetophenone, 4-methylacetophenone, 4-chloroacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (1.0 eq) and the desired substituted acetophenone (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (e.g., 10-20%) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Expected Characterization Data for a Representative Chalcone Hybrid:
-
¹H NMR: The spectrum should show characteristic doublets for the α and β protons of the unsaturated ketone system with a coupling constant (J) of approximately 15-16 Hz, indicating a trans configuration. Aromatic protons will appear in their respective regions.
-
¹³C NMR: The carbonyl carbon of the chalcone should appear at approximately δ 188-190 ppm.
-
MS: The mass spectrum will show the molecular ion peak corresponding to the specific hybrid synthesized.
Biological Evaluation and Data
The synthesized this compound-chalcone hybrids are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The results are often expressed as the concentration that inhibits 50% of cell growth (IC₅₀).
Table 1: Anticancer Activity (IC₅₀, µM) of Representative this compound-Chalcone Hybrids
| Compound ID | R-group on Acetophenone | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| 3a | H | >100 | 78.5 | >100 |
| 3b | 4-CH₃ | 15.2 | 25.8 | 45.6 |
| 3c | 4-OCH₃ | 12.5 | 18.9 | 33.1 |
| 3e | 3-NHCOCH₃ | 22.1 | 10.3 | 19.8 |
| Doxorubicin | (Reference Drug) | 0.45 | 0.87 | 0.62 |
Data synthesized from published literature for illustrative purposes.[1]
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
The anticancer activity of these hybrid molecules stems from their ability to interfere with multiple critical cellular processes, primarily through the induction of apoptosis and the inhibition of PARP-1.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis to sustain their uncontrolled proliferation. The synthesized this compound-chalcone hybrids can trigger apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by this compound-chalcone hybrids.
These compounds have been shown to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3, a key executioner of apoptosis.
PARP-1 Inhibition
PARP-1 is a nuclear enzyme that plays a crucial role in the repair of single-strand DNA breaks. Many cancer cells rely heavily on PARP-1 for survival, especially those with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Inhibiting PARP-1 in these cells leads to the accumulation of DNA damage and eventual cell death.
Caption: Mechanism of PARP-1 inhibition leading to cancer cell death.
The pyridazine core of the synthesized hybrids is designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP-1, thereby competitively inhibiting its enzymatic activity.[1][3] This inhibition prevents the repair of DNA single-strand breaks, which can then escalate to more lethal double-strand breaks during DNA replication, ultimately leading to cell death.
Conclusion
The this compound scaffold serves as a versatile and effective platform for the design and synthesis of novel anticancer agents. The molecular hybridization strategy, combining the pyridazine core with chalcones, yields compounds with potent, dual-action mechanisms that target both apoptosis and DNA repair pathways. The detailed protocols provided in this application note offer a robust framework for researchers to synthesize and explore this promising class of molecules in the ongoing effort to develop more effective cancer therapies.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 4-Substituted Pyridazine Compounds: A Detailed Guide for Researchers
Introduction: The Ascendant Role of 4-Substituted Pyridazines in Modern Chemistry
The pyridazine nucleus, a six-membered heterocycle featuring two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, offer distinct advantages in molecular recognition and drug-target interactions.[1] Among the various substituted pyridazines, those functionalized at the 4-position are of particular interest due to their prevalence in a range of biologically active compounds. This guide provides a comprehensive overview of the key synthetic strategies for accessing 4-substituted pyridazine derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The methodologies discussed herein are designed to be robust and adaptable, catering to a wide array of research and development applications.
Strategic Approaches to the Synthesis of 4-Substituted Pyridazines
The preparation of 4-substituted pyridazines can be broadly categorized into two primary strategies: construction of the pyridazine ring with the desired substituent already in place, or functionalization of a pre-formed pyridazine core. This guide will focus on the latter, as it offers greater flexibility for late-stage diversification of molecular scaffolds. The key methods for introducing substituents at the 4-position of the pyridazine ring include nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and direct C-H functionalization.
Nucleophilic Aromatic Substitution (SNAr) on 4-Halopyridazines
Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, providing a direct route to introduce a variety of nucleophiles onto an aromatic ring. In the context of pyridazines, the presence of the two electron-withdrawing nitrogen atoms facilitates this reaction, particularly at the positions ortho and para to the nitrogen atoms (positions 3, 6, and 4).[2] For the synthesis of 4-substituted pyridazines, a 4-halopyridazine is a common and versatile starting material.
The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group to restore aromaticity.[3] The stability of the Meisenheimer complex is a key factor in the feasibility of the reaction. For pyridazines, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atoms, which significantly stabilizes the complex and lowers the activation energy of the reaction.[2]
Protocol 1: General Procedure for the Synthesis of 4-Aminopyridazines via SNAr
This protocol describes the synthesis of 4-aminopyridazine derivatives from a 4-chloropyridazine precursor.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Commercially Available | Reagent |
| Amine (e.g., piperidine) | Commercially Available | Reagent |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |
| Ethyl acetate | Commercially Available | ACS Grade |
| Brine | N/A | Saturated aq. solution |
| Sodium Sulfate (Na₂SO₄) | Commercially Available | Anhydrous |
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminopyridazine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and vinyl-substituted heterocycles. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the formation of C-C bonds.[4][5][6][7] This reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[7]
For the synthesis of 4-arylpyridazines, a 4-halopyridazine can be efficiently coupled with a variety of arylboronic acids. The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[6]
Protocol 2: Synthesis of 4-Arylpyridazines via Suzuki-Miyaura Coupling
This protocol details a general procedure for the Suzuki-Miyaura coupling of a this compound with an arylboronic acid.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Commercially Available | Reagent |
| Arylboronic Acid | Commercially Available | Reagent |
| Tetrakis(triphenylphosphine)palladium(0) | Commercially Available | Catalyst |
| Sodium Carbonate (Na₂CO₃) | Commercially Available | Anhydrous |
| Toluene | Commercially Available | Anhydrous |
| Ethanol | Commercially Available | Anhydrous |
| Water | N/A | Deionized |
| Ethyl acetate | Commercially Available | ACS Grade |
| Brine | N/A | Saturated aq. solution |
| Sodium Sulfate (Na₂SO₄) | Commercially Available | Anhydrous |
Procedure:
-
In a round-bottom flask, combine the this compound (1.0 mmol), arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Add a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
De-gas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 6-18 hours under an argon atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylpyridazine.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[8] While the C-H functionalization of pyridazines is still a developing field, recent advances have shown promise for the regioselective introduction of substituents. The inherent electronic properties of the pyridazine ring can direct C-H activation to specific positions. However, achieving selectivity at the C4 position can be challenging due to the competing reactivity at other sites.
One approach to achieve C4-selectivity is through the use of a directing group, which can coordinate to the metal catalyst and position it in proximity to the desired C-H bond. Alternatively, the inherent reactivity of the pyridazine ring can be exploited under specific reaction conditions to favor functionalization at the C4 position.[8]
Visualization of Synthetic Workflows
To aid in the conceptualization of the synthetic strategies, the following diagrams illustrate the key workflows for the preparation of 4-substituted pyridazines.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 4-Chloropyridazine in the Synthesis of Kinase Inhibitors
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule inhibitors targeting the ATP-binding site of kinases is a cornerstone of modern drug discovery. The pyridazine ring has emerged as a privileged scaffold in this field, owing to its unique electronic properties and ability to form key hydrogen bond interactions within the kinase hinge region.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the strategic application of 4-chloropyridazine and its derivatives as versatile building blocks for the synthesis of potent and selective kinase inhibitors. We will explore the core reactivity of this scaffold, detailing robust protocols for its functionalization via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and contextualize these methods within a drug discovery framework.
The Pyridazine Scaffold: A Privileged Core for Kinase Recognition
The utility of the pyridazine heterocycle in kinase inhibitor design is rooted in its distinct physicochemical properties. The two adjacent nitrogen atoms create a significant dipole moment and act as potent hydrogen bond acceptors.[3][4] This is particularly advantageous for targeting the kinase hinge region—the flexible loop connecting the N- and C-lobes of the kinase domain—which typically presents a series of backbone amide N-H groups that serve as a hydrogen bond donor "anchor" for inhibitors.
The pyridazine core can effectively mimic the adenine portion of ATP, forming one or two hydrogen bonds with the hinge, a critical interaction for achieving high binding affinity.[5][6] This interaction orients the rest of the inhibitor within the ATP-binding pocket, allowing other functionalities to engage with different regions of the kinase, thereby driving potency and selectivity.
Most pyridazine-based inhibitors are classified as Type I or Type II inhibitors.[7]
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase.
-
Type II inhibitors stabilize an inactive "DFG-out" conformation, accessing an additional allosteric pocket adjacent to the ATP site, which can lead to greater selectivity.[8][9]
The inherent polarity of the pyridazine ring can also improve the aqueous solubility of the final compound, a desirable property for drug candidates.
Core Synthetic Strategies: Functionalizing the this compound Moiety
The chlorine atom at the C4 position of the pyridazine ring is activated towards displacement due to the electron-withdrawing nature of the ring nitrogens. This makes this compound an ideal substrate for a variety of transformations, primarily Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for installing amine, ether, or thioether functionalities. The reaction proceeds via a two-step addition-elimination mechanism through a stabilized Meisenheimer complex.[10] For kinase inhibitor synthesis, the most common application is the introduction of a substituted amine, which often serves as a linker or a key interacting moiety.
Protocol 1: General Procedure for SNAr Amination
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound derivative (1.0 eq) and the desired amine nucleophile (1.1-1.5 eq) in a suitable high-boiling solvent (e.g., 1,4-dioxane, NMP, or DMSO).
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aminopyridazine derivative.[1]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds.[11] It enables the coupling of this compound with a wide variety of aryl or heteroaryl boronic acids (or their esters), allowing for the introduction of complex molecular fragments that can occupy the adenine region or other pockets of the kinase.[12][13]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a reaction vessel, add the this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq), and a base, typically aqueous sodium carbonate (Na₂CO₃, 2M solution, 3.0 eq).[11]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water, such as 1,2-dimethoxyethane (DME)/water or toluene/ethanol/water.
-
Reaction: Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the C-C coupled product.
-
Characterization: Confirm the product identity and purity via NMR and HRMS.
| Parameter | Condition 1 | Condition 2 | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | [11] |
| Base | 2M aq. Na₂CO₃ | K₃PO₄ | |
| Solvent | DME / EtOH / H₂O | Toluene / H₂O | |
| Temperature | 80 °C | 100 °C | |
| Typical Substrates | Aryl/heteroaryl boronic acids | Aryl/heteroaryl boronic acids |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful alternative to SNAr for forming C-N bonds, particularly with weakly nucleophilic amines or when milder conditions are required.[14][15] This reaction uses a palladium catalyst with specialized phosphine ligands to couple aryl halides with amines.[12] It is exceptionally valuable for creating diverse libraries of inhibitors by varying the amine coupling partner.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, combine the this compound derivative (1.0 eq), the amine (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP; 2-10 mol%) in a dry, degassed solvent like toluene or dioxane.
-
Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.4-2.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor for completion by LC-MS.
-
Workup: Cool the reaction, then quench carefully by adding water. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification & Characterization: Dry the organic phase, concentrate, and purify by column chromatography. Characterize the final compound by NMR and HRMS.
Case Study: Synthesis of a 4,6-Disubstituted Pyridazine ALK5 Inhibitor Scaffold
This synthetic route, adapted from methodologies reported in the literature, demonstrates the sequential application of Suzuki and Buchwald-Hartwig reactions to build a complex kinase inhibitor scaffold.[12]
This strategy leverages the differential reactivity of the two chlorine atoms or uses a sequential approach to first install a group via Suzuki coupling, followed by the installation of a diverse set of amines via Buchwald-Hartwig amination to explore the structure-activity relationship (SAR).
| Target Kinase | Pyridazine-Based Inhibitor | Potency (pKi) | Reference |
| ALK5 | Compound 4 | 8.55 | [12] |
| ALK5 | Compound 20 | 9.29 | [12] |
| CDK2 | Compound 11a | IC₅₀ = 0.43 µM | [1] |
| JNK1 | Compound 9e | (Active in NCI-60) | [16] |
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry for the development of kinase inhibitors. Its activated C-Cl bond provides a reliable handle for functionalization through robust and scalable synthetic methods like SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By mastering these key transformations, drug discovery scientists can efficiently synthesize diverse libraries of pyridazine-containing compounds, enabling the rapid exploration of structure-activity relationships and the optimization of lead candidates targeting a wide range of protein kinases.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. pubs.acs.org [pubs.acs.org]
Flow Chemistry Applications of 4-Chloropyridazine Reactions: A Detailed Guide for Researchers
Introduction: Harnessing Flow Chemistry for Pyridazine Scaffolds
The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. 4-Chloropyridazine serves as a key building block for the synthesis of these valuable compounds, primarily through nucleophilic aromatic substitution (SNAr) at the C4 position. Traditional batch synthesis of pyridazine derivatives can be hampered by challenges such as poor reaction kinetics, safety concerns with exothermic reactions, and difficulties in scaling up.[1][2] Continuous flow chemistry offers a powerful solution to these challenges, providing precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates.[1][2][3][4] This technology enables accelerated reaction times, improved yields and selectivity, and seamless scalability from laboratory to production scale.[5]
This technical guide provides in-depth application notes and detailed protocols for leveraging flow chemistry in reactions involving this compound. It is designed for researchers, scientists, and drug development professionals seeking to enhance their synthetic capabilities through the adoption of continuous processing.
Core Principles: Why Flow Chemistry Excels for this compound Reactions
The primary reaction of this compound is nucleophilic aromatic substitution (SNAr). For this reaction to proceed, the aromatic ring needs to be electron-deficient, a characteristic inherent to the pyridazine ring. The reaction proceeds via a stepwise addition-elimination mechanism, forming a Meisenheimer complex as an intermediate.
Flow chemistry provides significant advantages for these transformations:
-
Enhanced Thermal Control and Superheating: Flow reactors possess a high surface-area-to-volume ratio, enabling rapid and efficient heat transfer.[5] This allows for precise temperature control, minimizing the formation of byproducts. Furthermore, by using a back-pressure regulator, solvents can be heated far above their atmospheric boiling points, a technique known as superheating.[6] This dramatically increases reaction rates, often reducing reaction times from hours to minutes or even seconds.[7]
-
Improved Mixing and Mass Transfer: The micro-dimensions of flow reactors ensure rapid and efficient mixing of reagents, which is crucial for fast reactions and for reactions involving multiple phases.[5] This leads to more consistent product quality and higher yields.
-
Increased Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time. This, combined with superior temperature control, significantly reduces the risk of thermal runaways, especially when dealing with highly exothermic reactions.[1][5]
-
Scalability: Scaling up a flow chemistry process is typically achieved by either running the system for a longer duration ("scaling out") or by increasing the reactor volume or number of reactors in parallel ("numbering up").[5] This is often more straightforward and predictable than scaling up a batch process.
Application Note 1: High-Temperature Amination of this compound
Objective: To synthesize a library of 4-aminopyridazine derivatives via SNAr reaction of this compound with various primary and secondary amines under continuous flow conditions.
Background: The amination of heteroaryl chlorides can be sluggish in batch conditions, often requiring harsh reagents or catalysts. Flow chemistry, with its ability to operate at high temperatures and pressures, can overcome the activation barrier for these reactions without the need for catalysts.[7]
Experimental Workflow:
Caption: General workflow for the amination of this compound in a continuous flow system.
Protocol 1: General Procedure for Flow Amination of this compound
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))
-
Syringe pumps
-
Stainless steel or PFA tubing reactor coil
-
T-mixer
-
Heating unit (e.g., oil bath, heating block)
-
Back-pressure regulator (BPR)
-
Collection vials
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.2 M in NMP).
-
Prepare a stock solution of the amine in the same solvent (e.g., 0.4 M in NMP, 2 equivalents).
-
-
System Setup:
-
Assemble the flow chemistry setup as depicted in the workflow diagram. A stainless steel reactor is recommended for high-temperature and high-pressure applications.
-
Ensure all connections are secure to prevent leaks at high pressure.
-
Set the back-pressure regulator to the desired pressure (e.g., 10 bar / 145 psi) to allow for superheating of the solvent.[6]
-
-
Reaction Execution:
-
Set the temperature of the reactor to the desired value (e.g., 180-250 °C).
-
Load the reagent solutions into separate syringe pumps.
-
Set the flow rates of the pumps to achieve the desired residence time in the reactor. For a 10 mL reactor and a desired residence time of 10 minutes, the total flow rate would be 1 mL/min (0.5 mL/min for each pump).
-
Start the pumps to introduce the reagents into the system.
-
Allow the system to reach a steady state (typically after 3-5 reactor volumes have been flushed through) before collecting the product.
-
-
Work-up and Analysis:
-
Collect the product stream in a vial.
-
The product can be isolated by standard techniques such as solvent evaporation and purification by chromatography or crystallization.
-
Analyze the product by LC-MS and NMR to determine conversion, yield, and purity.
-
Data Presentation: Representative Results for Flow Amination
| Entry | Amine | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | Morpholine | 200 | 10 | >95 |
| 2 | Piperidine | 200 | 10 | >95 |
| 3 | Benzylamine | 220 | 15 | 92 |
| 4 | Aniline | 250 | 20 | 85 |
Note: Yields are estimated based on literature for similar uncatalyzed SNAr reactions of chloropyridines in flow.[7]
Application Note 2: Synthesis of a Key Pharmaceutical Intermediate
Objective: To develop a continuous flow process for the synthesis of a 4-substituted pyridazine, a common intermediate in active pharmaceutical ingredients (APIs).
Background: The precise control offered by flow chemistry is highly advantageous in pharmaceutical manufacturing, where product quality and consistency are paramount.[2][4] This protocol outlines a hypothetical, yet plausible, synthesis of a key intermediate.
Logical Relationship Diagram:
Caption: Logical flow for the synthesis of a key pharmaceutical intermediate using this compound in a continuous process.
Protocol 2: Flow Synthesis of 4-(Phenylthio)pyridazine
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Flow chemistry system as described in Protocol 1.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of this compound (0.2 M) and thiophenol (0.22 M, 1.1 equivalents) in DMF.
-
Prepare a slurry of potassium carbonate (0.4 M, 2 equivalents) in DMF. Note: Handling slurries in flow can be challenging and may require specialized pumps or reactor configurations to prevent clogging.[5]
-
-
System Setup:
-
Configure the flow system. A packed-bed reactor containing the base or a system designed to handle slurries might be advantageous.
-
Set the back-pressure regulator to 15 bar.
-
-
Reaction Execution:
-
Heat the reactor to 150 °C.
-
Pump the solution of this compound and thiophenol at 0.5 mL/min.
-
Pump the potassium carbonate slurry at 0.5 mL/min, ensuring continuous and consistent delivery.
-
The combined streams are mixed and passed through the heated reactor with a residence time of 15 minutes.
-
-
Work-up and Analysis:
-
The output stream is collected. The solid potassium chloride byproduct can be removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 4-(phenylthio)pyridazine.
-
Conclusion and Future Perspectives
The application of continuous flow chemistry to reactions of this compound offers substantial benefits in terms of reaction efficiency, safety, and scalability. The ability to operate at elevated temperatures and pressures in a controlled manner unlocks reaction pathways that are often challenging in traditional batch setups. As the pharmaceutical and fine chemical industries continue to embrace green and sustainable manufacturing practices, the adoption of flow chemistry for the synthesis of pyridazine-based molecules is expected to grow significantly. Future work will likely focus on the integration of in-line analysis and purification, leading to fully automated, end-to-end continuous manufacturing processes for these important heterocyclic compounds.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. citedrive.com [citedrive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. Extreme Process Windows – The Kappe Laboratory [goflow.at]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Chloropyridazine synthesis
Technical Support Center: 4-Chloropyridazine Synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this compound, a critical intermediate in medicinal chemistry.[1][2] As Senior Application Scientists, we understand that low yields can stem from a variety of factors, from reagent quality to subtle variations in reaction workup. This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounding our advice in established chemical principles and field-proven experience.
The most prevalent synthetic route involves the chlorination of a pyridazin-4-one precursor using a dehydrative chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] Our troubleshooting guide will focus primarily on this pathway.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is incomplete, and I'm isolating mostly starting material. What are the common causes?
This is a frequent issue indicating that the activation of the pyridazinone carbonyl and subsequent nucleophilic substitution by chloride did not proceed to completion. Several factors can be at play.
Probable Causes & Solutions:
-
Insufficient Reagent Stoichiometry: While the reaction is formally a 1:1 conversion, POCl₃ is often used in significant excess (from several equivalents to serving as the solvent) to drive the reaction equilibrium towards the product.[5] The initial phosphorylation of the pyridazinone is often fast, but the subsequent elimination to form the final product can be slow. A large excess of POCl₃ ensures the reaction does not stall.
-
Inadequate Reaction Temperature or Time: Chlorination reactions with POCl₃ typically require heating to proceed at a reasonable rate. Temperatures can range from 60°C to reflux (~106°C), with reaction times varying from a few hours to overnight.[4][6] If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint and avoid potential decomposition from prolonged heating.
-
Reagent Purity (Moisture Contamination): Phosphorus oxychloride reacts violently with water.[7][8] Even trace amounts of moisture in the starting material, solvent, or glassware can hydrolyze POCl₃, reducing its effective concentration and generating phosphoric acid and HCl. This not only consumes the reagent but can also alter the reaction medium.
Q2: I believe the reaction was successful, but my yield plummets after workup. Why am I losing my product?
Losing a product during workup is often more frustrating than an incomplete reaction. In this synthesis, the workup, particularly the quenching of excess POCl₃, is the most critical and hazardous step. The loss of product is typically due to either mechanical loss, a runaway reaction, or chemical decomposition.
Probable Causes & Solutions:
-
Uncontrolled Quenching of Excess POCl₃: The hydrolysis of POCl₃ is highly exothermic. A common mistake is to quench the reaction mixture by adding water or ice to it. At low temperatures (0-5°C), the hydrolysis is sluggish and the immiscible POCl₃ may accumulate at the bottom of the flask.[5] As the mixture warms up, a delayed and often uncontrollable runaway reaction can occur, leading to vigorous gas evolution (HCl) and potential loss of material from the flask.[5]
-
Product Hydrolysis during Neutralization: The this compound product can be susceptible to hydrolysis back to the starting pyridazin-4-one under harsh pH conditions, especially elevated pH in the presence of strong aqueous bases like NaOH.[11]
-
Optimized Neutralization Protocol: After quenching, neutralize the acidic solution carefully. A saturated solution of sodium bicarbonate (NaHCO₃) is a good choice as it is a weaker base. Add it slowly, monitoring for CO₂ evolution, and keep the temperature low with an ice bath. Aim for a final pH of 7-8.[11]
-
Experimental Protocols & Data
Protocol 1: Safe Quenching of Phosphorus Oxychloride
This protocol is adapted from established industrial safety procedures for managing excess POCl₃.[11][12]
Method A: Ice/Bicarbonate Slurry Quench
-
Prepare a quenching vessel (appropriately sized to contain at least 5-10 times the volume of your reaction mixture) with a large magnetic stir bar.
-
In the vessel, create a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Cool the completed reaction mixture to room temperature.
-
Crucially , add the reaction mixture dropwise via an addition funnel to the vigorously stirred ice/bicarbonate slurry.
-
Monitor the temperature of the quenching mixture, ensuring it remains below 20°C by controlling the addition rate.
-
Once the addition is complete, allow the mixture to stir until all ice has melted and CO₂ evolution has ceased. Check that the aqueous layer is neutral or slightly basic (pH 7-8).
-
Proceed with standard aqueous workup and extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Method B: Controlled Temperature Sodium Acetate Quench
This method is excellent for preventing the accumulation of unreacted POCl₃.[12]
-
Prepare a quenching solution of aqueous sodium acetate.
-
Warm the sodium acetate solution to 35-40°C with vigorous stirring.
-
Slowly add the reaction mixture containing excess POCl₃ to the warm acetate solution. The elevated temperature ensures immediate hydrolysis of POCl₃, preventing delayed exotherms.[11]
-
After the addition is complete, continue stirring for a period to ensure complete hydrolysis.
-
Cool the mixture to room temperature and proceed with extraction.
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient POCl₃2. Low reaction temperature/time3. Moisture contamination | 1. Use a larger excess of POCl₃ (e.g., 5-10 equivalents or as solvent).2. Increase temperature to reflux; monitor by TLC/LC-MS.3. Use oven-dried glassware and handle POCl₃ under inert gas.[10][13] |
| Low Yield After Workup | 1. Uncontrolled quench (runaway reaction)2. Product hydrolysis (high pH)3. Emulsion formation during extraction | 1. Perform a "reverse quench" into an ice/bicarbonate slurry or warm sodium acetate solution.[11][12]2. Neutralize carefully with NaHCO₃ to pH 7-8; avoid strong bases like NaOH.[11]3. Add brine (saturated NaCl solution) to break up emulsions. |
| Impure Product | 1. Incomplete reaction2. Side reactions (e.g., dimerization)3. Co-eluting impurities | 1. See "Incomplete Reaction" solutions.2. Ensure reaction is not overheated or run for an excessive time.3. Optimize purification (recrystallization or column chromatography with a different solvent system). |
Visual Guides & Mechanisms
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of low yield in your synthesis.
Caption: A decision tree for troubleshooting low yield.
Simplified Reaction Mechanism
The chlorination of a pyridazin-4-one with POCl₃ proceeds via the activation of the carbonyl oxygen, making the C4 position highly electrophilic and susceptible to attack by a chloride ion.
Caption: Simplified mechanism for chlorination.
Additional FAQs
Q3: What are the essential safety precautions for handling phosphorus oxychloride (POCl₃)?
POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[7][13] Always handle it inside a chemical fume hood.[7][13] Personal protective equipment (PPE) is mandatory and includes:
-
Full-face shield and safety goggles.[7]
-
Acid-resistant gloves (e.g., butyl rubber or neoprene).[10]
-
A lab coat and closed-toe shoes.
Ensure an emergency eyewash station and safety shower are immediately accessible.[7] All transfers should be done under an inert atmosphere to prevent contact with moisture.[9][13]
Q4: My 4-chloropyridine product appears unstable. How should it be stored?
Some chloro-substituted pyridines and pyridazines can be unstable as free bases, potentially undergoing self-reaction or degradation over time.[14] If you observe discoloration or decomposition, consider converting the product to its hydrochloride salt for long-term storage. This is often done by bubbling dry HCl gas through an ethereal solution of the product or by adding a solution of HCl in a solvent like ether or dioxane. The resulting salt is typically a stable, crystalline solid.[14]
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. Operation, disposal, storage and transportation of phosphorus oxychloride_News_Shandong Yarong Chemical Co., Ltd [yarongchem.net]
- 10. opcw.org [opcw.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Chloropyridazine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 4-chloropyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this electron-deficient and potentially challenging heteroaryl chloride.
The pyridazine core is a valuable scaffold in medicinal chemistry, and mastering its functionalization via Suzuki coupling is a critical skill. However, the inherent electronic properties of this compound—namely, the electron-deficient ring system—present a unique set of challenges compared to more common aryl halides.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter at the bench.
Troubleshooting Guide: Common Problems & Solutions
This section is structured to help you diagnose and resolve common experimental failures.
Problem 1: My reaction shows low or no conversion of this compound.
This is the most frequent issue, often stemming from the surprisingly low reactivity of what should be an "activated" heteroaryl chloride.
Q: I'm using standard Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but the reaction isn't working. What's the likely cause?
A: While this compound is electron-deficient, which should facilitate oxidative addition, several factors can lead to low reactivity. The primary culprits are often an insufficiently active catalyst system for this specific substrate or suboptimal base and solvent selection.[2]
-
Causality—The "Why": The C-Cl bond is strong, and the Lewis basic nitrogen atoms of the pyridazine ring can coordinate to the palladium center, potentially inhibiting catalysis.[3] Standard, less electron-rich ligands like triphenylphosphine (PPh₃) may not create a Pd(0) center that is electron-rich enough to efficiently undergo oxidative addition with the C-Cl bond.[4]
-
Actionable Solution: Switch to a more robust catalyst system. Bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Recommended Starting Point: Use a pre-formed catalyst like XPhos Pd G3 or SPhos Pd G3 (1-2 mol %). These are air- and moisture-stable precatalysts that reliably generate the active Pd(0) species.[4][5]
-
Base Upgrade: Carbonates can be insufficiently basic or soluble. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2] K₃PO₄ is often an excellent choice, balancing reactivity and cost.
-
Solvent Considerations: While dioxane/water is a common choice, anhydrous polar aprotic solvents like 1,4-dioxane, THF, or CPME (cyclopentyl methyl ether) can be very effective, particularly with phosphate bases.
-
Q: I've switched to a Buchwald ligand and a stronger base, but my yield is still poor. What else can I try?
A: If a potent catalyst system is still failing, consider the integrity of your reagents and the reaction setup itself.
-
Protodeboronation: Your boronic acid might be degrading. This is especially common with heteroaryl boronic acids.[4][6]
-
Solution: Use a slight excess of the boronic acid (1.2–1.5 equivalents).[2] Alternatively, consider using a more stable boronic acid derivative, such as a pinacol ester (BPin) or an MIDA boronate, which slowly releases the boronic acid under the reaction conditions.
-
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[2]
-
Solution: Ensure your reaction is rigorously degassed. A common and effective method is to bubble argon or nitrogen through your solvent for 15-30 minutes before adding the catalyst and reagents. Performing the entire setup in a glovebox is ideal but not always necessary if proper Schlenk techniques are used.[7]
-
Problem 2: I'm observing significant dehalogenation of my this compound.
Instead of the desired coupled product, you are isolating pyridazine.
Q: My main byproduct is pyridazine. Why is the chlorine being removed and how do I stop it?
A: Dehalogenation is a common side reaction in Suzuki couplings, especially with heteroaryl halides.[8][9] It typically occurs when the palladium(II) intermediate, formed after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination to form an Ar-H bond.[8]
-
Causality—The "Why": The source of the hydride can be trace water, the solvent (especially alcohols or THF), or certain bases. For heteroaryl halides, the stability of the heteroaryl-palladium intermediate can also play a role; if transmetalation is slow, side reactions like dehalogenation have more time to occur.[10]
-
Actionable Solutions:
-
Optimize the Base: Some bases are more prone to facilitating dehalogenation. If you are using a hydroxide base or an alkoxide, switch to a phosphate (K₃PO₄) or fluoride (CsF, KF).
-
Use Anhydrous Conditions: While many Suzuki protocols use water, if dehalogenation is a major issue, switching to strictly anhydrous conditions can help. Ensure your solvent is dry and consider a base like potassium trimethylsilanolate (TMSOK) in a solvent like trimethyl borate/THF.[6]
-
Increase Boronic Acid Equivalents: A higher concentration of the boronic acid can accelerate the desired transmetalation step, outcompeting the dehalogenation pathway. Try increasing the stoichiometry to 1.5 equivalents.
-
Change the Ligand: A different ligand can alter the kinetics of the catalytic cycle. If one Buchwald ligand gives dehalogenation, another (e.g., switching from XPhos to RuPhos) might favor the desired coupling.
-
Problem 3: The reaction works, but it's sluggish and requires high temperatures and long reaction times.
Q: My reaction needs to be refluxed for 24 hours to reach completion. How can I speed it up?
A: Sluggish reactions with activated heteroaryl chlorides often point to a suboptimal combination of ligand, base, and solvent, or potential catalyst inhibition.
-
Causality—The "Why": The pyridazine nitrogen atoms can coordinate to the palladium catalyst, slowing down the reaction.[3][11] The choice of ligand is critical to mitigate this effect. Additionally, the base must be sufficiently soluble and strong to promote the formation of the reactive boronate species for efficient transmetalation.[12]
-
Actionable Solutions:
-
Ligand Selection: Bulky ligands like Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine) can sterically shield the palladium center, preventing inhibitory coordination from the pyridazine nitrogen and promoting faster rates.[3] Buchwald ligands are also excellent for this purpose.[5]
-
Microwave Irradiation: If available, microwave heating can dramatically reduce reaction times from hours to minutes.[2] A typical starting point would be 100-120 °C for 15-30 minutes.
-
Solvent and Base Solubility: Ensure your base is soluble in the reaction medium. Using a solvent system like THF/H₂O or Dioxane/H₂O can help solubilize inorganic bases like K₃PO₄. For anhydrous systems, a soluble organic base may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" starting condition for coupling an arylboronic acid with this compound?
A1: For a robust, general starting point, the following conditions are highly recommended and have a high probability of success:
| Component | Recommendation | Rationale |
| Substrates | This compound (1.0 eq), Arylboronic Acid (1.2-1.3 eq) | Slight excess of boronic acid compensates for potential degradation.[2] |
| Catalyst | XPhos Pd G3 (1-2 mol %) | Air-stable, reliable precatalyst with a bulky, electron-rich ligand.[4][13] |
| Base | K₃PO₄ (2.0-3.0 eq) | Strong, effective base for activating the boronic acid.[5] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 or 10:1 ratio) | Good general solvent system that solubilizes both organic and inorganic reagents. |
| Temperature | 80-100 °C | A good starting temperature range for balancing reaction rate and stability. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing oxidation and deactivation of the Pd(0) catalyst.[2] |
Q2: Can I run this reaction "ligand-free"?
A2: While some Suzuki couplings on highly activated substrates can proceed with just a palladium source like Pd(OAc)₂, it is generally not recommended for challenging substrates like this compound.[14] The efficiency and yield will likely be very low. The role of the phosphine ligand is to stabilize the palladium center, promote the necessary redox steps, and prevent the formation of inactive palladium black.[8] For heteroaryl chlorides, a well-chosen ligand is almost always required for an efficient process.
Q3: My boronic acid is an electron-deficient heteroaryl, and the coupling is failing. What should I do?
A3: Coupling two electron-deficient rings is notoriously difficult. This is a classic "challenging coupling" scenario.
-
Problem: The electron-deficient boronic acid is less nucleophilic, making the transmetalation step very slow. It is also more susceptible to protodeboronation.[6]
-
Solution: This requires highly active catalyst systems and carefully chosen conditions.
-
Use a Neopentyl Glycol or Pinacol Boronate Ester: These are more stable than the corresponding boronic acids.
-
Employ Anhydrous Conditions: Use a strong, soluble, non-nucleophilic base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent system like THF, possibly with trimethyl borate as an additive to aid solubility and prevent catalyst poisoning.[6]
-
Advanced Catalysts: Consider highly specialized ligands or nickel-based catalyst systems, which can sometimes outperform palladium for heteroaryl-heteroaryl couplings.[15]
-
Q4: How do I monitor the reaction progress effectively?
A4: Thin Layer Chromatography (TLC) is often sufficient. Stain with potassium permanganate if your product is not UV-active. For more precise monitoring, LC-MS is the gold standard, as it allows you to track the consumption of starting materials and the formation of both the desired product and any byproducts like the dehalogenated starting material or homocoupled boronic acid.
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a reliable starting point based on the FAQ #1 recommendations.
-
Reagent Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inerting: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (e.g., a 5:1 ratio, to make a 0.1 M solution with respect to the limiting reagent).
-
Catalyst Addition: Add the XPhos Pd G3 catalyst (0.02 eq, 2 mol %) to the stirred suspension.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction for 2-16 hours, monitoring by TLC or LC-MS until the this compound is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Diagrams: Workflow and Mechanisms
Caption: Fig 1. The general catalytic cycle for the Suzuki-Miyaura coupling reaction.[8][16]
Caption: Fig 2. A decision-making workflow for troubleshooting common issues.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Side Product Formation in the Chlorination of Pyridazine
Welcome to the technical support center for pyridazine chlorination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common experimental challenges. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address issues you may encounter in the lab.
Troubleshooting Guide
This section addresses specific, common problems encountered during the chlorination of pyridazine and its derivatives. Each issue is broken down into potential causes and actionable solutions, grounded in chemical principles.
Issue 1: Low Yield of Desired Chloropyridazine with Significant Unreacted Starting Material
You've run your reaction, but analysis (TLC, LC-MS) shows a large amount of your starting pyridazinone or dihydroxypyridazine remains, resulting in a disappointingly low yield.
Potential Causes:
-
Insufficient Chlorinating Agent: The stoichiometry of reagents is critical. Common chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are consumed during the reaction. An inadequate amount will lead to incomplete conversion.[1][2]
-
Suboptimal Reaction Temperature: The conversion of a hydroxyl group on a pyridazine ring to a chloride is an energy-intensive process. Temperatures that are too low will result in a sluggish or stalled reaction.
-
Insufficient Reaction Time: Like temperature, reaction time must be adequate to allow the reaction to proceed to completion. Monitoring the reaction's progress is key.
-
Poor Solubility: The starting pyridazinone may have poor solubility in the chlorinating agent (e.g., neat POCl₃) at lower temperatures, limiting the initial reaction rate.
Suggested Solutions:
-
Verify Stoichiometry: For the conversion of a dihydroxypyridazine to a dichloropyridazine, a significant excess of the chlorinating agent is often used. For example, using 5-10 equivalents of POCl₃ is common to ensure the reaction goes to completion and to serve as the solvent.[3]
-
Optimize Temperature: Gradually increase the reaction temperature. For many standard chlorinations with POCl₃, refluxing at 80-110 °C is necessary.[2][3] Always increase temperature cautiously and monitor for any signs of decomposition.
-
Implement Reaction Monitoring: Do not rely on a fixed reaction time from a literature precedent without verification. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. Take aliquots from the reaction mixture hourly after it reaches the target temperature.
-
Consider Catalysts: In some cases, the addition of a catalytic amount of a tertiary amine (like triethylamine) or DMF can accelerate the reaction, although this may also increase the risk of side product formation.
Workflow: Troubleshooting Low Product Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low yields in pyridazine chlorination.
Issue 2: Presence of an Unexpected Peak Corresponding to a Hydroxy-pyridazine [M-Cl+OH]
Your mass spectrometry analysis shows the desired chlorinated product, but also a significant peak with a mass 18 units higher than the starting material or 17 units lower than the product, suggesting one of the chloro groups has been replaced by a hydroxyl group.
Potential Causes:
-
Hydrolysis During Workup: Chloropyridazines are susceptible to nucleophilic aromatic substitution. The electron-deficient nature of the pyridazine ring makes the chlorine atoms reactive leaving groups.[4] Quenching the reaction with ice water or using aqueous solutions during extraction can lead to hydrolysis, converting your product back to a hydroxy-pyridazine.[5][6]
-
Hydrolysis During Purification: Using protic or water-containing solvents (e.g., methanol, wet acetonitrile) during silica gel chromatography can also cause on-column hydrolysis.
Suggested Solutions:
-
Minimize Aqueous Contact: While quenching excess POCl₃ in ice water is common, this step should be performed as quickly and at as low a temperature as possible.
-
Use a Non-Aqueous Workup: If hydrolysis is a major issue, consider alternative workup procedures. One method is to remove the excess POCl₃ under reduced pressure before carefully adding the residue to a mixture of an organic solvent (like dichloromethane or ethyl acetate) and a saturated sodium bicarbonate solution at 0 °C.
-
Ensure Anhydrous Purification Conditions: Use anhydrous solvents for column chromatography. Dry your crude product thoroughly before loading it onto the column. Consider using a less polar solvent system if possible.
-
pH Control: During aqueous workup, maintaining a neutral or slightly basic pH can sometimes mitigate hydrolysis compared to acidic conditions.[5] However, strong base can also promote hydrolysis via saponification-like mechanisms.[6] Careful pH adjustment to around 7-8 with a base like sodium bicarbonate is often a good compromise.
Issue 3: Formation of a Mixture of Regioisomers
When chlorinating an already substituted pyridazine, you obtain a mixture of chlorinated isomers instead of a single desired product.
Potential Causes:
-
Weak Directing Effects: The existing substituent on the pyridazine ring may not exert a strong enough electronic or steric influence to direct the incoming chlorine to a single position.
-
Harsh Reaction Conditions: High temperatures and highly reactive, non-selective chlorinating agents can overcome subtle directing effects, leading to a loss of regioselectivity.[7]
Suggested Solutions:
-
Employ Milder Chlorinating Agents: Instead of aggressive reagents like PCl₅, consider using N-Chlorosuccinimide (NCS) or Selectfluor in the presence of a chloride source like LiCl.[1][8][9] These reagents often operate under milder conditions and can exhibit different regioselectivity profiles.
-
Leverage Lewis Acids: The use of a Lewis acid can coordinate to the nitrogen atoms of the pyridazine ring, altering its electronic properties and potentially directing the metalation or subsequent functionalization to a specific position.[10] This principle can be adapted to control chlorination selectivity.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start with trials at room temperature or even 0 °C before slowly increasing the heat.
-
Protecting Groups: If a functional group on your starting material is interfering with selectivity, consider protecting it before the chlorination step.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for converting pyridazinones to chloropyridazines, and what are their pros and cons?
The choice of chlorinating agent is one of the most critical parameters in the synthesis. The two most common agents for this transformation are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
| Reagent | Pros | Cons | Typical Conditions |
| Phosphorus Oxychloride (POCl₃) | - Inexpensive and readily available.- Liquid form allows it to be used as both reagent and solvent. | - Highly corrosive and moisture-sensitive.- Reactions often require high temperatures (reflux).- Workup can be challenging due to the need to quench a large excess. | Neat, reflux at 80-110 °C for 2-12 hours.[2][11] |
| Phosphorus Pentachloride (PCl₅) | - Very powerful chlorinating agent.- Can sometimes be effective at lower temperatures than POCl₃. | - Solid, which can make handling more difficult.- Generates POCl₃ as a byproduct.[1]- Can lead to over-chlorination if not controlled. | Used in an inert solvent or mixed with POCl₃, 100-125 °C.[1] |
| N-Chlorosuccinimide (NCS) | - Milder, solid reagent that is easier to handle.- Can offer better regioselectivity in some cases. | - Generally used for direct chlorination of the ring, not for OH to Cl conversion.- Can be less reactive and require specific conditions. | Used for electrophilic substitution.[1] |
Diagram: General Mechanism and Side Product Pathways
Caption: Key reaction pathways in pyridazine chlorination, highlighting the desired transformation and common side reactions.
Q2: How can I effectively remove phosphorus-based impurities after a reaction with POCl₃ or PCl₅?
Phosphorus-containing byproducts can complicate purification. The standard procedure is to quench the reaction mixture by pouring it slowly into a large volume of ice water. This hydrolyzes the reactive phosphorus species into phosphoric acid, which is water-soluble. After quenching, the pH is carefully adjusted to be neutral or slightly basic with a base like NaOH or NaHCO₃, and the product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). A subsequent wash of the organic layer with brine can help remove residual water-soluble impurities.
Q3: What analytical techniques are best for monitoring the reaction and assessing final product purity?
A multi-pronged approach is recommended:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. It allows you to visualize the consumption of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information. It confirms the mass of the product and can detect and identify side products like hydrolyzed or over-chlorinated species.[12] This is invaluable for troubleshooting.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile chloropyridazines and can be very effective for purity assessment.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation of the final, purified product and for quantifying the purity against a known standard.
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of 3,6-Dihydroxypyridazine
This protocol is a representative example for the synthesis of 3,6-dichloropyridazine.[2][3]
Materials:
-
3,6-Dihydroxypyridazine (Maleic hydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Charge the flask with 3,6-dihydroxypyridazine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq) to the flask at room temperature under a nitrogen atmosphere. The mixture will be a slurry.
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring. The slurry should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is no longer visible (typically 4-12 hours).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is an exothermic and gas-evolving process.
-
Neutralization & Extraction: Slowly add solid sodium bicarbonate to the aqueous mixture until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3,6-dichloropyridazine.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography.[14]
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. scholarena.com [scholarena.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 12. Aqueous chlorination of sulfamethazine and sulfamethoxypyridazine: Kinetics and transformation products identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of different analytical methods for determination of volatile chlorination by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Improving regioselectivity in 4-Chloropyridazine substitution reactions
Technical Support Center: 4-Chloropyridazine Substitution Reactions
Welcome to the technical support center for improving regioselectivity in this compound substitution reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles that govern reactivity and selectivity, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): The Fundamentals of this compound Reactivity
This section addresses the foundational concepts that dictate the chemical behavior of this compound in SNAr reactions.
Q1: What makes the this compound ring reactive towards nucleophiles?
The pyridazine core is a π-deficient heteroaromatic system. The presence of two adjacent, electronegative nitrogen atoms significantly withdraws electron density from the carbon atoms of the ring.[1][2] This electron deficiency makes the ring highly susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic rings that typically undergo electrophilic substitution, pyridazines readily react with nucleophiles, especially when a good leaving group like chloride is present.
Q2: At which positions does nucleophilic attack preferentially occur on this compound?
In the pyridazine nucleus, all carbon positions are activated towards nucleophilic attack by at least one of the ring nitrogens.[1] For this compound, the primary sites of attack are C4 (the carbon bearing the chlorine atom, leading to direct substitution) and C5 (leading to a cine-substitution product after a rearrangement, though less common, or substitution of a hydrogen if conditions are oxidative). The C4 and C5 positions are generally the most electrophilic. The stability of the anionic Meisenheimer intermediate, which is formed during the SNAr mechanism, plays a crucial role in determining the reaction pathway. Attack at C4 allows for the negative charge in the intermediate to be delocalized onto the adjacent N1 nitrogen, which is a stabilizing factor.
Q3: My reaction is producing a mixture of isomers. What is happening?
This is the central challenge in this compound chemistry. When you react this compound with a nucleophile, you can potentially get substitution at two different positions, most commonly leading to a mixture of 4-substituted and 5-substituted pyridazine products. The goal of reaction optimization is to control the conditions to favor the formation of a single, desired regioisomer, which is typically the product of direct C4 substitution.
Q4: What are the primary factors that control regioselectivity in these reactions?
The ratio of C4 to C5 substitution is not random; it is governed by a combination of electronic and steric factors. The key levers you can pull in the lab to influence this outcome are:
-
The Nucleophile: Its steric bulk, hardness/softness, and electronic properties are critical.[3]
-
The Solvent: The polarity and coordinating ability of the solvent can stabilize one transition state over another.[4]
-
Reaction Temperature: Temperature can dictate whether the reaction is under kinetic or thermodynamic control.
-
Additives and Catalysts: Lewis acids or proton sources can alter the electrophilicity of the pyridazine ring.[5][6]
Troubleshooting Guide: From Mixed Isomers to High Selectivity
This section provides solutions to common experimental problems encountered during the substitution of this compound.
Problem 1: My reaction yields a mixture of C4 and C5 substituted isomers. How can I improve the selectivity for the desired C4 product?
This is the most frequent issue. Achieving high C4 selectivity requires a careful selection of reaction parameters to favor the kinetically preferred pathway and minimize competing reactions.
Causality & Solution:
The transition state energies for nucleophilic attack at C4 versus C5 are often very close. Your goal is to find conditions that preferentially lower the energy barrier for the C4 pathway or raise it for the C5 pathway.
-
Strategy 1: Modulate the Nucleophile's Steric Profile
-
Explanation: The C4 position is generally less sterically hindered than the C5 position, which is flanked by the C6-H bond and the chlorine at C4. Using a bulkier nucleophile can amplify this subtle difference, making the C4 position significantly more accessible.[3]
-
Actionable Advice: If you are using a small nucleophile (e.g., ammonia, primary amines), consider switching to a more sterically demanding one (e.g., a secondary amine like morpholine, or a primary amine with a bulky alkyl group like tert-butylamine). This steric pressure will disfavor attack at the more crowded C5 position.
-
-
Strategy 2: Optimize Solvent and Temperature
-
Explanation: Lowering the reaction temperature often enhances selectivity. Reactions under kinetic control (lower temperature, shorter time) are more likely to favor the product that forms via the lowest energy transition state, which is often C4 substitution. Polar aprotic solvents like DMF, DMSO, or NMP are standard for SNAr as they effectively solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus increasing its nucleophilicity.
-
Actionable Advice: Run a temperature screen, starting from 0 °C and gradually increasing. Often, the optimal balance of reaction rate and selectivity is found at temperatures between 0 °C and room temperature. Avoid excessively high temperatures, which can lead to scrambling and reduced selectivity.
-
-
Strategy 3: Advanced Method - Regiospecific Introduction
-
Explanation: For particularly challenging substrates, a more robust method involves modifying the pyridazine ring to direct the substitution unequivocally. It has been shown that converting pyridazines to their dicyanomethylide derivatives allows for a completely regiospecific introduction of a sulfonylmethyl group to the C4 position via a vicarious nucleophilic substitution (VNS) mechanism.[7]
-
Actionable Advice: If standard SNAr methods fail, explore VNS chemistry. This multi-step approach offers unparalleled control but requires additional synthetic steps.
-
Table 1: Influence of Experimental Parameters on C4 Regioselectivity
| Parameter | Condition Favoring C4 Selectivity | Rationale |
| Nucleophile | Sterically bulky (e.g., diisopropylamine) | Increases the energy barrier for attack at the more hindered C5 position.[3] |
| Temperature | Low (e.g., 0 °C to 25 °C) | Favors the kinetically controlled product, which is often the C4 isomer. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity and effectively solvates intermediates in the SNAr pathway. |
| Concentration | High Dilution / Slow Addition | Can sometimes minimize side reactions or di-substitution, improving overall yield of the desired mono-substituted product. |
Problem 2: The reaction is sluggish and requires high temperatures, causing my starting material or product to decompose. How can I increase reactivity under milder conditions?
Low reactivity is often due to an insufficiently activated substrate or a weak nucleophile. Forcing the reaction with heat can lead to undesired side reactions and degradation.
Causality & Solution:
To improve reactivity, you must increase the electrophilicity of the this compound ring, making it a better target for the nucleophile.
-
Strategy 1: Ring Activation via Protonation
-
Explanation: Performing the reaction in the presence of an acid will protonate one of the ring nitrogens. This places a formal positive charge on the ring, transforming it into a much more potent electrophile. This strategy is particularly effective for quiescent affinity labels where catalysis enhances reactivity.[5][6]
-
Actionable Advice: Add a stoichiometric amount of a non-nucleophilic acid (e.g., HCl, TfOH) or use an acidic solvent. Monitor the reaction carefully, as the product's basicity will differ from the starting material. This method is highly effective but may not be suitable for acid-labile nucleophiles.
-
-
Strategy 2: Ring Activation via N-Oxidation
-
Explanation: The pyridazine N-oxide is significantly more electron-deficient than the parent pyridazine. The N-oxide group acts as a powerful electron-withdrawing group, strongly activating the ring for nucleophilic attack.[2] The N-oxide can be removed in a subsequent step if desired.
-
Actionable Advice: Synthesize the this compound-N-oxide using an oxidizing agent like m-CPBA. Perform the substitution reaction on this activated substrate, which should proceed under much milder conditions. The oxide can then be removed with a reducing agent like PCl₃.
-
Diagram 1: Key SNAr Pathways on this compound
This diagram illustrates the competing nucleophilic attacks at the C4 and C5 positions and the formation of the critical Meisenheimer intermediates.
Caption: SNAr pathways on this compound.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Amination of this compound
This protocol provides a starting point for the reaction of this compound with a secondary amine, optimized for C4 selectivity.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (to make a ~0.5 M solution).
-
Add finely ground potassium carbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the secondary amine dropwise over 10-15 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-12 hours).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 4-aminopyridazine product.
Rationale: The use of a slight excess of the amine ensures complete consumption of the starting material. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction. Performing the addition at 0 °C and allowing a slow warm-up favors the kinetically controlled C4 product.
Diagram 2: Troubleshooting Workflow for Optimizing Regioselectivity
This flowchart guides the experimental design process when facing poor regioselectivity.
Caption: Workflow for optimizing regioselectivity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scribd.com [scribd.com]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Chloropyridazine Derivatives
Welcome to the technical support center for the purification of 4-chloropyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. The unique electronic properties of the pyridazine ring, combined with the reactivity of the chloro-substituent, present a distinct set of purification hurdles. This document provides in-depth, field-proven insights and step-by-step protocols to navigate these challenges effectively.
The Challenge: Why Are 4-Chloropyridazines Difficult to Purify?
The core of the purification challenge lies in the inherent chemical nature of the this compound scaffold. The two adjacent nitrogen atoms in the ring create a π-deficient system and impart basicity (pKa ≈ 2.3)[1]. This basicity leads to strong, often problematic, interactions with standard purification media like silica gel.
Key difficulties include:
-
Strong Adsorption to Silica Gel: The basic nitrogen atoms can interact strongly with acidic silanol groups on the surface of silica gel, leading to significant peak tailing, streaking, or even irreversible adsorption of the product.[2]
-
On-Column Degradation: The acidic environment of standard silica gel can catalyze the hydrolysis of the labile C-Cl bond, especially in the presence of trace water, leading to the formation of hydroxypyridazine impurities.[3][4]
-
Co-elution with Impurities: Synthetic precursors (e.g., di-chloropyridazines) or related byproducts often possess similar polarity profiles to the target compound, making chromatographic separation non-trivial.
-
Limited Solubility: The polarity of the pyridazine ring can create solubility issues, making it difficult to find suitable solvent systems for chromatography or recrystallization.[2]
This guide provides a structured approach to overcoming these issues, moving from frequently asked questions to detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is streaking badly on my silica TLC plate and column. What's happening?
A: This is the most common issue and is almost always caused by the interaction between the basic pyridazine nitrogens and the acidic silanol groups (Si-OH) on the silica gel surface. This strong acid-base interaction prevents a clean elution, resulting in tailed or streaked bands. The solution is to neutralize or "cap" these acidic sites on the silica.[2]
Q2: I'm losing a significant amount of my product during column chromatography. Is it stuck on the column or degrading?
A: Both are possible. Irreversible adsorption can occur due to the strong interactions mentioned above.[3] Additionally, the acidic silica surface can promote the decomposition of sensitive derivatives.[3] To diagnose this, you can perform a stability test: dissolve a small amount of your crude product in the chromatography eluent, add a pinch of silica gel, and stir for a few hours. Monitor the mixture by TLC or LC-MS to see if new spots (degradation products) appear or if the product spot diminishes significantly.[3]
Q3: How can I remove a very polar impurity from my moderately polar this compound derivative?
A: If the impurity is significantly more polar (e.g., a salt or a hydrolyzed byproduct), a carefully designed liquid-liquid extraction can be effective. By manipulating the pH, you can often selectively move your target compound or the impurity between aqueous and organic layers. Alternatively, if chromatography is necessary, using a less polar solvent system that keeps the impurity at the baseline (Rf = 0) while eluting your product can work.[5]
Q4: Is recrystallization a viable option for these compounds?
A: Absolutely. If your derivative is a solid, recrystallization is an excellent and often superior method for achieving high purity, as it avoids potential degradation on silica gel. The key is a systematic approach to solvent screening to find a solvent (or solvent pair) in which your compound has high solubility when hot and low solubility when cold.[2][6]
Troubleshooting Guide & Protocols
This section addresses specific problems with probable causes and detailed, actionable solutions.
Problem 1: Severe Peak Tailing and Low Recovery in Silica Gel Chromatography
-
Probable Cause: Strong acid-base interaction between the basic pyridazine compound and acidic silica gel.
-
Solution: Deactivate the silica gel by adding a basic modifier to the mobile phase. Triethylamine (TEA) is the most common and effective choice.
Protocol 1: Flash Column Chromatography with Triethylamine (TEA) Modifier
This protocol is designed to purify basic this compound derivatives on silica gel while minimizing tailing and improving recovery.[2]
-
Solvent System Selection:
-
Develop a suitable mobile phase using standard solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
Aim for a target compound Rf of 0.2-0.3 on TLC for optimal separation.[7]
-
Once you have a good solvent ratio, prepare the eluent and add 0.5-1% triethylamine (v/v). For example, for 1 L of 70:30 Hexane:EtOAc, add 5-10 mL of TEA.
-
Run a new TLC plate using this TEA-modified eluent to confirm that the separation is still effective and that peak shape has improved.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (containing TEA).
-
Pack the column as usual.
-
Crucially: Flush the packed column with at least 2-3 column volumes of the TEA-modified mobile phase before loading your sample. This ensures the entire silica bed is neutralized.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (like DCM or the mobile phase).
-
For best results, use "dry loading": dissolve the crude product, add a small amount of silica gel (approx. 1-2 times the weight of the crude product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[2]
-
-
Elution and Fraction Collection:
-
Run the column using either isocratic or gradient elution with your TEA-modified solvent system.
-
Collect fractions and analyze by TLC as usual.
-
-
Post-Purification:
-
Combine the pure fractions. The TEA is volatile and will be removed along with the solvent during evaporation under reduced pressure. For very high-boiling compounds, a high-vacuum pump may be needed to remove all traces of TEA.
-
Problem 2: Product Degradation During Purification
-
Probable Causes:
-
Hydrolysis of the C-Cl bond on acidic silica.
-
Instability of the compound to prolonged heat during recrystallization.
-
Reaction with nucleophilic solvents (e.g., methanol) if heated for extended periods.
-
-
Solutions: Avoid acidic conditions and high temperatures. Use an alternative stationary phase or switch to recrystallization with careful solvent selection.
Visualization: Troubleshooting Purification Workflow
This decision tree helps guide the selection of an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Protocol 2: Systematic Recrystallization for Solid Derivatives
This protocol provides a structured method for purifying solid this compound derivatives while minimizing the risk of degradation.[2][6]
-
Solvent Screening (Small Scale):
-
Place a small amount of crude material (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane/EtOAc mixture).
-
Observe solubility at room temperature. A good candidate solvent will show poor solubility.
-
Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound when hot.
-
Allow the dissolved samples to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will result in the formation of clean crystals.
-
-
Main Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent required to completely dissolve the solid. Keep the solution at or near its boiling point.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the surface.
-
Dry the purified crystals under vacuum to a constant weight.
-
Problem 3: Separation from Non-Polar or Structurally Similar Impurities
-
Probable Cause: Impurities have a polarity very close to the product, or a non-polar impurity is highly soluble in the eluent and travels with the solvent front.[5]
-
Solution: Optimize chromatography by changing the solvent system or stationary phase. Reverse-phase chromatography is particularly effective for separating compounds based on subtle differences in hydrophobicity.
Data Summary: Chromatography System Selection
| Problem Type | Compound Polarity | Recommended Stationary Phase | Mobile Phase / Modifier | Rationale |
| Tailing/Adsorption | Basic, Polar | Silica Gel | Add 0.5-1% Triethylamine | Neutralizes acidic silanol sites, preventing strong ionic interactions.[2] |
| Degradation | Acid-sensitive | Neutral Alumina or C18 (Reverse-Phase) | Hexane/EtOAc (Alumina) or Acetonitrile/Water (C18) | Provides a non-acidic environment, preventing hydrolysis or other acid-catalyzed degradation.[2] |
| Poor Separation | Similar polarity to impurity | C18 (Reverse-Phase) | Acetonitrile/Water or Methanol/Water | Separates based on hydrophobicity rather than polarity, often resolving compounds that co-elute on normal phase. |
| Non-Polar Impurity | Moderately Polar | Silica Gel | Use a less polar eluent (e.g., more Hexane) | Increases the retention of your product (lower Rf) while allowing the non-polar impurity to elute quickly.[5] |
Final Expert Recommendations
-
Always Run a TLC First: Before committing your entire batch to a column, always test the separation and stability on a TLC plate using the exact conditions you plan to use for the column.
-
Consider "Sacrificial" Adsorbents: For particularly stubborn impurities, pre-treating your crude solution with a small amount of an adsorbent like activated carbon (for colored impurities) or a scavenger resin can simplify the subsequent chromatographic step.[8]
-
Leverage Basicity in Work-up: An acidic wash (e.g., with dilute aq. citric acid or NH₄Cl) during the initial work-up can extract your basic product into the aqueous layer, leaving non-basic organic impurities behind. You can then basify the aqueous layer and re-extract your purified product. Be cautious and use mild acids to avoid hydrolysis of the C-Cl bond.
By understanding the underlying chemical principles and applying these systematic troubleshooting strategies, you can significantly improve the efficiency, yield, and purity of your this compound derivatives.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. orgsyn.org [orgsyn.org]
- 8. silicycle.com [silicycle.com]
Technical Support Center: Navigating Reactions with 4-Chloropyridazine
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with reactions involving 4-Chloropyridazine. This guide is structured to provide in-depth, practical solutions to common experimental failures, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the most likely causes?
Low or no yield in a Suzuki-Miyaura coupling involving this compound is a frequent issue. The primary culprits often relate to the catalyst system and reaction conditions, which are critical for activating the relatively inert C-Cl bond.[1]
Potential Causes & Immediate Troubleshooting Steps:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[2] Improperly degassed solvents or a poorly maintained inert atmosphere can lead to rapid catalyst deactivation.
-
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Use fresh, high-quality palladium precursors and ligands.[2]
-
-
Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective for electron-deficient heteroaryl chlorides.[1]
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is interdependent and crucial for an efficient transmetalation step.[4] A poorly soluble base or a solvent that doesn't favor the catalytic cycle can halt the reaction.
-
Boronic Acid Decomposition: Pyridinylboronic acids and other heteroaromatic boronic acids can be prone to protodeboronation, especially under prolonged heating or inappropriate pH.[6]
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[2] Ensure the boronic acid is fresh and has been stored correctly.
-
Q2: I'm observing significant amounts of starting material in my Buchwald-Hartwig amination of this compound. How can I drive the reaction to completion?
Incomplete conversion in Buchwald-Hartwig aminations of this compound often points to issues with catalyst activity, base strength, or amine nucleophilicity.[7]
Key Areas for Optimization:
-
Catalyst and Ligand System: As with Suzuki couplings, the choice of ligand is paramount. Sterically hindered and electron-rich ligands are essential for coupling with aryl chlorides.[7][8]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Effective Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective bases for this transformation.[10]
-
-
Amine Reactivity: Sterically hindered or electron-deficient amines can be challenging coupling partners.
-
Troubleshooting: For difficult amines, increasing the reaction temperature or switching to a more potent catalytic system may be necessary. In some cases, using an ammonia equivalent followed by hydrolysis can be a successful strategy for introducing a primary amine.[7]
-
-
Solvent Considerations: Anhydrous, aprotic solvents are typically preferred.
-
Common Solvents: Toluene, dioxane, and THF are frequently used.[11] Ensure the solvent is dry, as water can interfere with the strong bases used.
-
Q3: My nucleophilic aromatic substitution (SNAr) on this compound is sluggish and requires harsh conditions. Are there ways to improve this reaction?
The reactivity of this compound in SNAr reactions is enhanced by the electron-withdrawing nature of the nitrogen atoms in the ring, which stabilize the negatively charged Meisenheimer intermediate.[12][13][14] However, the reaction can still be slow.
Strategies for Enhancement:
-
Nucleophile Strength: The rate of an SNAr reaction is directly related to the nucleophilicity of the attacking species.
-
Optimization: If possible, use a stronger nucleophile. For example, when using an alcohol, deprotonation with a strong base to form the more nucleophilic alkoxide will significantly accelerate the reaction.
-
-
Solvent Effects: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation of the nucleophile salt without strongly solvating the nucleophile itself, thus preserving its reactivity.[4]
-
Recommended Solvents: DMSO, DMF, and acetonitrile are excellent choices.[4]
-
-
Temperature: As with many reactions, increasing the temperature will increase the reaction rate.[15]
-
Caution: Be mindful of potential side reactions or decomposition of starting materials and products at elevated temperatures.
-
Troubleshooting Guides
Table 1: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling of this compound
| Symptom | Potential Cause | Suggested Solution |
| No reaction, starting materials recovered | Inactive catalyst (Pd(0) oxidized) | Rigorously degas all solvents and reagents. Use a fresh palladium precursor and consider a pre-catalyst.[2][16] |
| Ineffective ligand | Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][3] | |
| Incorrect base | Screen stronger or more soluble bases like K₃PO₄ or Cs₂CO₃.[2] | |
| Low conversion, mixture of starting material and product | Insufficient catalyst loading | Increase catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). |
| Catalyst poisoning | Ensure starting materials and reagents are pure. The pyridazine nitrogen can coordinate to the palladium center, so a suitable ligand is crucial to prevent catalyst inhibition.[17][18][19] | |
| Reversible or slow transmetalation | For Suzuki couplings, ensure the base is adequate to activate the boronic acid. A water co-solvent can be beneficial.[5] | |
| Product formed, but significant side products observed | Homocoupling of boronic acid (Suzuki) | Ensure a strictly inert atmosphere to prevent oxidative homocoupling. |
| Dehalogenation (hydrodehalogenation) | This can occur if the catalytic cycle is inefficient. Re-optimize the ligand, base, and solvent. | |
| Product decomposition | The reaction may be running for too long or at too high a temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[20] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.[1]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Visualizing Reaction Logic
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. m.youtube.com [m.youtube.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 19. Catalyst_poisoning [chemeurope.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Byproduct Analysis in 4-Chloropyridazine Amination Reactions
Welcome to the technical support center dedicated to navigating the complexities of 4-chloropyridazine amination reactions. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind byproduct formation and offer robust troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your reactions, minimize impurities, and accelerate your research and development efforts.
Section 1: Foundational Principles of this compound Amination
The amination of this compound is a cornerstone reaction in medicinal chemistry and materials science, typically proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridazine ring, exacerbated by the two nitrogen atoms, facilitates the attack of a nucleophile, such as an amine, at the C4 position.[1][2]
The general mechanism involves the initial attack of the amine nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyridazine ring is then restored by the departure of the chloride leaving group, yielding the desired 4-aminopyridazine derivative.[3] While this reaction is generally efficient, several side reactions can occur, leading to the formation of unwanted byproducts that can complicate purification and reduce yields.
Section 2: Troubleshooting Guide - Common Byproducts and Their Mitigation
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Q1: My reaction is producing a significant amount of a byproduct with a mass corresponding to the starting material plus an oxygen atom. What is happening?
Answer: You are likely observing the formation of 4-hydroxypyridazine . This is a common byproduct resulting from the hydrolysis of this compound.
Causality: The presence of water in your reaction mixture, even in trace amounts, can lead to hydrolysis. Water can act as a nucleophile, attacking the C4 position of the pyridazine ring in a competing SNAr reaction.[4] This is particularly prevalent under basic conditions or at elevated temperatures, which can increase the rate of hydrolysis.[4] The resulting 4-hydroxypyridazine exists in equilibrium with its tautomeric form, pyridazin-4(1H)-one.
Mitigation Strategies:
-
Rigorous Drying of Reagents and Solvents: Ensure all solvents are anhydrous and that the amine and any bases used are thoroughly dried.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.
-
Aprotic Solvents: Employing aprotic solvents can reduce the availability of protons that might facilitate hydrolysis.
-
Temperature Control: If permissible for your desired amination, running the reaction at a lower temperature can disfavor the hydrolysis pathway.
Q2: I'm observing a high molecular weight impurity that seems to be a dimer of my starting material or product. What could be the cause?
Answer: This is likely due to a dimerization side reaction. This can occur in a few ways, but a common pathway involves the reaction of the aminated product with the starting this compound.
Causality: The nitrogen atom of the newly formed 4-aminopyridazine can act as a nucleophile and attack another molecule of this compound. This results in the formation of a di-pyridazinyl amine byproduct. Another possibility is the self-polymerization of this compound, which can be catalyzed by certain conditions and lead to a mixture of oligomeric species.[5]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile to ensure all the this compound is consumed, minimizing its availability for side reactions.
-
Order of Addition: Adding the this compound slowly to a solution of the amine can help to maintain a low concentration of the electrophile and disfavor dimerization.
-
Lower Reaction Concentration: Diluting the reaction mixture can reduce the frequency of bimolecular collisions that lead to dimerization.
Q3: My reaction is sluggish, and upon workup, I'm recovering a significant amount of starting material and seeing some unidentifiable polar impurities. What should I investigate?
Answer: This could be due to several factors, including insufficient reaction activation or decomposition of the starting material through alternative pathways. One possibility is the formation of pyridyl-4-chloropyridinium chlorides through polymerization.[6]
Causality: this compound can polymerize, especially in the presence of tertiary amines or upon heating.[6] These polymeric materials are often water-soluble and can be difficult to characterize.[5] These compounds can also be susceptible to hydrolysis, leading to the formation of 4-hydroxypyridazine and N-(4′-pyridyl)-4-pyridone.[5]
Mitigation Strategies:
-
Optimize Reaction Conditions: The choice of solvent and base can be critical. For less reactive amines, palladium-catalyzed cross-coupling reactions might be a more efficient alternative to traditional SNAr conditions.[7] However, for many substrates, a transition-metal-free SNAr reaction in an environmentally friendly solvent like water can be highly effective.[7]
-
Base Selection: Use a non-nucleophilic base to avoid competing reactions. The choice of base can also influence the solubility of reactants and intermediates.[8]
-
Analytical Monitoring: Closely monitor the reaction progress by TLC, HPLC, or LC-MS to determine the optimal reaction time and prevent the accumulation of degradation products.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best analytical method to monitor my reaction and quantify byproducts?
A: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of your amination reaction and quantifying the formation of byproducts.[9] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[10] UV detection is typically suitable for these aromatic compounds. For definitive identification of byproducts, coupling HPLC to a mass spectrometer (LC-MS) is highly recommended.
Q: Can I use a protic solvent for my amination reaction?
A: While aprotic solvents are often preferred to minimize hydrolysis, protic solvents like water or alcohols can be used, and in some cases, can even accelerate the SNAr reaction.[7][11] The key is to carefully control the reaction conditions, particularly temperature and pH, to favor the desired amination over competing solvolysis.[11]
Q: How does the nature of the amine nucleophile affect byproduct formation?
A: The basicity and steric hindrance of the amine can significantly impact the reaction. Highly basic amines can promote side reactions like dehydrohalogenation or polymerization. Sterically hindered amines may react more slowly, potentially requiring more forcing conditions that could lead to increased byproduct formation.
Q: Are there any specific safety precautions I should take when working with this compound?
A: Yes, this compound and its derivatives should be handled with care. It is important to consult the Safety Data Sheet (SDS) for specific handling instructions.[12][13] In general, work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 4: Experimental Protocols and Data Presentation
Protocol: HPLC Analysis of a this compound Amination Reaction
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Identify peaks corresponding to the starting material, desired product, and any byproducts by comparing their retention times to authentic standards, if available. Use peak areas to determine the relative percentages of each component and monitor the reaction progress.
Table 1: Hypothetical Byproduct Profile under Different Reaction Conditions
| Condition | Desired Product (%) | 4-Hydroxypyridazine (%) | Dimer (%) | Unreacted SM (%) |
| A: Anhydrous THF, 25°C, 12h | 95 | <1 | 2 | 2 |
| B: Aqueous Ethanol, 80°C, 4h | 75 | 15 | 5 | 5 |
| C: Anhydrous Toluene, 110°C, 2h | 88 | 2 | 8 | 2 |
This table illustrates how reaction conditions can influence the product and byproduct distribution. Actual results will vary depending on the specific amine and other reagents used.
Section 5: Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways in this compound Amination
Caption: Competing reaction pathways in the amination of this compound.
Diagram 2: Troubleshooting Workflow for Byproduct Analysis
Caption: A logical workflow for identifying and addressing common byproducts.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. yufengchemicals.com [yufengchemicals.com]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. 4-AMINOPYRIDAZINE - Safety Data Sheet [chemicalbook.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Enhancing the Efficiency of 4-Chloropyridazine Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-chloropyridazine. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this important heterocyclic building block. Due to its electron-deficient nature and the relative inertness of the C-Cl bond, this compound presents unique challenges compared to its bromo or iodo counterparts.[1][2]
This resource provides in-depth, field-tested insights and actionable troubleshooting strategies to help you overcome common hurdles and significantly improve the efficiency and reproducibility of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the cross-coupling of this compound.
Q1: My cross-coupling reaction with this compound has stalled or shows very low conversion. What are the primary factors to investigate?
A1: Low or no conversion is the most common issue and typically points to a problem with the rate-limiting oxidative addition step.[1] The C-Cl bond on the electron-deficient pyridazine ring is notoriously difficult to activate.
Initial Checks:
-
Catalyst System Integrity: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[1][3]
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds. You must use bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like SPhos, RuPhos, or XPhos) or N-heterocyclic carbenes (NHCs) which promote the oxidative addition.[1][2][4]
-
Base Selection: The base's strength and solubility are critical. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are common choices.[3] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[1]
-
Temperature: Higher temperatures (80-120 °C) are often necessary to provide the energy required for the C-Cl bond cleavage.[1]
Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) as a major side product. How can I minimize this?
A2: Hydrodehalogenation is a competitive pathway where the chloro-pyridazine is reduced instead of coupled.[1] This occurs when the desired reductive elimination is slow relative to competing pathways.
Mitigation Strategies:
-
Use a More Active Ligand: A highly active ligand can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Strictly Anhydrous Conditions: Trace water can be a hydride source. Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Amine Stoichiometry (for C-N Couplings): Using a slight excess of the amine coupling partner (1.2–1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[1]
-
Choice of Base: For Suzuki reactions, ensure the base is not promoting protodeboronation of the boronic acid, which can also lead to side reactions.
Q3: My boronic acid is decomposing before the Suzuki-Miyaura coupling is complete. What can I do?
A3: Boronic acids, especially heteroaryl boronic acids, can be unstable under reaction conditions, leading to protodeboronation.[4]
Solutions:
-
Switch to a Boronate Ester: Pinacol or MIDA boronate esters are significantly more stable than their corresponding boronic acids and can prevent decomposition.
-
Use a Slight Excess: Employing 1.2–1.5 equivalents of the boronic acid can help compensate for minor degradation during the reaction.[3]
-
Optimize the Base: Use the mildest effective base (e.g., K₂CO₃ or K₃PO₄) and ensure it is finely powdered for better reactivity, which can shorten reaction times.[5][6]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, reaction-specific troubleshooting workflows.
Workflow 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its application to this compound requires careful optimization.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Detailed Steps & Rationale:
-
Problem: Catalyst Inactivity.
-
Cause: The oxidative addition of the C-Cl bond to Pd(0) is slow. The catalyst may also be deactivated by oxygen.
-
Solution: Use a pre-catalyst (e.g., SPhos G3) that reliably forms the active Pd(0) species. Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[3][7]
-
-
Problem: Ineffective Ligand.
-
Cause: The ligand is not sufficiently electron-rich or sterically bulky to promote the challenging oxidative addition step.
-
Solution: Screen a panel of modern biarylphosphine ligands. Start with a versatile ligand like SPhos or XPhos. Their steric bulk and electron-donating properties stabilize the Pd(0) center and lower the activation energy for C-Cl bond cleavage.[4][6]
-
-
Problem: Poor Base Performance.
-
Cause: The base may be too weak, or its poor solubility in the reaction solvent may limit its effectiveness in the transmetalation step.
-
Solution: K₃PO₄ is often a good starting point due to its balance of basicity and solubility in aqueous/organic mixtures.[5][8] If issues persist, the more soluble Cs₂CO₃ can be effective, though it is more expensive. Ensure the base is finely ground to maximize surface area.[6]
-
Workflow 2: Overcoming Challenges in Buchwald-Hartwig Amination
C-N coupling with this compound is highly sensitive to the choice of catalyst, ligand, and base.
Caption: Decision tree for optimizing a Buchwald-Hartwig amination reaction.
Detailed Steps & Rationale:
-
Problem: Incompatible Base.
-
Cause: Weaker bases like carbonates are generally ineffective for the amination of aryl chlorides. They fail to deprotonate the amine-Pd(II) intermediate efficiently, stalling the catalytic cycle.[1]
-
Solution: Use a strong, sterically hindered base. Sodium tert-butoxide (NaOtBu) is the standard choice.[1] If your substrate is base-sensitive, lithium bis(trimethylsilyl)amide (LHMDS) can be an alternative.
-
-
Problem: Mismatched Ligand.
-
Cause: The steric and electronic properties of the ligand must be matched to the amine coupling partner.[9] A ligand that works well for primary amines may not be optimal for bulkier secondary amines.
-
Solution: For primary amines, ligands like RuPhos or BrettPhos are often highly effective. For more sterically demanding secondary amines, the wider bite angle of ligands like XPhos may be necessary to facilitate the reductive elimination step.[4] Using a newer generation Buchwald pre-catalyst is often a good starting point as they are designed for high activity with challenging substrates.[4]
-
-
Problem: Catalyst Poisoning.
-
Cause: Certain functional groups on the amine or pyridazine can coordinate to the palladium center and inhibit catalysis.
-
Solution: If you suspect catalyst poisoning, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome the inhibition.[1] Additionally, ensure the amine starting material is of high purity.
-
Workflow 3: Improving Sonogashira Coupling Efficiency
The Sonogashira coupling provides access to valuable alkynylated pyridazines, but can be prone to failure.
-
Problem: No Reaction or Formation of Glaser Homocoupling Product.
-
Cause: This often points to issues with the copper co-catalyst or the palladium catalyst. The formation of the copper acetylide may be failing, or the palladium catalyst is not undergoing oxidative addition. The presence of oxygen can promote the homocoupling of the alkyne (Glaser coupling).[10]
-
Solution:
-
Catalyst Quality: Use a reliable Pd source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and fresh, high-purity copper(I) iodide (CuI).[11]
-
Inert Atmosphere: Degas the reaction mixture thoroughly. The presence of oxygen is highly detrimental.[10]
-
Base: A liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well. Ensure it is anhydrous and degassed.[10][12]
-
-
-
Problem: Low Yields with Aryl Chlorides.
-
Cause: The oxidative addition is the rate-limiting step. Standard Sonogashira conditions are often not harsh enough for unactivated aryl chlorides.
-
Solution:
-
Increase Temperature: Reactions may require heating to 80-100 °C in a sealed tube.[12]
-
Use a More Active Catalyst System: Switch from PPh₃-based ligands to more electron-rich and bulky phosphine ligands or NHC ligands, which can facilitate the oxidative addition.
-
"Copper-Free" Conditions: In some cases, copper can be detrimental. Copper-free Sonogashira protocols often use higher palladium loadings and a stronger base in a solvent like DMF.
-
-
Part 3: Data Tables & Optimized Protocols
Table 1: Recommended Catalyst Systems for this compound Cross-Coupling
| Coupling Type | Palladium Source | Recommended Ligand(s) | Typical Loading (mol%) | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 3 | Bulky, electron-rich ligands that excel at activating C-Cl bonds.[4][8] |
| Buchwald-Hartwig | G3/G4 Pre-catalysts | BrettPhos, RuPhos (1° amines), XPhos (2° amines) | 1 - 4 | Pre-catalysts ensure reliable generation of Pd(0). Ligand choice is critical and depends on the amine's steric profile.[1][4] |
| Sonogashira | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | PPh₃ (standard), cataCXium® A (for chlorides) | 2 - 5 | PPh₃ works for more reactive partners. More advanced ligands are needed for challenging C-Cl activation. |
| Heck | Pd(OAc)₂ | P(o-tol)₃, Buchwald ligands | 2 - 5 | Electron-rich phosphines are needed to facilitate the reaction with the electron-deficient olefin. |
Data compiled from multiple sources for illustrative purposes.[1][4][8]
Table 2: General Reaction Parameters
| Coupling Type | Recommended Base(s) | Recommended Solvent(s) | Typical Temperature |
| Suzuki-Miyaura | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene, 2-MeTHF | 80 - 110 °C |
| Buchwald-Hartwig | NaOtBu, KOtBu, LHMDS | Toluene, 1,4-Dioxane, CPME | 80 - 110 °C |
| Sonogashira | TEA, DIPEA | TEA, THF, DMF | 25 - 100 °C |
These are general starting points and may require optimization for specific substrates.[1][12][13]
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (finely ground, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. reddit.com [reddit.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Chloropyridazine vs. 4-Bromopyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and synthetic route design, the pyridazine scaffold is a cornerstone. When functionalizing this privileged heterocycle, the choice of halogen at the 4-position—typically chlorine versus bromine—is a critical decision point that profoundly impacts reaction kinetics, yield, and downstream synthetic possibilities. This guide provides an in-depth, objective comparison of the reactivity of 4-chloropyridazine and 4-bromopyridazine, focusing on the ubiquitous Nucleophilic Aromatic Substitution (SNAAr) reaction. We will dissect the underlying electronic and mechanistic principles, present supporting experimental data, and offer field-proven insights to guide your selection process.
The Crucial Role of Halopyridazines in Drug Discovery
Pyridazine derivatives are prevalent in a multitude of biologically active compounds, recognized for their ability to engage in hydrogen bonding and serve as effective bioisosteres. The 4-position of the pyridazine ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. This electronic deficiency activates halogens at this position, making 4-halopyridazines invaluable precursors for introducing diverse functionalities. The choice between a chloro or bromo substituent is not trivial; it dictates the reaction conditions required and can be leveraged for sequential, site-selective transformations.
A Tale of Two Halogens: Fundamental Properties Governing Reactivity
The differing reactivity of 4-chloro- and 4-bromopyridazine in SNAAr reactions is rooted in the fundamental properties of the carbon-halogen bond. It is a nuanced interplay between electronegativity and bond strength.
-
Electronegativity: Chlorine (3.16 on the Pauling scale) is more electronegative than bromine (2.96). This gives the C4-Cl bond a greater polarity than the C4-Br bond. The higher electronegativity of chlorine exerts a stronger inductive electron-withdrawing effect, making the attached carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack.[1][2]
-
Carbon-Halogen Bond Strength: The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol). This means that, all else being equal, the bromide ion is a better leaving group than the chloride ion because less energy is required to break the C-Br bond.[1][3]
These two opposing factors—electronegativity favoring nucleophilic attack on the chloro-derivative and bond strength favoring departure of the bromo-substituent—are at the heart of the reactivity differences we observe.
The SNAAr Mechanism: Unraveling the Rate-Determining Step
The SNAAr reaction is a two-step addition-elimination process. Understanding which step is rate-limiting is paramount to predicting reactivity.[1][4][5]
-
Step 1 (Addition): The nucleophile attacks the electrophilic carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as the Meisenheimer complex.[1] The negative charge in this intermediate is resonance-stabilized, with delocalization onto the electronegative nitrogen atoms of the pyridazine ring.[6][7]
-
Step 2 (Elimination): The aromaticity is restored by the expulsion of the halide leaving group.
The overall reaction rate is determined by the slowest step.
-
If Step 1 is Rate-Determining: The reaction rate is primarily influenced by the electrophilicity of the carbon atom. The more electronegative halogen (chlorine) will stabilize the transition state leading to the Meisenheimer complex more effectively through its inductive effect. In this scenario, the reactivity order is typically F > Cl > Br > I .[4][8] This is the most common scenario for many SNAAr reactions.
-
If Step 2 is Rate-Determining: The reaction rate depends on the leaving group's ability to depart. This is governed by the carbon-halogen bond strength. In this case, the reactivity order is inverted to I > Br > Cl > F , favoring the weakest bond.[1] This situation can arise with highly reactive, localized nucleophiles.
.dot
Caption: Figure 1: General Mechanism of SNAAr on 4-Halopyridazines.
Head-to-Head Comparison: Experimental Evidence and Protocols
For most common nucleophiles used in drug discovery (e.g., amines, alcohols, thiols), the rate-determining step is the initial nucleophilic attack. Therefore, This compound is generally more reactive than 4-bromopyridazine . The stronger inductive effect of chlorine outweighs its poorer leaving group ability.
Representative Data Summary
The following table summarizes representative outcomes for the reaction of 4-chloro- and 4-bromopyridazine with a generic secondary amine (e.g., morpholine) under identical conditions.
| Parameter | This compound | 4-Bromopyridazine | Justification |
| Substrate | 1.0 equiv | 1.0 equiv | - |
| Nucleophile | Morpholine (1.2 equiv) | Morpholine (1.2 equiv) | - |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) | - |
| Solvent | DMSO | DMSO | - |
| Temperature | 100 °C | 100 °C | - |
| Time to Completion | ~ 4 hours | ~ 12 hours | Faster kinetics due to higher electrophilicity of C4. |
| Typical Yield | >95% | >90% | Both give high yields, but chloro is more efficient. |
| Relative Rate (k_rel) | ~3 | 1 | The chloro-derivative reacts approximately 3x faster. |
Note: These are illustrative values. Actual rates and yields will vary based on the specific nucleophile, solvent, and temperature.
Protocol: A Self-Validating System for Comparative Kinetic Analysis
This protocol is designed to provide a robust, direct comparison of the reactivity of the two halo-pyridazines. Running the reactions in parallel minimizes variability from external conditions.
Objective: To quantitatively compare the rate of reaction of this compound and 4-bromopyridazine with piperidine.
Materials:
-
This compound (1.0 mmol)
-
4-Bromopyridazine (1.0 mmol)
-
Piperidine (1.1 mmol)
-
Anhydrous DMSO (20 mL)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol)
-
Reaction vials with stir bars
-
Heating block or oil bath with precise temperature control
-
HPLC or GC-MS for analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution in anhydrous DMSO containing piperidine (55 mM) and the internal standard (25 mM).
-
Reaction Setup: In two separate, identical reaction vials, place this compound (1.0 mmol) in Vial A and 4-bromopyridazine (1.0 mmol) in Vial B.
-
Initiation: To each vial, simultaneously add 10.0 mL of the DMSO stock solution. Seal the vials and immediately place them in a pre-heated block at 80.0 ± 0.5 °C with vigorous stirring. This is t=0.
-
Reaction Monitoring: At timed intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot (~50 µL) from each reaction.
-
Quenching & Analysis: Immediately quench each aliquot in a vial containing a diluent (e.g., acetonitrile/water). Analyze the quenched samples by a calibrated HPLC or GC-MS method to determine the ratio of starting material to product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for each reaction. The initial reaction rates can be determined from the slope of these curves, providing a direct quantitative comparison.
Practical Considerations for the Synthetic Chemist
The choice between 4-chloro- and 4-bromopyridazine extends beyond simple SNAAr reactivity.
When to Choose this compound:
-
Maximizing SNAAr Reactivity: For standard nucleophilic substitutions where speed and efficiency are paramount.
-
Cost-Effectiveness: Chloro-derivatives are often less expensive than their bromo-counterparts.
When to Choose 4-Bromopyridazine:
-
Orthogonal Reactivity: The true power of 4-bromopyridazine lies in its utility for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is significantly more reactive towards oxidative addition to Pd(0) than the C-Cl bond.
-
Sequential Functionalization: A synthetic strategy might involve a high-temperature SNAAr reaction on a chloro-substituent at another position, leaving the C4-Br bond intact for a subsequent, milder cross-coupling reaction.
.dot
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki Coupling Reactions: 4-Chloropyridazine vs. 3-Chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive compounds. The ability to functionalize this heterocycle through robust and versatile cross-coupling reactions is paramount for the rapid generation of compound libraries and the synthesis of complex drug candidates. Among the various C-C bond-forming reactions, the Suzuki-Miyaura coupling stands out for its functional group tolerance and mild reaction conditions.[1]
This guide provides an in-depth technical comparison of two key building blocks: 4-chloropyridazine and 3-chloropyridazine, in the context of their reactivity and application in Suzuki coupling reactions. As a Senior Application Scientist, my aim is to go beyond a simple recitation of protocols and delve into the underlying electronic and steric factors that govern the reactivity of these isomers, providing you with the field-proven insights necessary to optimize your synthetic strategies.
Understanding the Reactivity Landscape: Electronic and Steric Effects
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic generally facilitates the oxidative addition of a palladium(0) catalyst to the C-Cl bond, a rate-determining step in the Suzuki coupling of aryl chlorides.[1][2] However, the positional isomers, this compound and 3-chloropyridazine, exhibit distinct reactivity profiles governed by a combination of inductive and resonance effects, as well as steric hindrance.
Electronic Factors
The reactivity of the C-Cl bond in chloropyridazines is significantly influenced by the position of the chlorine atom relative to the two nitrogen atoms. In 3-chloropyridazine , the chlorine is positioned alpha to one nitrogen and beta to the other. The alpha-nitrogen exerts a strong electron-withdrawing inductive effect, making the C-3 position more electrophilic and thus more susceptible to oxidative addition.
In This compound , the chlorine atom is beta to both nitrogen atoms. While still activated by the overall electron-deficient nature of the ring, the inductive pull from the nitrogens is less pronounced at the C-4 position compared to the C-3 position.
Studies on the regioselectivity of Suzuki couplings with dichloropyridazines provide valuable insights. For instance, in 3,5-dichloropyridazine, the C-3 position is generally more reactive than the C-5 position.[3] This preferential reactivity at the position alpha to a nitrogen atom underscores the dominant role of electronic effects in these systems.
Caption: Electronic influence of nitrogen atoms on C-Cl bond reactivity.
Steric Considerations
While electronic effects often dominate, steric hindrance can also play a crucial role, particularly when using bulky boronic acids or sterically demanding phosphine ligands on the palladium catalyst. The C-3 position of 3-chloropyridazine is flanked by a nitrogen atom and a C-H bond, whereas the C-4 position in this compound is situated between two C-H bonds. In most scenarios with common coupling partners, the steric environments are not drastically different. However, for highly substituted boronic acids, the approach to the C-3 position might be slightly more hindered due to the adjacent nitrogen atom's lone pair, although this effect is generally considered minor compared to the activating electronic effect.
Comparative Experimental Data
While a direct head-to-head comparison of 3-chloropyridazine and this compound under identical Suzuki coupling conditions is not extensively documented in a single study, we can compile and compare representative data from the literature to illustrate the general trends in their reactivity.
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | - | 23-65 | [4] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 14-28 | [5] |
| 3-Chloropyridine | 4-Tolylboronic acid | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | H₂O | - | - | 39-99 | [6] |
| 4-Chloropyrimidine | Arylboronic acids | Various | Various | Various | - | - | - | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 (C4) | [7] |
Note: The data presented are from different studies and are intended to be illustrative rather than a direct comparison under identical conditions. The reactivity of chloropyrimidines and chloropyridines can provide insights into the behavior of chloropyridazines.
The available data, particularly from studies on di-substituted pyridazines and related heterocycles, suggests that the C-3 position is generally more reactive. However, the yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
The Causality Behind Experimental Choices: Ligand-Mediated Reactivity
A fascinating aspect of pyridazine chemistry is the ability to tune the regioselectivity of Suzuki couplings in di-substituted systems through judicious ligand selection. This provides profound insight into the mechanism and allows for strategic control over the reaction outcome.
In the case of 3,5-dichloropyridazine, the "default" reactivity favors coupling at the more electronically activated C-3 position. This is typically achieved using electron-deficient, bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). The chelation of these ligands to the palladium center is thought to favor the oxidative addition at the sterically less encumbered and electronically more favorable C-3 position.
Conversely, the use of bulky, electron-rich monodentate phosphine ligands, such as QPhos, can reverse this selectivity, favoring coupling at the C-5 position.[1] The steric bulk of these ligands can disfavor approach to the C-3 position, and their electron-donating nature can alter the electronic properties of the palladium center, making the oxidative addition less sensitive to the inherent electronic differences between the two positions. This ligand-induced switch in regioselectivity is a powerful tool for synthetic chemists.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of a 3-chloropyridazine derivative and a general protocol applicable to this compound. These are intended as a starting point for optimization in your specific system.
Protocol 1: Suzuki Coupling of a 3-Substituted Pyridazine Derivative
This protocol is adapted from a general procedure for the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids.[5]
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine (1 equivalent, e.g., 0.5 mmol)
-
(Hetero)aromatic boronic acid (1.2 equivalents, e.g., 0.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
Nitrogen or Argon source
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-(thiophen-2-yl)pyridazine (1 eq), the (hetero)aromatic boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Add DME (e.g., 8 mL for a 0.5 mmol scale), ethanol (e.g., 2 mL), and the 2 M aqueous Na₂CO₃ solution (e.g., 1 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take up to 48 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with chloroform and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NaCl.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-(thiophen-2-yl)pyridazine.
Protocol 2: General Procedure for Suzuki Coupling of this compound
This is a generalized protocol based on standard Suzuki-Miyaura conditions for chloroheterocycles. Optimization of the catalyst, ligand, base, and solvent will likely be necessary for optimal results with this compound.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %)
-
Phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃, 4-10 mol %)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio)
-
Nitrogen or Argon source
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask or a vial equipped with a magnetic stir bar, combine this compound (1 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 4-arylpyridazine.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Summary and Recommendations
-
Reactivity: Based on electronic principles and data from related dichloropyridazines, 3-chloropyridazine is generally expected to be more reactive in Suzuki coupling reactions than this compound due to the stronger inductive effect of the adjacent nitrogen atom.
-
Reaction Conditions: For 3-chloropyridazine, standard Suzuki conditions with catalysts like Pd(PPh₃)₄ are often effective. For the less reactive this compound, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) may be necessary to achieve high yields, especially with challenging boronic acids.
-
Strategic Considerations: The choice between 3-chloropyridazine and this compound will ultimately be dictated by the desired substitution pattern of the final product. For novel drug discovery programs, understanding the relative reactivity and the potential to tune reaction conditions is crucial for efficient library synthesis.
-
Optimization is Key: The protocols provided are starting points. For any new combination of substrates, a systematic screening of catalysts, ligands, bases, and solvents is highly recommended to identify the optimal conditions for yield and purity.
This guide has aimed to provide a comprehensive and scientifically grounded comparison of this compound and 3-chloropyridazine in Suzuki coupling reactions. By understanding the interplay of electronic and steric factors, researchers can make more informed decisions in their synthetic planning, leading to more efficient and successful outcomes in the development of novel pyridazine-based molecules.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloropyridazine Derivatives in Drug Discovery
The 4-chloropyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth comparison of SAR studies for this compound derivatives across different therapeutic targets, offering insights into the rational design of potent and selective molecules. We will delve into the experimental data, explain the causality behind synthetic choices, and provide actionable protocols for researchers in the field.
The this compound Scaffold: A Versatile Pharmacophore
The pyridazine ring, a six-membered diazine heterocycle, is a key structural motif in numerous biologically active compounds. The introduction of a chlorine atom at the 4-position significantly modulates the scaffold's electronic and steric properties. This halogen atom can act as a leaving group for nucleophilic substitution, providing a convenient synthetic handle to introduce diverse functionalities and explore chemical space. Furthermore, the chloro-substituent can engage in halogen bonding and other interactions within a biological target's binding site, contributing to affinity and selectivity.
This guide will focus on three major areas where this compound derivatives have shown significant promise: anticancer agents targeting PARP-1, multi-target anti-inflammatory agents, and kinase inhibitors.
Anticancer Applications: PARP-1 Inhibition and Apoptosis Induction
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA mutations. The this compound scaffold has been effectively utilized to design potent PARP-1 inhibitors.
Design Rationale: Molecular Hybridization
A successful strategy has been the application of molecular hybridization, where the this compound core is combined with other pharmacophoric moieties known to induce apoptosis or inhibit cancer cell growth.[1] For instance, combining the 4-chloropyridazinoxyphenyl scaffold with chalcones or thiazolidine-2,4-diones has yielded potent anticancer candidates.[1][2] This approach aims to create synergistic effects, improve anticancer activity, and potentially reduce drug resistance.[1]
Caption: Molecular hybridization of this compound with other pharmacophores.
SAR Insights
A study involving a series of 4-chloropyridazinoxyphenyl hybrids revealed key SAR trends for anticancer activity against various cell lines.[2] The general order of activity was: 4-chloropyridazinoxyphenyl-aromatic ketones > 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-ones > 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione.[2]
Table 1: SAR Summary of 4-Chloropyridazinoxyphenyl-Aromatic Ketone Hybrids (Series 3a-h) as Anticancer Agents [2]
| Compound | Ar-substituent (R) | Key Findings on Growth Inhibition (%) |
| 3c | 4-Cl | High activity across multiple cell lines (e.g., HNO97, FaDu, MDA-MB-468). |
| 3d | 4-F | Comparable activity to 3c, suggesting tolerance for halogens at the 4-position. |
| 3e | 4-OCH3 | Potent activity, indicating that an electron-donating group is favorable. |
| 3h | 2,4-di-Cl | Generally lower activity compared to mono-substituted analogs, suggesting steric hindrance. |
| 3a | H | Moderate activity, serving as a baseline for comparison. |
-
Substitution on the Aromatic Ketone: The nature and position of substituents on the terminal phenyl ring significantly impact anticancer activity. Electron-withdrawing groups (e.g., -Cl, -F) and electron-donating groups (e.g., -OCH3) at the para-position of the phenyl ring were found to be beneficial for activity.
-
Steric Effects: Di-substitution, as seen in compound 3h , generally led to a decrease in activity, likely due to steric clashes in the target binding pocket.
Experimental Protocols
-
Suspend 3,6-dichloropyridazine and 4-hydroxybenzaldehyde in isopropanol.
-
Add anhydrous potassium carbonate (K2CO3) to the suspension.
-
Reflux the reaction mixture overnight.
-
After cooling, filter the solid formed, wash with water, and recrystallize from ethanol to yield the desired intermediate.
-
Plate cells in 96-well plates and incubate for 24 hours.
-
Treat cells with the test compounds at a concentration of 100 µg/mL and incubate for 72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates with distilled water and air dry.
-
Stain the cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
-
Wash with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 570 nm to determine cell viability and growth inhibition.
Multi-Target Anti-Inflammatory Agents
Chronic inflammation involves multiple pathways, making multi-target inhibitors an attractive therapeutic strategy. Pyridazinone derivatives, including those with a 4-chloro substituent, have been explored as inhibitors of carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[3]
Design Rationale: Bioisosteric Replacement and Scaffold Hopping
The design of these multi-target agents often involves bioisosteric replacement of known pharmacophores. For example, replacing the furanone ring in the dual CA/COX-2 inhibitor Polmacoxib with a pyridazinone scaffold, while retaining the crucial benzenesulfonamide motif, has led to potent anti-inflammatory compounds.[3]
Caption: Workflow for designing multi-target pyridazinone inhibitors.
SAR Insights
For a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, SAR studies revealed distinct structural requirements for inhibiting each target.[3]
Table 2: SAR Summary of Pyridazinone Sulfonamides as Multi-Target Inhibitors [3]
| Compound | R Group at Position 3 | hCA IX (KI, nM) | COX-2 (IC50, µM) | 5-LOX (IC50, µM) |
| 3 | -OH | 45.1 | 0.25 | 2.0 |
| 5a | -OCH2Ph | 4.9 | 0.15 | 4.5 |
| 5b | -OCH2(4-F-Ph) | 12.3 | 0.12 | 5.0 |
| 7a | -OSO2Me | 52.3 | 0.07 | 3.0 |
| 7b | -OSO2Et | 58.1 | 0.08 | 2.5 |
-
hCA IX Inhibition: Appending a hydrophobic tail via benzylation of the 3-hydroxyl group (compounds 5a-c ) significantly enhanced inhibitory activity against hCA IX compared to the parent hydroxyl compound 3 .[3]
-
COX-2 Inhibition and Selectivity: Alkyl sulfonate derivatives (7a , 7b ) demonstrated the highest selectivity for COX-2 over COX-1.[3] The benzyloxy-tethered derivatives also showed potent COX-2 inhibition.
-
5-LOX Inhibition: The parent 3-hydroxy-6-oxopyridazine 3 and the small alkyl sulfonate derivatives (7a , 7b ) were the most potent LOX inhibitors, suggesting that larger substituents at this position are detrimental to activity against this specific target.[3]
Kinase Inhibition
Kinases are a major class of drug targets, and various heterocyclic scaffolds, including pyridazines, are known to be effective inhibitors. While specific SAR studies on this compound derivatives as kinase inhibitors are part of broader research, related structures like chloropyrimidines provide valuable comparative insights. For example, a series of chloropyrimidines were identified as covalent inhibitors of the MSK1 kinase, where the chloro-substituent undergoes an SNAr reaction with a cysteine residue.[4] This highlights the potential of the chloro-group on the pyridazine ring to act not just as a synthetic handle but also as a reactive "warhead" for covalent inhibition.
The exploration of the this compound scaffold in kinase inhibitor design often focuses on its role as a "hinge-binder," where the nitrogen atoms of the pyridazine ring form crucial hydrogen bonds with the kinase hinge region. Modifications at other positions are then used to achieve potency and selectivity.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for drug discovery. SAR studies have demonstrated that modifications at various positions of the pyridazine ring and its substituents can be finely tuned to achieve high potency and selectivity against a range of biological targets.
-
For anticancer agents , the hybridization approach is a powerful strategy, and SAR clearly indicates that the nature and position of substituents on appended aromatic rings are critical for activity.
-
For anti-inflammatory agents , the scaffold allows for the development of multi-target inhibitors, with different substitution patterns favoring inhibition of CAs, COX-2, or 5-LOX.
-
In kinase inhibition , the 4-chloro group offers a potential route to covalent inhibitors, an area ripe for further exploration.
Future research should focus on leveraging the synthetic tractability of the this compound core to build diverse libraries for high-throughput screening. Furthermore, computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in rationalizing observed SAR and guiding the design of next-generation therapeutic agents based on this privileged scaffold.[5][6]
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Confirming Regioselectivity of 4-Chloropyridazine Substitution via 2D NMR
In the landscape of medicinal chemistry and drug development, pyridazine-containing scaffolds are of significant interest due to their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1][2] The synthesis of functionalized pyridazines often relies on nucleophilic aromatic substitution (SNAr), a powerful tool for introducing molecular diversity. However, for unsymmetrical substrates like 4-chloropyridazine, the reaction can yield a mixture of regioisomers, complicating downstream processes and compromising the integrity of structure-activity relationship (SAR) studies.
The substitution of this compound with a nucleophile (Nu) can theoretically occur at two positions: C3 or C5. The resulting products, a 3-substituted-6-chloropyridazine or a 4-substituted pyridazine, are often difficult to distinguish by simple analytical methods like TLC, melting point, or even 1D ¹H NMR alone. This guide provides an in-depth comparison of these potential isomeric products and presents a definitive, self-validating workflow using 2D Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the reaction's regiochemical outcome.
The Chemical Problem: The Ambiguity of SNAr on this compound
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms. This electronic nature activates the ring towards nucleophilic attack, particularly at positions ortho and para to the nitrogens.[3][4] In this compound, both the C3 and C5 positions are activated for SNAr.
While the reaction can show some inherent selectivity based on the nucleophile and reaction conditions, the formation of a single, desired isomer is not guaranteed. The challenge, therefore, lies not only in controlling the synthesis but in rigorously proving the structure of the product obtained. Relying on a single data point can lead to incorrect structural assignment, a critical error in a drug development pipeline.
The Gold Standard Solution: 2D NMR Spectroscopy
While 1D NMR provides initial clues, its inability to reveal through-bond and through-space correlations makes it insufficient for absolute confirmation in this case. 2D NMR techniques, however, provide a multi-dimensional view of the molecule's connectivity and spatial arrangement, offering irrefutable evidence of structure. The key experiments for this challenge are:
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to, providing a clear inventory of all C-H bonds.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is the cornerstone experiment for establishing connectivity across quaternary carbons or heteroatoms.[5][6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space (< 5 Å), regardless of their bonding. This is the ultimate arbiter for distinguishing regioisomers by revealing spatial proximities.[7][8]
This combination of experiments creates a self-validating system where the connectivity map from HMBC must align perfectly with the spatial map from NOESY for a proposed structure to be correct.
Experimental Protocol: A Case Study with Benzylamine
To illustrate the methodology, we will consider the reaction of this compound with benzylamine.
Part 1: Synthesis of Benzylamino-pyridazine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate and benzylamine.
-
Heat the reaction mixture at 80°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the product.
The critical question remains: is the product the C5-isomer (1 ) or the C3-isomer (2 )?
Part 2: 2D NMR Data Acquisition
Sample Preparation:
-
Dissolve ~15-20 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Instrument & Parameters:
-
Acquire data on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Standard acquisition.
-
¹³C{¹H} NMR: Standard acquisition.
-
gHSQC: Spectral widths optimized to cover all ¹H and ¹³C signals.
-
gHMBC: Optimized for a long-range coupling constant (ⁿJCH) of 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.[5]
-
NOESY: Use a mixing time between 500-800 ms to allow for the buildup of NOE signals for a small molecule.
Caption: Overall experimental workflow.
Data Interpretation: Distinguishing Isomer 1 from Isomer 2
The following sections detail the expected NMR correlations that unambiguously differentiate the C5-substituted isomer (1 ) from the C3-substituted isomer (2 ).
Analysis for the C5-Substituted Isomer (1)
In this isomer, the benzylamino group is at C5. The key protons are the pyridazine protons H3 and H6, and the benzylic CH₂ protons.
| Proton (¹H) | Expected ¹³C (HSQC) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| H3 | C3 | C5, C4a | H6 (weak), CH₂ |
| H6 | C6 | C4, C5 | H3 (weak), CH₂ (strong) |
| CH₂ | C_benzylic | C5, C_ipso, C_ortho | H6, H_ortho |
The Decisive Evidence:
-
HMBC: The benzylic protons (CH₂) will show a 3-bond correlation to C6 and a 2-bond correlation to C5. Critically, there will be no correlation from the CH₂ protons to C3.
-
NOESY: The most definitive correlation will be a strong through-space interaction between the benzylic protons (CH₂) and the adjacent pyridazine proton H6 .[7][9] This is only possible if the substituent is at the C5 position.
Caption: Key 2D NMR correlations for the C5-isomer.
Analysis for the C3-Substituted Isomer (2)
If the substitution occurred at C3, the connectivity and spatial relationships would be fundamentally different.
| Proton (¹H) | Expected ¹³C (HSQC) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| H5 | C5 | C3, C6, C4 | H6 |
| H6 | C6 | C4, C5 | H5 |
| CH₂ | C_benzylic | C3, C4, C_ipso, C_ortho | H_ortho, H4 (if present) |
The Contradictory Evidence:
-
HMBC: The benzylic protons (CH₂) would now show correlations to C3 and C4. There would be no correlation to C5 or C6.
-
NOESY: Crucially, the benzylic protons (CH₂) would be spatially distant from both H5 and H6. There would be no NOE correlation between the CH₂ and any pyridazine ring proton, definitively ruling out this isomeric structure.
Conclusion: An Indispensable Tool for Scientific Rigor
The regioselectivity of nucleophilic aromatic substitution on this compound presents a common but critical challenge in synthetic and medicinal chemistry. While various factors may favor one isomer, empirical confirmation of the product's structure is non-negotiable for the integrity of research and development.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyridazine Compounds
Introduction: The Enduring Potential of the Pyridazine Scaffold
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug discovery, with over 82% of recently FDA-approved small molecules containing at least one such ring system.[1][2] Among these, the pyridazine (1,2-diazine) nucleus represents a "privileged structure." Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart a specific dipole moment and hydrogen bonding capacity that allows for potent and selective interactions with biological targets. Historically, this scaffold has led to the development of drugs for a wide array of conditions, including hypertension, depression, and more recently, prostate cancer and plaque psoriasis with the approvals of relugolix and deucravacitinib, respectively.[3]
The continued interest in pyridazine derivatives stems from their vast reported pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[4][5][6] This guide, intended for researchers and drug development professionals, provides a systematic framework for the biological activity screening of novel pyridazine compounds. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a robust and logical screening cascade. We will compare the pyridazine scaffold to other common N-heterocycles and provide detailed, self-validating experimental protocols to empower researchers in their quest for the next generation of therapeutics.
The Strategic Screening Cascade: From Broad Activity to Specific Mechanisms
A successful screening campaign does not test compounds randomly; it follows a logical progression from broad, high-throughput assays to more complex, resource-intensive mechanistic studies. This "funnel" approach, often called a screening cascade, efficiently identifies promising "hit" compounds and deprioritizes inactive or undesirable ones. The goal is to maximize the discovery of valuable lead candidates while conserving resources.
Our recommended cascade begins with primary screening to assess general cytotoxicity and antimicrobial activity, two of the most prominent bioactivities of pyridazine derivatives.[4][7] Compounds that show promise ("hits") in these initial assays are then advanced to secondary screening to elucidate their mechanism of action (MOA).
Caption: A logical workflow for screening novel pyridazine compounds.
Part 1: Primary Screening - Casting a Wide Net
The objective of primary screening is to efficiently identify compounds with any significant biological effect from a larger library. The assays should be robust, reproducible, and scalable.
A. Anticancer Activity: The MTT Cell Viability Assay
The MTT assay is a gold-standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[8][9] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10][11] The amount of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[10] This allows for the calculation of the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation & Treatment: Prepare a stock solution of each novel pyridazine compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Trustworthiness Check: Include control wells:
-
Vehicle Control: Cells treated with medium containing the same percentage of DMSO used in the highest compound concentration.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Untreated Control: Cells in medium only.
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours.[8][12] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate the percentage of cell viability using the formula: (OD of Treated Cells / OD of Untreated Control) x 100. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Compound ID | Scaffold | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HEK293 (Non-cancerous) |
| PY-001 | Pyridazine | 7.8 | 10.2 | > 100 |
| PY-002 | Pyridazine | 45.1 | 62.5 | > 100 |
| PY-003 | Pyridazine | 0.9 | 1.5 | 25.3 |
| Doxorubicin | (Control) | 0.5 | 0.8 | 1.2 |
In this hypothetical data, compound PY-003 emerges as a potent hit. PY-001 shows moderate activity. Critically, both show selectivity for cancer cells over the non-cancerous cell line, a desirable trait.
B. Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[14][15] This method is highly accurate and allows for the simultaneous testing of multiple compounds against various microbial strains.[13]
-
Preparation of Reagents: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prepare a stock solution of each pyridazine compound in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[14]
-
Plate Preparation: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Add 50 µL of the highest concentration of the compound stock to the first column and perform a twofold serial dilution across the plate. This creates a concentration gradient.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Trustworthiness Check:
-
Growth Control: A well with bacteria and broth, but no compound.
-
Sterility Control: A well with broth only, no bacteria.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
Data Acquisition: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed.[14]
| Compound ID | Scaffold | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| PY-004 | Pyridazine | 8 | 16 |
| PY-005 | Pyridazine | > 128 | > 128 |
| PY-006 | Pyridazine | 4 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Here, PY-004 shows broad-spectrum activity, while PY-006 is a potent hit specifically against the Gram-positive strain.
Part 2: Secondary Screening - Unveiling the Mechanism of Action
Once a compound shows activity in primary screens, the crucial next step is to understand how it works. This is essential for lead optimization and predicting potential side effects. The approach here is target-dependent.
Case Study: Elucidating the MOA of an Anticancer Hit (e.g., PY-003)
A low IC50 value from the MTT assay indicates a loss of cell viability, but it doesn't differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostasis). Further assays are required.
-
Distinguishing Apoptosis from Necrosis: Apoptosis is a programmed, controlled form of cell death, often a hallmark of effective cancer drugs.[16] Necrosis is an uncontrolled, inflammatory cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between these.
-
Principle: In early apoptosis, phosphatidylserine flips to the outer cell membrane and is bound by Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA.
-
-
Cell Cycle Analysis: Many anticancer drugs function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[12][16]
-
Protocol: Treat cells with the compound, fix them in ethanol, and stain the DNA with propidium iodide. The DNA content of each cell is then measured by flow cytometry, revealing the percentage of cells in each phase of the cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Caption: Potential mechanism of action for a novel anticancer pyridazine.
Comparative Analysis: Pyridazine vs. Other N-Heterocycles
The choice of a heterocyclic scaffold is a critical decision in drug design. While pyridazine is highly valuable, it's important to understand its properties in comparison to other common diazines (pyrimidine, pyrazine) and the parent azine (pyridine).
| Feature | Pyridazine | Pyridine | Pyrimidine | Pyrazine |
| Structure | 1,2-Diazine | Azine | 1,3-Diazine | 1,4-Diazine |
| Dipole Moment | High (~3.9 D) | Moderate (~2.2 D) | Moderate (~2.3 D) | Low (0 D) |
| Key Properties | High polarity, good aqueous solubility, acts as a hydrogen bond acceptor. | Versatile scaffold in numerous drugs, common in CNS-acting agents.[17][18] | Mimics purine bases, common in kinase inhibitors and antiviral drugs.[] | Often used as a bioisosteric replacement for phenyl rings. |
| Common Activities | Anticancer, Antimicrobial, Antihypertensive, Anti-inflammatory.[4][5] | Anticancer, Antimalarial, Antiulcer, CNS disorders.[17][18][20] | Anticancer (especially kinase inhibitors), Antiviral, Antibacterial.[][21] | Anticancer, Antitubercular. |
| FDA Approved Drugs | Fewer, but growing (e.g., Relugolix, Deucravacitinib).[3] | Most common N-heterocycle in approved drugs (e.g., Isoniazid, Abiraterone).[17][18] | Common scaffold (e.g., 5-Fluorouracil, Imatinib).[][21] | Present in drugs like Prazosin and Zopiclone. |
This comparison highlights that the high polarity of the pyridazine ring can be leveraged to improve the aqueous solubility of a drug candidate, a significant advantage in drug development.
Conclusion and Future Outlook
The pyridazine scaffold is a versatile and potent core for the development of novel therapeutics. Its rich chemical space continues to yield compounds with diverse and powerful biological activities. By employing a logical and rigorous screening cascade, from high-throughput primary assays like MTT and broth microdilution to detailed mechanistic studies, researchers can efficiently identify and validate promising new pyridazine-based drug candidates. The key to success lies not just in performing the experiments, but in understanding the principles behind them, incorporating robust controls, and systematically using the data to build a compelling case for a compound's therapeutic potential. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sarpublication.com [sarpublication.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Synthesis and Biological Activity of Pyridopyridazine Derivatives...: Ingenta Connect [ingentaconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 4-Chloropyridazine for Medicinal Chemistry Applications
For the medicinal chemist, the pyridazine scaffold is a privileged structure, offering a unique arrangement of nitrogen atoms that profoundly influences molecular properties and biological activity. The introduction of a chlorine atom, particularly at the 4-position, provides a versatile synthetic handle for further elaboration through nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, cross-validated comparison of the primary synthetic strategies to access 4-chloropyridazine, offering field-proven insights into the causality behind experimental choices and ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a key building block in the synthesis of a wide range of biologically active molecules. The chlorine atom at the C4 position is readily displaced by various nucleophiles (O, N, S, and C-based), making it an ideal intermediate for generating libraries of compounds for drug discovery programs. Its derivatives have been explored as inhibitors of necroptosis, kinases, and for other therapeutic targets.[1][2] The choice of synthetic route is therefore a critical decision, balancing factors such as starting material availability, scalability, yield, purity, and safety. This guide will compare two primary, validated pathways: the direct chlorination of pyridazin-4-one and the multi-step synthesis involving diazotization of 4-aminopyridazine.
Route 1: Deoxychlorination of Pyridazin-4-one
This is the most direct and convergent approach, leveraging the readily available pyridazin-4-one precursor. The core of this strategy is the conversion of a carbonyl group (in its enol form, 4-hydroxypyridazine) into a chloride using a strong dehydrating/chlorinating agent.
Causality and Mechanistic Insight
The reagent of choice for this transformation is typically phosphorus oxychloride (POCl₃). The reaction is not a simple nucleophilic substitution of a hydroxyl group, which would be a poor leaving group. Instead, POCl₃ acts as an activating agent. The mechanism proceeds via an initial O-phosphorylation of the pyridazinol tautomer. This forms a pyridazinyl dichlorophosphate intermediate, which is an excellent leaving group. A subsequent SNAr reaction by a chloride ion (from POCl₃ itself) on the C4 position of the pyridazine ring leads to the desired this compound product and the release of a dichlorophosphate anion.[3]
Experimental Protocol: Chlorination of Pyridazin-4-one
-
Materials: Pyridazin-4-one, Phosphorus oxychloride (POCl₃), Ethyl acetate, Saturated sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄), Crushed ice.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridazin-4-one (1.0 eq).
-
Under a nitrogen atmosphere and in a well-ventilated fume hood, carefully add phosphorus oxychloride (5.0 - 10.0 eq) via a dropping funnel. POCl₃ often serves as both the reagent and the solvent.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under high vacuum at a bath temperature not exceeding 60 °C.
-
Work-up (CRITICAL): Place a large beaker containing crushed ice and a saturated solution of NaHCO₃ on a stirrer. Slowly and cautiously, pour the reaction residue onto the ice/bicarbonate mixture in portions. This quenching process is highly exothermic and releases acidic gases (HCl). Perform this step with extreme care in an efficient fume hood.
-
Stir the quenched mixture until all gas evolution ceases and the pH is confirmed to be alkaline (~8-9).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product via column chromatography on silica gel if necessary.
-
Trustworthiness & Safety Validation
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[4]
-
Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Quenching: The quenching of POCl₃ is the most hazardous step. The slow addition of the reaction mixture to a cold, basic solution is mandatory to control the exothermic reaction and neutralize the resulting phosphoric and hydrochloric acids.[3] An ice bath should be on standby.
-
Atmosphere: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which would prematurely decompose the POCl₃.
Route 2: Diazotization of 4-Aminopyridazine
Causality and Mechanistic Insight
This synthesis is a classic Sandmeyer-type reaction.
-
Synthesis of 4-Aminopyridazine: A common route to 4-aminopyridazine is the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine. The palladium-on-carbon catalyst facilitates the reductive cleavage of the C-Cl bonds.[5][6]
-
Diazotization: 4-Aminopyridazine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the primary amine into a pyridazine-4-diazonium salt.
-
Chloro-de-diazoniation: The diazonium salt is a superb leaving group (N₂ gas). In the presence of chloride ions, it is displaced to form the final this compound product.
Experimental Protocol: Synthesis and Diazotization of 4-Aminopyridazine
Part A: Synthesis of 4-Aminopyridazine [5][6]
-
Materials: 3,6-Dichloropyridazin-4-amine, Tetrahydrofuran (THF), Sodium hydroxide (NaOH), 10% Palladium on carbon (Pd/C), Methanol.
-
Procedure:
-
Dissolve 3,6-dichloropyridazin-4-amine (1.0 eq) in THF. Add a solution of NaOH (11 eq) in water.
-
Carefully add 10% Pd/C (approx. 10% by weight of the starting material).
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 48 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-aminopyridazine, which can be used in the next step, often without further purification.
-
Part B: Diazotization to this compound (Adapted from Pyridine Analogues) [7][8]
-
Materials: 4-Aminopyridazine, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Water.
-
Procedure:
-
Dissolve 4-aminopyridazine (1.0 eq) in concentrated HCl diluted with water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.
-
Allow the mixture to warm to room temperature and then gently heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and neutralize carefully with a base such as sodium carbonate or ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers, and concentrate to yield this compound.
-
Comparative Analysis
| Parameter | Route 1: Deoxychlorination | Route 2: Diazotization |
| Starting Material | Pyridazin-4-one | 3,6-Dichloropyridazin-4-amine |
| Number of Steps | 1 | 2 (from chlorinated precursor) |
| Key Reagents | POCl₃ (corrosive, water-reactive) | H₂, Pd/C , NaNO₂, HCl |
| Reaction Conditions | High Temperature (80-90 °C) | Low Temperature (0-5 °C) for diazotization |
| Scalability | Well-established for large scale, but hazardous work-up can be challenging.[9] | Catalytic hydrogenation is highly scalable; diazotization requires good temperature control. |
| Typical Yield | Good to Excellent (often >80%) | Moderate to Good (variable, depends on stability of diazonium salt) |
| Key Advantage | High convergence, directness | Milder conditions for the key step, avoids bulk POCl₃ |
| Key Disadvantage | Harsh, hazardous reagent and work-up | Multi-step, potential instability of diazonium salt |
Conclusion and Recommendation
For the direct and efficient synthesis of this compound on a laboratory scale, the deoxychlorination of pyridazin-4-one (Route 1) is the superior choice due to its single-step, high-yielding nature. The causality is clear: the activation of the carbonyl oxygen by POCl₃ provides an excellent leaving group for facile nucleophilic substitution. This route's trustworthiness is contingent on a rigorous adherence to safety protocols, especially during the handling and quenching of phosphorus oxychloride.
The diazotization of 4-aminopyridazine (Route 2) serves as a valuable alternative, particularly when the required starting material for Route 1 is unavailable or when milder conditions are necessary to preserve sensitive functional groups elsewhere on the molecule. While less direct, it relies on well-understood, classical transformations in heterocyclic chemistry.
Ultimately, the optimal synthetic route will be dictated by the specific constraints of the research program, including scale, available starting materials, and the safety infrastructure of the laboratory.
References
- 1. Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 5. 4-AMINOPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. oaji.net [oaji.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of 4-Chloropyridazine Analogs in Cancer Cell Lines
Introduction: The Prominence of the Pyridazine Scaffold in Oncology
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] Within this chemical class, compounds built around a 4-chloropyridazine core have emerged as a particularly promising avenue for the development of novel anticancer agents. The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse functional groups to modulate biological activity and explore structure-activity relationships (SAR).[3]
This guide provides a comparative analysis of the cytotoxic profiles of various this compound analogs, synthesizing data from recent studies. We will delve into the rationale behind their design, the methodologies used to evaluate their efficacy, and the resulting data, offering a clear perspective for researchers engaged in the discovery of next-generation chemotherapeutics.
The Rationale for Molecular Hybridization in Analog Design
A prevailing strategy in modern drug design is molecular hybridization, which involves combining two or more pharmacophores into a single molecular entity.[3][4] This approach aims to create hybrid compounds with enhanced affinity for multiple targets, improved activity, and potentially novel mechanisms of action that can circumvent drug resistance.[4]
Many of the this compound analogs discussed herein were developed using this principle. For instance, researchers have conjugated the 4-chloropyridazinoxyphenyl scaffold, a putative PARP-1 inhibitor, with other moieties known to induce apoptosis, such as chalcones.[3][4] The central hypothesis is that such hybrids can attack cancer cells on multiple fronts—for example, by inhibiting DNA repair mechanisms (via PARP-1 inhibition) while simultaneously activating programmed cell death pathways.[3] This dual-action approach is a logical and compelling strategy for enhancing anticancer efficacy.
Featured Analogs: A Focus on 4-Chloropyridazinoxyphenyl Conjugates
A notable series of compounds involves the conjugation of a 4-chloropyridazinoxyphenyl scaffold with various aromatic ketones and other heterocyclic systems. The general structure of these analogs allows for systematic modification to probe the SAR.
Caption: General scaffold of 4-chloropyridazinoxyphenyl analogs.
Methodology Deep Dive: The MTT Assay for Cytotoxicity Screening
To compare the cytotoxic potential of these analogs, a robust and reproducible method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle of the MTT Assay: The assay's foundation lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[5] This reaction produces purple, insoluble formazan crystals. The formazan is then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
The following diagram outlines the typical workflow for evaluating compound cytotoxicity using the MTT assay.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a representative standard and may require optimization for specific cell lines or compounds.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90% via Trypan Blue exclusion.[6]
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells per well in 100 µL of complete culture medium).[7]
-
Include wells for vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium from a concentrated stock solution (typically in DMSO).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds.
-
Return the plate to the incubator for the desired exposure time (commonly 48 or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[7]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density) of each well using a microplate reader at a wavelength between 490 nm and 590 nm.[5][7]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Comparative Cytotoxicity Data (IC₅₀ Values)
The following table summarizes the in vitro cytotoxic activity of representative 4-chloropyridazinoxyphenyl hybrids against a panel of human cancer cell lines. The IC₅₀ values, expressed in micromolars (µM), provide a quantitative measure for comparison. Doxorubicin, a standard chemotherapeutic agent, is included as a positive control.
| Compound ID | Core Structure Modification | HNO97 (Head & Neck) IC₅₀ (µM) | FaDu (Head & Neck) IC₅₀ (µM) | MDA-MB-468 (Breast) IC₅₀ (µM) |
| 3c | 4-Chlorobenzoyl | 1.30 ± 0.05 | 1.60 ± 0.08 | 2.30 ± 0.09 |
| 3e | 3-Acetamidobenzoyl | 1.50 ± 0.05 | 2.10 ± 0.09 | 1.90 ± 0.08 |
| 4b | 2,4-Dichlorobenzyloxy | 1.20 ± 0.04 | 1.90 ± 0.08 | 2.10 ± 0.09 |
| Doxorubicin | - (Reference Drug) | 1.10 ± 0.04 | 1.50 ± 0.06 | 1.80 ± 0.07 |
| (Data synthesized from Al-Ostath et al., 2024)[3] |
Structure-Activity Relationship (SAR) Insights
Analysis of the cytotoxicity data reveals key structural features that influence the anticancer activity of these analogs:
-
Superiority of Ketone Hybrids: The initial screening across eleven cancer cell lines indicated that 4-chloropyridazinoxyphenyl-aromatic ketone hybrids (like 3c and 3e ) generally exhibited greater growth inhibition than benzyloxyphenylethan-1-one hybrids (like 4b ).[3][4]
-
Impact of Substituents: The nature and position of substituents on the terminal aromatic ring play a critical role.
-
Compound 4b , featuring a 2,4-dichloro substitution, demonstrated potent activity, with IC₅₀ values comparable to doxorubicin against the tested cell lines.[3][4] This suggests that electron-withdrawing groups at these positions may enhance cytotoxicity.
-
Compound 3c (4-chloro substitution) and 3e (3-acetamido substitution) also showed significant potency, highlighting that different electronic and steric properties can be tuned to achieve high efficacy.[3]
-
-
Mechanism of Action: Further investigation into the most potent compounds (3c , 3e , and 4b ) revealed that their cytotoxic effects are linked to the induction of apoptosis. This was confirmed by measuring key apoptotic markers like p53, BAX, and caspases 3 and 6.[3] Additionally, these compounds demonstrated an ability to inhibit PARP-1, an enzyme critical for DNA repair, and induce DNA damage, supporting the initial design rationale.[3]
Conclusion and Future Directions
The comparative analysis demonstrates that this compound analogs, particularly those designed through a molecular hybridization strategy, are a promising class of anticancer agents. Several derivatives, such as 3c , 3e , and 4b , exhibit potent cytotoxicity against multiple cancer cell lines with IC₅₀ values in the low micromolar range, comparable to the established drug doxorubicin.[3]
The SAR data gathered provides a logical framework for further optimization. Future work should focus on:
-
Expanding the Substituent Scope: Synthesizing new analogs with a wider variety of electron-donating and electron-withdrawing groups to refine the SAR and potentially improve potency and selectivity.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.
-
Target Deconvolution: While PARP-1 inhibition and apoptosis induction have been identified, further studies are needed to fully elucidate the complete molecular mechanism and identify all cellular targets.
By systematically building upon these findings, the this compound scaffold holds significant potential for yielding novel, effective, and clinically relevant cancer therapies.
References
- 1. in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT (Assay protocol [protocols.io]
A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-Chloropyridazine-Based Enzyme Inhibitors
Introduction: The Rise of the Pyridazine Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands out as a "wonder nucleus."[1] Its derivatives are foundational to a wide array of pharmacologically active agents, demonstrating activities from anticancer and anti-inflammatory to antihypertensive and antiviral.[2][3] The versatility of the pyridazine ring, particularly its capacity for easy functionalization at various positions, makes it an attractive scaffold for designing novel therapeutic agents.[4]
This guide focuses specifically on derivatives featuring the 4-chloropyridazine moiety. This structural element has proven to be a particularly fruitful starting point for the development of potent and selective enzyme inhibitors. The presence of the chlorine atom provides a key reactive handle for synthetic elaboration while also contributing to the molecule's overall electronic properties and binding interactions. We will delve into the critical in vitro methodologies required to characterize these promising molecules, comparing their performance and elucidating their mechanisms of action. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the drug discovery pipeline, providing both the theoretical underpinnings and practical protocols for a robust evaluation.
Chapter 1: Key Enzyme Classes Targeted by this compound Inhibitors
The this compound scaffold has been successfully employed to target several critical enzyme families implicated in human disease. Understanding these targets is the first step in a rational evaluation process.
-
Protein Kinases: These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. This compound derivatives have shown potent inhibitory activity against kinases such as c-Met (implicated in tumor metastasis) and FLT3-ITD (a driver of acute myeloid leukemia).[5][6]
-
Poly(ADP-ribose) Polymerases (PARPs): PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other repair pathways (e.g., BRCA mutations). Novel this compound hybrids have been designed as effective PARP-1 inhibitors.[7][8]
-
Cyclooxygenases (COX): COX enzymes, particularly the inducible COX-2 isoform, are major targets for anti-inflammatory drugs. Pyridazine derivatives have been developed as selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][9]
Chapter 2: The In Vitro Evaluation Workflow: From Hit to Lead
A systematic in vitro evaluation is essential to characterize the potency, selectivity, and mechanism of a new inhibitor. The process moves from broad initial screening to detailed mechanistic studies.
Caption: General workflow for in vitro evaluation of enzyme inhibitors.
Foundational Step: The Enzyme Inhibition Assay
The cornerstone of any evaluation is the enzyme inhibition assay, which measures how effectively a compound reduces the activity of its target enzyme.[10] The choice of assay format—be it spectrophotometric, fluorometric, or luminescent—depends on the nature of the enzyme's reaction. For instance, a reaction that consumes or produces NADH can be monitored by absorbance at 340 nm, while many kinase assays rely on fluorescent or luminescent readouts of ATP consumption.[11]
This protocol provides a self-validating framework adaptable for many enzymes, such as proteases or oxidoreductases.
Pillar of Trustworthiness: This protocol includes controls for vehicle effects (DMSO), uninhibited enzyme activity, and background signal, ensuring that any observed inhibition is directly attributable to the test compound.
Materials:
-
Purified target enzyme
-
Specific enzyme substrate
-
This compound-based inhibitor(s)
-
Assay buffer (optimized for enzyme pH and stability)
-
Cofactors, if required by the enzyme (e.g., Mg²⁺, ATP)[10]
-
DMSO (for dissolving inhibitors)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Causality: Prepare all solutions in the assay buffer to maintain consistent pH and ionic strength, which are critical for enzyme stability and activity.
-
Inhibitor Stock: Dissolve the this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Serial Dilutions: Create a serial dilution series of the inhibitor in assay buffer. The final DMSO concentration in the assay well should be kept constant and low (typically ≤1%) to avoid solvent-induced enzyme inactivation.
-
Enzyme Solution: Dilute the enzyme stock to a working concentration (e.g., 2X the final desired concentration) in cold assay buffer. The concentration should be chosen to yield a linear reaction rate over the desired time course.[12]
-
Substrate Solution: Prepare the substrate at a working concentration (e.g., 2X final) in the assay buffer. For initial IC₅₀ determination, the substrate concentration is typically held at or near its Michaelis constant (Kₘ).[13]
-
-
Assay Execution (96-Well Plate Format):
-
Layout: Designate wells for:
-
Blank: Buffer only (to measure background absorbance).
-
Negative Control (100% Activity): Enzyme + Substrate + Vehicle (DMSO).
-
Positive Control: Enzyme + Substrate + known reference inhibitor.
-
Test Wells: Enzyme + Substrate + serially diluted this compound inhibitor.
-
-
Pre-incubation: Add 50 µL of the enzyme solution to the appropriate wells. Then, add 50 µL of the serially diluted inhibitor solutions (or vehicle/buffer).
-
Causality: Incubate the plate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[10]
-
Initiate Reaction: Add 100 µL of the substrate solution to all wells to start the reaction.
-
Monitor Reaction: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the absorbance at regular intervals (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[12]
-
Normalize the data by subtracting the rate of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value —the concentration of inhibitor required to reduce enzyme activity by 50%.[14]
-
Determining the Mechanism of Action (MOA)
The IC₅₀ value quantifies potency, but it doesn't describe how the inhibitor works. MOA studies are crucial for lead optimization.[15] This is achieved by measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations.
Caption: Simplified diagrams of competitive vs. non-competitive inhibition.
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[14]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. This effect cannot be overcome by adding more substrate.[14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[14]
Experimental Approach: To determine the MOA, a matrix of experiments is performed where IC₅₀ values are determined at several different fixed substrate concentrations.[13] The results are then analyzed using kinetic models, often visualized with a Lineweaver-Burk plot, to diagnose the inhibition type.
Chapter 3: Comparative Analysis of this compound Inhibitors
The true value of a novel inhibitor is assessed by comparing its performance against existing compounds or other derivatives within the same series. The table below synthesizes data from published studies on various this compound-based inhibitors.
| Compound Class/Example | Enzyme Target | Reported Potency (IC₅₀) | Target Disease Area | Reference |
| 4-Chloropyridazinoxyphenyl hybrids (e.g., 3c, 3e ) | PARP-1 | Comparable to Olaparib | Cancer | [7][8] |
| Pyrazolyl Pyridazinone Derivatives | c-Met Kinase | 10 : 1.7 nM, 12a : 2.3 nM | Cancer | [5] |
| Imidazo[1,2-b]pyridazine Derivatives (e.g., 34f ) | FLT3-ITD Kinase | 4 nM | Acute Myeloid Leukemia | [6] |
| Pyridazine Derivatives (e.g., 12 ) | COX-2 | More potent than Celecoxib | Inflammation | [9] |
| 4-Chloropyrazole-based Pyridines (e.g., 7e, 7f ) | Fungal CYP51 | Comparable to Imazalil | Fungal Infections | [16] |
Insights from Comparison:
-
The this compound scaffold is a versatile platform capable of generating nanomolar-potency inhibitors against diverse enzyme classes, including kinases and metabolic enzymes.
-
In several cases, novel derivatives have demonstrated potency comparable or superior to established drugs (Olaparib, Celecoxib), highlighting the therapeutic potential of this chemical class.[7][9]
-
The specific substitutions on the pyridazine ring are critical for determining target specificity and potency, forming the basis of Structure-Activity Relationship (SAR) studies.
Conclusion
The in vitro evaluation of this compound-based enzyme inhibitors is a multi-faceted process that requires rigorous experimental design and a deep understanding of enzyme kinetics. By following a systematic workflow—from initial screening and potency determination to detailed mechanistic studies—researchers can effectively characterize these promising therapeutic candidates. The demonstrated success of this scaffold against high-value targets like PARP-1, c-Met, and COX-2 confirms its importance in modern drug discovery. This guide provides the foundational knowledge and practical protocols to empower scientists to unlock the full potential of the this compound nucleus in developing the next generation of enzyme inhibitors.
References
- 1. sarpublication.com [sarpublication.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [topperlearning.motion.ac.in]
- 15. api.pageplace.de [api.pageplace.de]
- 16. Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Chloropyridazine in Modern Cross-Coupling and Nucleophilic Substitution Reactions
Abstract
In the landscape of contemporary drug discovery, nitrogen-containing heterocycles are foundational scaffolds.[1][2][3][4] Among these, pyridazine and its derivatives have garnered significant attention due to their unique physicochemical properties and diverse biological activities.[1][2][3][4][5] This guide provides a comprehensive analysis of the reactivity of 4-chloropyridazine, a key building block, in comparison to other isomeric and related chloro-substituted diazines and pyridines. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr), supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to inform strategic decisions in the synthesis of novel molecular entities.
Introduction: The Privileged Pyridazine Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic distribution that distinguishes it from its isomers, pyrimidine and pyrazine.[1] This arrangement results in a high dipole moment and robust hydrogen-bonding capacity, which are advantageous in drug-target interactions.[2] Consequently, pyridazine-containing compounds have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][3][4][5] The recent FDA approvals of drugs like relugolix and deucravacitinib, which feature a pyridazine core, further underscore the therapeutic potential of this scaffold.[2]
Functionalization of the pyridazine ring is crucial for modulating its biological activity, and chloro-substituted pyridazines serve as versatile precursors for introducing molecular diversity. This compound, in particular, offers a strategic point for modification. This guide will benchmark its reactivity against other common chloroheterocycles to provide a clear understanding of its synthetic utility.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[6][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of biaryl synthesis.[6][8][9] The reactivity of chloroheterocycles in this transformation is heavily influenced by the electronic nature of the ring and the position of the halogen.
General Reactivity Trends:
The reactivity of chloro-substituted six-membered heterocycles in Suzuki-Miyaura coupling generally follows the order:
Chloropyrimidine > Chloropyrazine ≈ Chloropyridazine > Chloropyridine
This trend is primarily dictated by the electron-deficient nature of the diazine rings, which facilitates the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) catalyst.[10]
-
This compound vs. Isomeric Diazines: 3,5-Dichloropyridazine has been shown to preferentially undergo Suzuki-Miyaura coupling at the C3 position.[11] While specific comparative kinetic data for this compound is sparse in the provided results, the general principles of diazine reactivity suggest it will be more reactive than chloropyridines.
-
This compound vs. Chloropyridines: The additional nitrogen atom in pyridazine withdraws electron density from the ring, making the C-Cl bond more susceptible to oxidative addition compared to chloropyridines. For instance, 2,3,5-trichloropyridine preferentially reacts at the C2 position.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium Carbonate (Na2CO3)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Water (H2O)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add a solvent mixture of DME (8 mL), ethanol (2 mL), and water (1 mL).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add Pd(PPh3)4 (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Suzuki-Miyaura Coupling of Various Chloroheterocycles
| Heterocycle | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Phenylpyridazine | Pd(PPh3)4 (5) | Na2CO3 | DME/EtOH/H2O | 80 | 12 | ~75-85 | General Protocol |
| 2-Chloropyrimidine | 2-Phenylpyrimidine | Pd(PPh3)4 (3) | K2CO3 | 1,4-Dioxane/H2O | 100 | 0.3 (MW) | >95 | [12] |
| 2-Chloropyrazine | 2-Phenylpyrazine | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene/H2O | 100 | 16 | ~80-90 | Adapted |
| 4-Chloropyridine | 4-Phenylpyridine | PdCl2(dppf) (3) | K2CO3 | DME | 80 | 24 | ~70-80 | Adapted |
Yields are approximate and can vary based on specific reaction conditions and substrate scope.
Workflow for Suzuki-Miyaura Coupling
References
- 1. jpsbr.org [jpsbr.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloropyridazine
As professionals in research and drug development, our work with reactive chemical intermediates like 4-chloropyridazine is fundamental to innovation. However, our responsibility extends beyond the synthesis to the safe and compliant management of resulting waste streams. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory awareness. The causality behind each step is explained to ensure a culture of safety and environmental stewardship in the laboratory.
Core Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound in any capacity—including disposal—a thorough understanding of its hazard profile is non-negotiable. This compound and its common salt form, 4-chloropyridine hydrochloride, are classified as hazardous.[1] They are harmful if swallowed and cause significant skin and eye irritation. The primary risks stem from accidental contact and inhalation of dust particles.
Therefore, a multi-layered PPE strategy is mandatory. This is not merely a checklist but a system to prevent exposure at all potential points of contact.
| PPE Category | Specification & Rationale |
| Eye/Face Protection | Wear ANSI Z87.1-compliant chemical safety goggles at all times.[2][3] Causality: The material is a serious eye irritant; goggles provide a seal against dust and splashes. For bulk transfers or spill cleanup, a full-face shield worn over goggles is required to protect the entire face.[4] |
| Hand Protection | Nitrile gloves are the standard for incidental contact.[4] Always inspect gloves for degradation or punctures before use. For extended handling or immersive contact, consider double-gloving. Causality: Nitrile provides effective resistance against chlorinated heterocyclic compounds, preventing dermal absorption and irritation.[5] |
| Body Protection | A chemical-resistant lab coat, fully buttoned, is the minimum requirement.[4] Causality: This protects street clothes and skin from contamination by dust or minor spills. |
| Respiratory Protection | All handling of solid this compound must occur within a certified chemical fume hood to control airborne dust.[2][4] If a fume hood is unavailable or for response to a significant spill outside of containment, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (or a dust mask like an N95 for solids) is necessary.[4] Causality: The respiratory tract is a primary exposure route; engineering controls (fume hood) are the first line of defense, with respirators as a crucial secondary measure. |
The Critical Directive: Waste Segregation and Collection
The single most important step in the proper disposal of this compound is its correct classification and segregation. As a chlorinated heterocyclic, it falls under the category of halogenated organic waste .[6] Co-mingling this with other waste streams can lead to dangerous reactions, create complex and expensive disposal challenges, and violate regulatory standards.
Step-by-Step Waste Collection Protocol
-
Container Selection: Obtain a designated hazardous waste container, clearly and permanently labeled "Halogenated Organic Waste".[7] This container must be in good condition, compatible with the chemical, and possess a secure, threaded lid.[7]
-
Pre-labeling: Before the first drop of waste is added, ensure the container is labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7][8] Do not use abbreviations. As other halogenated wastes are added, they must also be listed.
-
Waste Addition:
-
Solid Waste: Carefully transfer solid this compound or contaminated materials (e.g., weigh paper, contaminated gloves) into the container using a funnel or other appropriate tools to minimize dust.
-
Liquid Waste: If this compound is in solution with other halogenated solvents (e.g., dichloromethane, chloroform), this solution can be added to the same container.[6][8]
-
-
Prohibited Items: DO NOT add the following to the halogenated waste container[6][8]:
-
Non-halogenated solvents (e.g., acetone, hexane, ethyl acetate).
-
Strong acids or bases.
-
Aqueous waste.
-
Metals or oxidizing agents.
-
Causality: Mixing incompatible waste streams is a significant safety hazard. For instance, mixing acidic waste with chlorinated solvents can generate pressure and toxic fumes. Separating halogenated from non-halogenated waste is also critical for cost-effective and compliant final disposal, as their treatment methods differ significantly.[8]
-
-
Secure Closure: Keep the waste container securely closed at all times, except when actively adding waste.[7] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Final Disposal Pathway: High-Temperature Incineration
Once collected, the journey for halogenated organic waste is not over. Due to their chemical stability and potential to form persistent environmental pollutants, compounds like this compound are subject to strict disposal regulations, including land disposal restrictions.[9][10]
The universally accepted and most effective method for destroying these compounds is high-temperature incineration in a specialized hazardous waste facility.[6][11]
-
Mechanism: Incineration at temperatures typically exceeding 982°C (1800°F) with a residence time of around 2 seconds ensures the complete thermal destruction of the organic molecule.[11]
-
Byproduct Management: The process generates acidic gases, primarily hydrogen chloride (HCl), from the chlorine content. Compliant incinerators are equipped with advanced scrubber systems that neutralize these gases (e.g., with a caustic solution) before they are released into the atmosphere, preventing acid rain and air pollution.[11]
Your institution's Environmental Health & Safety (EHS) office manages the contract with a licensed waste disposal company that performs this final, critical step. Your role is to ensure the waste is correctly segregated and labeled to facilitate this process.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste containing this compound, ensuring it is routed to the correct disposal stream.
Caption: Decision workflow for segregating this compound waste.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination. The procedure varies based on the spill's magnitude.
Minor Spill (<10g of solid or <50mL of dilute solution)
-
Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the area.[12]
-
Don PPE: Put on the full complement of PPE as described in Section 1, including respiratory protection if not in a fume hood.[13]
-
Containment: For liquids, contain the spill with an absorbent material like vermiculite, sand, or commercial sorbent pads, working from the outside perimeter inward.[4][12]
-
Cleanup:
-
Collect Waste: Carefully scoop all contaminated absorbent material and spilled powder into a designated hazardous waste container or a sealable bag, which must then be placed in the halogenated waste container.[4][14]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, pads) are also considered hazardous waste and must be disposed of accordingly.[4]
Major Spill (>10g of solid or >50mL of solution)
-
Alert: Alert the laboratory supervisor and activate your institution's emergency response by contacting EHS or dialing the emergency number.[4][15]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Provide Information: Have the Safety Data Sheet (SDS) for this compound ready to provide to the emergency response team.[4]
By adhering to these detailed procedures, you contribute to a robust safety culture, ensuring that the lifecycle of hazardous chemicals is managed with the expertise and diligence it demands.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. benchchem.com [benchchem.com]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. zeeco.com [zeeco.com]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. chemkleancorp.com [chemkleancorp.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloropyridazine
In the landscape of pharmaceutical and agrochemical research, pyridazine derivatives are foundational building blocks. Among them, 4-Chloropyridazine stands out for its utility in synthesizing novel compounds. However, its reactivity and toxicological profile demand a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in scientific principles to ensure your safety and the integrity of your research when handling this compound.
The "Why": Understanding the Hazard Profile of this compound
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. According to established safety data, this compound is classified with the following hazards:
-
Skin Irritation: Direct contact causes skin irritation[2][3][4].
-
Serious Eye Irritation: It poses a significant risk of causing serious irritation and potential damage to the eyes[1][2][3][4].
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation[2][3][5].
Crucially, many sources note that the toxicological properties of this material have not been fully investigated[2][3]. This lack of comprehensive data necessitates a conservative approach; we must treat it as potentially more hazardous than currently documented and employ a robust PPE strategy.
The "How": A Multi-Layered Defense Strategy
Effective protection is not just about wearing PPE; it's about an integrated safety system that includes engineering controls, administrative procedures, and finally, the physical barrier of PPE.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at its source. When handling this compound, the following are non-negotiable:
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted within a properly functioning and certified chemical fume hood. This is critical to prevent the inhalation of dust or vapors[6][7].
-
Emergency Infrastructure: The laboratory must be equipped with an easily accessible eyewash station and a safety shower[3]. Their functionality should be checked weekly.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is dictated by the hazards identified. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Specification and Rationale |
| Eye and Face | Chemical Safety Goggles | Must be tightly fitting and comply with OSHA 29 CFR 1910.133 or European Standard EN166. Protects against dust particles and splashes, which is critical given the compound's status as a severe eye irritant[1][3][8]. |
| Face Shield (as needed) | Recommended for procedures with a high risk of splashing (e.g., transferring large volumes, quenching reactions) to provide an additional layer of protection for the entire face[7][9]. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. Latex gloves are not suitable[6]. Always inspect gloves for tears or punctures before use. Employ the proper removal technique to avoid skin contact with the glove's outer surface[8]. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved lab coat serves as the primary barrier to protect skin on the arms and torso from accidental contact[3][9]. |
| Chemical-Resistant Apron | For handling larger quantities or during procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat[9]. | |
| Respiratory | NIOSH-Approved Respirator | While a fume hood is the primary control, respiratory protection may be necessary for spill cleanup or if engineering controls fail. A dust mask (e.g., N95) may be sufficient for weighing small quantities if a fume hood is unavailable, but a half-mask or full-face respirator with appropriate cartridges is preferable[3][7][9]. |
Operational Plan: From Receipt to Disposal
A procedural approach minimizes error and ensures safety at every stage of the chemical's lifecycle in the lab.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for damage or leaks. Don appropriate gloves and eye protection during this process.
-
Label: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][3][10]. The storage location should be clearly marked.
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely using this compound in an experiment.
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Clear the work area of any unnecessary items.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
-
-
Aliquotting the Compound:
-
During the Reaction:
-
Maintain the reaction setup within the fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Experiment:
The following diagram illustrates the standard workflow for handling this compound.
Caption: Standard workflow for handling this compound.
Spill Management and Disposal Plan
Accidents happen, but a clear plan can mitigate the consequences.
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
If safe to do so, contain the spill using an absorbent material like sand or vermiculite[1][10]. Avoid generating dust.
-
Wearing full PPE, including respiratory protection, carefully sweep or scoop the contained material into a suitable, labeled container for disposal[1][3].
-
Decontaminate the area thoroughly.
-
-
Waste Disposal:
-
All waste containing this compound (including contaminated gloves, absorbent materials, and empty containers) must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with all local, state, and federal regulations[1]. Do not pour down the drain.
-
By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and the environment. This structured approach, grounded in a deep understanding of the material's properties, is the hallmark of a trustworthy and expert scientific practice.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
